9-Azabicyclo[3.3.1]nonan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487229 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26651-94-5 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Azabicyclo[3.3.1]nonan-3-ol chemical properties and structure
An In-depth Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-ol: Structure, Properties, and Synthetic Strategies
Introduction
This compound, also known as granatoline, is a bicyclic amino alcohol that serves as a pivotal structural scaffold in medicinal and synthetic chemistry. Its rigid, conformationally constrained framework provides a unique three-dimensional architecture that is highly sought after in the design of novel therapeutic agents and complex molecular targets. This guide offers a comprehensive exploration of its core chemical properties, stereochemical nuances, prevalent synthetic methodologies, and applications, providing researchers and drug development professionals with a detailed understanding of this versatile building block.
Molecular Structure and Stereochemistry
The defining feature of this compound is its bicyclic system, which consists of two fused six-membered rings, a piperidine ring and a cyclohexane ring, sharing a nitrogen atom at the bridgehead (position 9) and a carbon atom (position 5). This arrangement imparts significant rigidity to the molecule.
Conformational Analysis: The bicyclo[3.3.1]nonane skeleton typically exists in a twin-chair conformation to minimize steric strain. However, derivatives can also adopt chair-boat conformations depending on the nature and position of substituents. The nitrogen atom at the bridgehead introduces a key structural element, influencing both the conformational preference and the chemical reactivity of the molecule.
Stereoisomerism: The hydroxyl group at the C-3 position can exist in two distinct stereochemical orientations, leading to two diastereomers:
-
endo-9-Azabicyclo[3.3.1]nonan-3-ol: The hydroxyl group is oriented towards the six-membered piperidine ring.
-
exo-9-Azabicyclo[3.3.1]nonan-3-ol: The hydroxyl group is oriented away from the piperidine ring.
This stereochemical difference significantly impacts the molecule's physical properties, reactivity, and its interaction with biological targets. The endo and exo nomenclature is crucial for defining the specific isomer in synthetic and medicinal chemistry applications.[1]
Chemical and Physical Properties
The presence of both a secondary amine and a secondary alcohol functional group dictates the chemical reactivity of this compound. The nitrogen atom's lone pair of electrons confers basic properties and nucleophilicity, while the hydroxyl group can act as a nucleophile or undergo oxidation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| CAS Number | 504-12-1 (endo) | [3] |
| Physical Form | Solid | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |
| Purity | Typically ≥98% | [3] |
| InChI Key | LAZFLHAAIKYNNV-UHFFFAOYSA-N | [3] |
Reactivity Profile:
-
N-Functionalization: The secondary amine at position 9 is readily functionalized. It undergoes reactions such as N-alkylation, N-acylation, and N-arylation to generate a wide array of derivatives. Protecting the nitrogen, for example with a benzyl group, is a common strategy during multi-step syntheses.[4]
-
O-Functionalization: The hydroxyl group at C-3 can be esterified or converted into an ether.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 9-Azabicyclo[3.3.1]nonan-3-one. This ketone is a crucial precursor for the synthesis of the alcohol itself.[4]
Synthesis of this compound
The most prevalent synthetic route to this compound involves the stereoselective reduction of the corresponding ketone, 9-Azabicyclo[3.3.1]nonan-3-one. The synthesis of this ketone is a classic example of a Mannich-type condensation reaction.
Part 1: Synthesis of the Ketone Precursor
A common and well-documented procedure is the Robinson-Schöpf condensation.[5] This reaction constructs the bicyclic framework in a single step from simple precursors.
-
Reactants : Glutaraldehyde, acetonedicarboxylic acid, and a primary amine (e.g., benzylamine, which also serves as a protecting group for the nitrogen).
-
Mechanism : The reaction proceeds via a double Mannich reaction, where the amine and glutaraldehyde form an intermediate that reacts with the enol of acetonedicarboxylic acid, followed by intramolecular cyclization and decarboxylation to yield the N-substituted 9-azabicyclo[3.3.1]nonan-3-one.[5]
Part 2: Stereoselective Reduction to the Alcohol
The conversion of the ketone to the alcohol is the critical step where stereochemistry is defined. The choice of reducing agent determines the ratio of endo to exo products.
-
For endo selectivity : Reducing agents like sodium borohydride (NaBH₄) in methanol often favor the formation of the endo alcohol.[4][6] More advanced methods utilize catalytic hydrogenation with specific catalysts, such as ruthenium complexes, which can provide high selectivity for the endo product with the advantage of generating minimal waste.[6][7]
-
For exo selectivity : Reduction with sodium in refluxing 1-pentanol can favor the formation of the exo isomer.[4]
Part 3: Deprotection (if necessary)
If an N-substituted derivative (e.g., N-benzyl) is used, a final deprotection step is required. For an N-benzyl group, this is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂).[4]
Detailed Experimental Protocol: Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol
The following protocol is a representative example based on published procedures.[4]
Step 1: Preparation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
This step typically involves the multi-component Robinson-Schöpf reaction as described above. The product is isolated as a solid after purification by chromatography.[4]
Step 2: Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 12 hours.
-
Quench the reaction by carefully adding acetone, then remove the volatile solvents under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic phases (e.g., over MgSO₄), filter, and concentrate in vacuo to yield the crude endo-alcohol, which can be used directly or purified further.[4]
Step 3: Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol
-
To a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq) in ethanol, add 10% Palladium on carbon (Pd/C) and aqueous hydrochloric acid.
-
Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40 °C for 48 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the mixture through a pad of celite to remove the catalyst and wash the pad with ethanol.
-
Evaporate the filtrate in vacuo. The resulting crude product is the hydrochloride salt, which can be basified and extracted to yield the free base.[4]
Applications in Research and Drug Development
The rigid bicyclic structure of 9-azabicyclo[3.3.1]nonane derivatives makes them valuable scaffolds in medicinal chemistry, where precise positioning of functional groups is essential for biological activity.
-
Neurotransmitter System Targeting : Derivatives have been investigated for their potential to interact with various neurotransmitter systems, making them candidates for developing treatments for neurological and psychiatric disorders.[8]
-
Scaffold for Bioactive Molecules : It serves as a key intermediate for a range of compounds, including potential agrochemicals and pharmaceuticals.[6][7] The defined stereochemistry and conformational rigidity are critical for achieving high-affinity binding to biological targets.
-
Alkaloid Synthesis : The 9-azabicyclo[3.3.1]nonane core is present in numerous natural alkaloids, and its synthesis is a key step in the total synthesis of these complex molecules.[9][10]
Conclusion
This compound is a foundational molecule in modern organic and medicinal chemistry. Its unique and rigid three-dimensional structure, combined with the presence of versatile amino and alcohol functional groups, makes it an invaluable building block. A thorough understanding of its stereochemistry and the synthetic methodologies that provide stereocontrol is paramount for its effective application in the rational design of new drugs and complex chemical entities. The continued development of efficient and stereoselective synthetic routes will further enhance its utility and impact in scientific research.
References
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- Nippon Soda Co Ltd. (2018). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Eureka | Patsnap.
- Nippon Soda Co Ltd. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
- CymitQuimica. (n.d.). CAS 70243-51-5: this compound, 9-(phenylmethyl). CymitQuimica.
- Glaxo Group Limited. (2011). 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
- Sigma-Aldrich. (n.d.). endo-9-Azabicyclo[3.3.1]nonan-3-ol. Sigma-Aldrich.
- PubChem. (n.d.). Endo-9-azabicyclo[3.3.1]nonan-3-ol. National Center for Biotechnology Information.
- Smolecule. (n.d.). Endo-9-azabicyclo[3.3.1]nonan-3-ol. Smolecule.
- Preprints.org. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Preprints.org.
- RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Royal Society of Chemistry.
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Introduction: The Structural and Pharmaceutical Relevance of 9-Azabicyclo[3.3.1]nonan-3-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Azabicyclo[3.3.1]nonan-3-ol
This compound, also known as granatoline, is a bicyclic amino alcohol that serves as a crucial scaffold in medicinal chemistry. Its rigid, conformationally restricted structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing ligands that target specific receptors and enzymes. This framework is central to the development of various therapeutic agents, including those targeting monoamine reuptake systems and sigma receptors.[1][2] The synthesis of this compound often involves the reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one, a reaction that can be achieved using reagents like sodium borohydride or through catalytic hydrogenation.[2][3][4]
The stereochemistry at the C-3 position, bearing the hydroxyl group, gives rise to two diastereomers: endo and exo. This stereochemical arrangement significantly influences the molecule's biological activity and physicochemical properties. Consequently, unambiguous characterization of these isomers is paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structure and purity of this compound. The insights presented herein are synthesized from established literature and spectral data of the parent compound and its key derivatives, offering a field-proven perspective for researchers in drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Bicyclic Core
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon skeleton, proton environments, and stereochemistry. The bicyclic system typically adopts a stable dual chair-like conformation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for the free base, CDCl₃ is common, while hydrochloride salts require D₂O or DMSO-d₆.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These experiments are invaluable for tracing proton-proton coupling networks and connecting protons to their respective carbons.[5]
Structural Diagram for NMR Analysis
To facilitate spectral interpretation, the standard numbering for the 9-azabicyclo[3.3.1]nonane ring system is used.
Caption: Numbering scheme for the this compound scaffold.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is characterized by complex multiplets due to the rigid bicyclic structure. Key expected signals are:
-
H3: The proton attached to the carbon bearing the hydroxyl group (C3) is a key diagnostic signal. Its chemical shift and multiplicity differ significantly between the endo and exo isomers. It typically appears as a multiplet around 3.5-4.3 ppm.
-
H1/H5: These are the bridgehead protons. They appear as broad singlets or multiplets in the region of 3.0-3.5 ppm.
-
Methylene Protons (C2, C4, C6, C7, C8): These protons form complex, overlapping multiplets spanning a wide range from approximately 1.3 to 2.5 ppm. 2D NMR techniques are essential for their definitive assignment.[5]
-
N-H and O-H Protons: These signals are typically broad and their chemical shifts are concentration and solvent-dependent. They can be confirmed by D₂O exchange, where the signals disappear.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments.
| Atom Number | Expected Chemical Shift (ppm) | Rationale |
| C3 | ~64-70 | Carbon attached to the electronegative oxygen atom; its exact shift is diagnostic of endo/exo stereochemistry. |
| C1, C5 | ~50-56 | Bridgehead carbons adjacent to the nitrogen atom. |
| C2, C4 | ~35-43 | Methylene carbons adjacent to C3 and the bridgehead carbons. |
| C6, C8 | ~25-30 | Methylene carbons in the second ring. |
| C7 | ~14-19 | Methylene carbon at the base of the second ring. |
Note: The chemical shifts are approximate and based on data from derivatives and related structures. The values for the N-benzyl derivative, for instance, show bridgehead carbons (C1/C5) around 56.0 ppm and the C3 carbinol carbon at 64.1 ppm.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the molecule.
Experimental Protocol: ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
IR Spectral Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3400-3200 (broad) | O-H stretch, N-H stretch | The broadness is due to hydrogen bonding. This is a key feature confirming the presence of the alcohol and secondary amine. |
| 3000-2850 | C-H stretch (aliphatic) | Confirms the saturated bicyclic alkane structure. |
| ~1100 | C-O stretch | Characteristic of a secondary alcohol. |
| ~1200 | C-N stretch | Confirms the presence of the amine functionality within the ring. |
The overall spectrum will be dominated by strong C-H and O-H/N-H stretching bands, consistent with the molecule's structure.[6][7][8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture. A small amount of formic acid may be added to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a relevant m/z range (e.g., 50-500 amu).
-
Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺) as the precursor and subjecting it to collision-induced dissociation (CID).
Mass Spectrum Interpretation
-
Molecular Ion: The molecular formula of this compound is C₈H₁₅NO, with a monoisotopic mass of 141.1154 Da. In ESI-MS, the primary ion observed is the protonated molecule, [M+H]⁺.[9]
-
Observed m/z: The expected mass-to-charge ratio (m/z) for the protonated molecule is 142.1227 . This ion is consistently reported in the literature as a key identifier for this compound.[4][9]
Proposed Fragmentation Pathway
Tandem MS (MS/MS) of the m/z 142 precursor ion can reveal characteristic fragmentation patterns. A logical pathway involves the loss of water from the protonated molecule, a common fragmentation for alcohols.
Caption: A primary fragmentation pathway for protonated this compound.
This initial loss of water (18 Da) leads to a prominent fragment ion at m/z 124.1126 .[9] Further fragmentation of the bicyclic core would produce a more complex pattern of lower mass ions.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the bicyclic connectivity and stereochemistry, IR spectroscopy validates the presence of essential hydroxyl and amine functional groups, and mass spectrometry confirms the molecular weight and provides insight into structural stability. This multi-technique approach is a self-validating system, ensuring the identity, purity, and isomeric integrity of this vital pharmaceutical building block, thereby upholding the rigorous standards required in drug development and scientific research.
References
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- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
- Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
- Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
- 9-azabicyclo[3.3.1]nonane derivatives.
- 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS.
- This compound hydrochloride. PubChem.
- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Ames Research Center.
- The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)...
- Naphthalene. NIST WebBook.
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biological activity of the 9-azabicyclo[3.3.1]nonane scaffold
An In-Depth Technical Guide to the Biological Activity of the 9-Azabicyclo[3.3.1]nonane Scaffold
Executive Summary
The 9-azabicyclo[3.3.1]nonane, also known as the granatane scaffold, is a rigid bicyclic amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique conformational constraints and the synthetic accessibility of its derivatives have made it a cornerstone for the development of a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of this versatile core. We will delve into its significant roles in targeting the central nervous system, its emerging potential in oncology, and its applications in antiviral research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and leveraging the therapeutic potential of the 9-azabicyclo[3.3.1]nonane scaffold.
The 9-Azabicyclo[3.3.1]nonane Core: A Structural and Synthetic Overview
The 9-azabicyclo[3.3.1]nonane scaffold is the core structure of granatane alkaloids, a class of natural products found in various plant species.[1][2] Its rigid, pre-organized three-dimensional structure is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The bicyclic system typically adopts a stable chair-chair conformation. This structural rigidity, combined with the ability to introduce substituents at multiple positions (notably at the C3 and N9 positions), provides a powerful platform for designing novel therapeutic agents.
Foundational Synthesis: The Robinson-Schöpf Condensation
The construction of the 9-azabicyclo[3.3.1]nonane core is efficiently achieved through a variation of the Robinson-Schöpf reaction. This one-pot, multicomponent reaction involves the condensation of a primary amine, glutaraldehyde, and acetonedicarboxylic acid.[3] This method is highly effective due to its biomimetic nature, mimicking the biosynthetic pathways of related alkaloids. The choice of the primary amine (R-NH₂) allows for the direct installation of a desired substituent at the N9 position, a critical handle for modulating pharmacological activity.
Caption: General workflow for the synthesis of the 9-azabicyclo[3.3.1]nonan-3-one core.
This protocol describes a foundational synthesis of a protected precursor that can be readily debenzylated to yield the core scaffold.[3]
-
Reaction Setup: A jacketed, round-bottomed flask is equipped with a mechanical stirrer and a temperature probe. The reactor is cooled to 0–10 °C.
-
Addition of Reagents: Water and benzylamine are added to the flask. 18% sulfuric acid is added slowly over 1 hour, maintaining the internal temperature between 4–8 °C.[3]
-
Condensation: Glutaraldehyde (50% aqueous solution) is added, followed by acetonedicarboxylic acid, while keeping the temperature below 5 °C. A solution of 9% sodium acetate is then added over 1.5 hours.[3]
-
Aging: The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours, during which CO₂ evolution is observed.[3]
-
Workup and Extraction: The pH of the solution is adjusted to 2 with sulfuric acid, and the mixture is extracted with MTBE to remove organic impurities. The aqueous layer is then basified to pH 8 with 20% Na₂CO₃.[3]
-
Isolation: The product is extracted from the aqueous layer into heptane. The organic layer is concentrated under reduced pressure to yield 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one as a crude solid, which can be purified further or used directly in subsequent steps.[3]
Pharmacological Applications in the Central Nervous System (CNS)
The rigid nature of the 9-azabicyclo[3.3.1]nonane scaffold makes it an excellent template for designing ligands that target CNS receptors and transporters, which often have well-defined binding pockets.
Monoamine Reuptake Inhibition
Derivatives of this scaffold have been extensively investigated as monoamine reuptake inhibitors, which are crucial for treating depression and other mood disorders.[4][5] These compounds function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters.
Caption: Blockade of monoamine transporters by 9-azabicyclo[3.3.1]nonane derivatives.
Some derivatives have been identified as mixed neurotransmitter reuptake inhibitors, demonstrating an ability to inhibit the reuptake of serotonin, noradrenaline, and dopamine.[5] This broad-spectrum activity is of significant interest for treating complex psychiatric disorders that may not respond to more selective agents like SSRIs.
Sigma (σ) Receptor Ligands
The sigma-2 (σ₂) receptor is overexpressed in many types of cancer cells and is implicated in neurological conditions. The 9-azabicyclo[3.3.1]nonane scaffold has proven to be an exceptional template for developing highly potent and selective σ₂ receptor ligands.[6][7]
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, in particular, have shown remarkable affinity and selectivity for the σ₂ receptor over the σ₁ subtype.[8] This selectivity is critical, as the two subtypes often mediate different, and sometimes opposing, physiological effects.
| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| WC-26 | 1437 | 2.58 | 557 | [8] |
| WC-59 | 1712 | 0.82 | 2087 | [8] |
| Compound 2f | >10,000 | 11.5 | >870 | [6] |
| Table 1: Binding Affinities of Representative 9-Azabicyclo[3.3.1]nonane Derivatives for Sigma Receptors. |
The high affinity of these compounds has also led to their development as radiotracers for Positron Emission Tomography (PET) imaging, allowing for the non-invasive visualization of σ₂ receptor expression in tumors and the brain.[8]
Dopamine Transporter (DAT) Ligands
As part of the broader investigation into monoamine transporter inhibitors, specific derivatives have been synthesized and evaluated as ligands for the dopamine transporter, targeting the cocaine-binding site.[9] While early analogs showed moderate potency compared to cocaine, these studies provided valuable structure-activity relationship (SAR) data and demonstrated the scaffold's versatility in targeting specific transporter subtypes.[9]
Anticancer Activity: A New Frontier
The discovery of high-affinity σ₂ receptor ligands has opened a new therapeutic avenue for the 9-azabicyclo[3.3.1]nonane scaffold: oncology. Beyond their use in imaging, these ligands have demonstrated direct therapeutic potential.
Cytotoxicity and Chemosensitization
Certain 9-azabicyclo[3.3.1]nonane derivatives have been reported to possess cytotoxic properties.[7][10] More significantly, σ₂ receptor ligands like WC-26 have been shown to act as powerful chemosensitizers. When used in combination with conventional chemotherapy drugs such as doxorubicin, WC-26 greatly enhances their ability to kill breast cancer cell lines.[8]
Caption: Potentiation of doxorubicin-induced cell death by a σ₂ receptor ligand.
This synergistic effect is hypothesized to be related to the modulation of intracellular oxidative stress. Doxorubicin is known to kill cells in part by generating reactive oxygen species (ROS), and σ₂ ligands may amplify this process, pushing the cancer cell past the threshold for apoptosis.[11]
-
Cell Culture: Mouse (EMT-6) or human (MDA-MB435) breast tumor cells are cultured in appropriate media until they are in an exponential growth phase.[8]
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of doxorubicin, WC-26, or a combination of both. A control group receives only the vehicle. The treatment duration is typically 16-24 hours.[11]
-
Viability Assessment: After treatment, cell viability is measured using a standard method such as the MTT or MTS assay, which quantifies metabolic activity.
-
Data Analysis: The absorbance readings are converted to percentage of cell survival relative to the untreated control. The results are plotted to determine the IC₅₀ (concentration required to inhibit 50% of cell growth) for each treatment condition. A significant reduction in the IC₅₀ of doxorubicin in the presence of WC-26 indicates chemosensitization.
Antiviral Applications
The structural mimicry capabilities of the 9-azabicyclo[3.3.1]nonane scaffold extend to antiviral drug design. By replacing the azabicyclooctane (tropane) moiety in the HIV entry inhibitor Maraviroc with a 3,9-diazabicyclo[3.3.1]nonane system, researchers have explored new chemical space for antiviral agents.[12] Maraviroc functions by blocking the CCR5 co-receptor, preventing the virus from entering host T-cells. While the diazabicyclononane analog showed reduced efficacy compared to a smaller diazabicyclooctane counterpart, the study validated the scaffold's utility as a viable building block for generating analogues of known drugs.[12]
| Compound | Core Scaffold | Antiviral Activity | Reference |
| Maraviroc Analog 2 | 3,8-Diazabicyclo[3.2.1]octane | Significant infectivity reduction | [12] |
| Maraviroc Analog 3 | 3,9-Diazabicyclo[3.3.1]nonane | Less effective | [12] |
| Table 2: Comparison of Diazabicyclo Analogs of Maraviroc as HIV Inhibitors. |
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into the 9-azabicyclo[3.3.1]nonane scaffold has yielded critical SAR insights:
-
N9 Substitution: The substituent on the nitrogen atom is a primary determinant of biological activity. Large, lipophilic groups are often crucial for high-affinity binding to CNS targets. For instance, in σ₂ ligands, N-phenethyl and related aromatic groups significantly enhance potency.[6]
-
C3 Substitution and Stereochemistry: The nature and orientation (α or β) of the substituent at the C3 position are vital for target selectivity and affinity. The α-orientation of the phenylcarbamate moiety is essential for high-affinity σ₂ binding.[8]
-
Ring Conformation: The inherent rigidity of the chair-chair conformation correctly orients these substituents for optimal interaction with the binding sites of proteins.
The 9-azabicyclo[3.3.1]nonane scaffold remains a highly valuable core in modern drug discovery. Future efforts will likely focus on fine-tuning existing high-affinity ligands to improve their pharmacokinetic properties and reduce off-target effects. The development of novel, highly selective σ₂ ligands holds immense promise for combination cancer therapies and as diagnostic tools. Furthermore, the application of this scaffold in creating novel antivirals and agents for other challenging diseases continues to be an active and promising area of research.
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Kozikowski, A. P. et al. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry. [Link]
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Perregaard, J. et al. (1995). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. [Link]
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Al-Zaydi, K. M. et al. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules. [Link]
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Sadykov, M. F. et al. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules. [Link]
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The Strategic Deployment of 9-Azabicyclo[3.3.1]nonan-3-ol as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Constrained Bicyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is perpetual. Among these, conformationally restricted scaffolds have garnered significant attention due to their ability to present pharmacophoric elements in a well-defined spatial orientation, thereby enhancing binding affinity and reducing off-target effects. The 9-azabicyclo[3.3.1]nonane framework, a rigid bicyclic system, has emerged as a privileged scaffold in the design of therapeutic agents, notably for its role in modulating central nervous system targets.[1] At the heart of this scaffold's utility lies 9-Azabicyclo[3.3.1]nonan-3-ol, a versatile chiral building block. Its strategic importance stems from the stereochemistry at the C3 position, which profoundly influences the biological activity of its derivatives. This guide provides a comprehensive technical overview of the synthesis, chiral resolution, and application of this compound, offering field-proven insights for its effective deployment in drug discovery programs.
I. Synthesis of the Racemic Core: A Foundation Built on a Classic Reaction
The journey to enantiopure this compound begins with the robust and scalable synthesis of its racemic precursor, 9-azabicyclo[3.3.1]nonan-3-one. The classical and most efficient method for constructing this bicyclic ketone is the Robinson-Schöpf condensation.[2] This one-pot, multicomponent reaction offers an elegant and atom-economical route to the core structure.
The Robinson-Schöpf Condensation: A Mechanistic Perspective
The reaction convenes three key components: a dialdehyde (or its synthetic equivalent), an amine, and a derivative of acetone. In the synthesis of the N-benzyl protected precursor, glutaraldehyde, benzylamine, and acetonedicarboxylic acid are typically employed. The reaction proceeds through a tandem Mannich reaction and subsequent decarboxylation to yield the desired bicyclic ketone. The choice of an N-benzyl protecting group is strategic, as it is stable under the reaction conditions and can be readily removed in a later step.
Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel is charged with water and benzylamine. The mixture is cooled to 0-10 °C.
-
Acidification: 18% sulfuric acid is added dropwise while maintaining the internal temperature below 10 °C. This protonates the benzylamine, preparing it for the subsequent Mannich reaction.
-
Addition of Reagents: A solution of glutaraldehyde (50% in water) is added, followed by acetonedicarboxylic acid, keeping the temperature below 5 °C. A solution of sodium acetate is then added over 1.5 hours.
-
Reaction and Work-up: The reaction is allowed to stir and warm to room temperature over 40 hours. The reaction mixture is then acidified with sulfuric acid and extracted with an organic solvent (e.g., MTBE) to remove any non-basic impurities. The aqueous layer is then basified with sodium carbonate to a pH of 8, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[2]
II. Diastereoselective Reduction: Accessing the endo and exo Alcohols
With the ketone precursor in hand, the next critical step is the reduction of the carbonyl group to the corresponding alcohol. This reduction can be controlled to selectively produce either the endo or exo diastereomer of this compound. The stereochemical outcome is dictated by the choice of reducing agent and reaction conditions, which in turn influences the direction of hydride attack on the carbonyl carbon.
Kinetic vs. Thermodynamic Control
-
Kinetic Control (e.g., Sodium Borohydride): Bulky hydride reagents, such as sodium borohydride, will preferentially attack the carbonyl from the less sterically hindered face, leading to the formation of the endo-alcohol as the major product.[3]
-
Thermodynamic Control (e.g., Catalytic Hydrogenation): Catalytic hydrogenation, often employing ruthenium or palladium catalysts, can provide high diastereoselectivity for the endo-alcohol.[4] The choice of catalyst and conditions can be fine-tuned to optimize this selectivity.
Experimental Protocol: endo-Selective Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Reaction Setup: A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol is cooled to 0-5 °C in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise, maintaining the temperature below 5 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 10% hydrochloric acid to a pH of 5-6. The methanol is removed under reduced pressure, and the aqueous residue is basified with sodium hydroxide. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[2]
III. The Cornerstone of Chirality: Resolution of the Racemic Amine
The synthesis of enantiomerically pure this compound is the pivotal step that unlocks its potential as a chiral building block. Two primary strategies are employed for this purpose: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
A. Classical Resolution: The Power of Diastereomeric Salt Formation
This time-tested method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[5] Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[6] Tartaric acid is a commonly used and cost-effective resolving agent for amines.[7]
Experimental Protocol: Diastereomeric Salt Resolution with (+)-Tartaric Acid
-
Salt Formation: The racemic N-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is dissolved in a suitable solvent, such as methanol. A solution of (+)-tartaric acid (0.5-1.0 equivalents) in the same solvent is then added.
-
Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Liberation of the Amine: The crystals are collected by filtration and washed with a small amount of cold solvent. The enantiomerically enriched amine is then liberated by dissolving the salt in water and basifying the solution with sodium hydroxide. The free amine is extracted with an organic solvent, dried, and concentrated. The enantiomeric excess (ee) of the product should be determined by chiral HPLC.[5][6]
B. Enzymatic Kinetic Resolution: A Biocatalytic Approach to Enantiopurity
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining chiral molecules. Lipases are particularly effective for the resolution of alcohols through enantioselective acylation or hydrolysis.[8][9] For 9-azabicyclo[3.3.1]nonane derivatives, lipases from Candida rugosa have been shown to effectively resolve related diols, suggesting their applicability to the target alcohol.[10]
Conceptual Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: The racemic N-protected this compound is dissolved in a suitable organic solvent (e.g., diisopropyl ether). A lipase, such as Novozym 435 (Candida antarctica lipase B), and an acyl donor (e.g., vinyl acetate) are added.
-
Enzymatic Reaction: The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored for conversion (typically to ~50%). At this point, one enantiomer of the alcohol will have been acylated, leaving the other enantiomer of the alcohol unreacted.
-
Separation and Deprotection: The enzyme is removed by filtration, and the acylated and unacylated alcohols are separated by column chromatography. The desired enantiomer can then be deprotected to yield the final product. The "Kazlauskas rule" can often be used to predict which enantiomer will be acylated faster.[8]
IV. Applications in Drug Discovery: A Scaffold for Innovation
The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of a wide range of biologically active molecules. The rigid bicyclic framework and the defined stereochemistry at the C3 position allow for the precise positioning of substituents to interact with biological targets.
Notable Applications:
-
Serotonin 5-HT4 Receptor Agonists: Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as potent and selective 5-HT4 receptor agonists, which have potential therapeutic applications in gastrointestinal disorders and cognitive enhancement.
-
Chiral Ligands and Catalysts: The amino alcohol functionality makes this scaffold suitable for the development of chiral ligands for asymmetric catalysis.
-
Probes for Biological Systems: The well-defined structure of 9-azabicyclo[3.3.1]nonane derivatives makes them excellent tools for probing the structure and function of receptors and enzymes.
V. Data Summary and Visualization
Table 1: Key Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Expected Product | Typical Yield | Key Considerations |
| 1 | Robinson-Schöpf Condensation | Glutaraldehyde, Benzylamine, Acetonedicarboxylic Acid | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 50-70% | Temperature control is crucial for minimizing side reactions. |
| 2 | Diastereoselective Reduction | Sodium Borohydride | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | >90% | Addition of NaBH4 at low temperature enhances diastereoselectivity. |
| 3 | Chiral Resolution | (+)-Tartaric Acid | Enantiomerically enriched amine salt | Variable | Solvent choice and cooling rate are critical for efficient crystallization. |
| 4 | Deprotection | Catalytic Hydrogenation (e.g., Pd/C, H2) | endo-9-Azabicyclo[3.3.1]nonan-3-ol | >95% | Removal of the N-benzyl group to yield the final building block. |
Diagrams
Caption: Synthetic workflow for enantiopure this compound.
Caption: Logic diagram for chiral resolution via diastereomeric salt formation.
VI. Conclusion
This compound stands as a testament to the enduring value of well-designed chiral building blocks in the advancement of medicinal chemistry. Its rigid, bicyclic structure provides a reliable platform for the development of novel therapeutics with enhanced potency and selectivity. By understanding the nuances of its synthesis, from the classic Robinson-Schöpf condensation to the critical step of chiral resolution, researchers can effectively harness the potential of this versatile scaffold. The methodologies outlined in this guide, grounded in established chemical principles and supported by detailed protocols, are intended to empower scientists and drug development professionals in their pursuit of innovative medicines. The strategic application of enantiopure this compound will undoubtedly continue to contribute to the discovery of next-generation therapies.
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da Silva, J. F. M., et al. Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. Published 2021. Accessed January 2, 2026. [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Published 2017. Accessed January 2, 2026. [Link]
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Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Updated January 28, 2023. Accessed January 2, 2026. [Link]
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Singh, V., et al. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry & Biodiversity. 2017;14(1). Accessed January 2, 2026. [Link]
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Gyarmati, Z. Cs., et al. Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry. 2003;14(23):3805-3814. Accessed January 2, 2026. [Link]
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ResearchGate. Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Request PDF. Accessed January 2, 2026. [Link]
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Preprints.org. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. Published December 17, 2025. Accessed January 2, 2026. [Link]
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Roy, N., et al. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. 2023;13(32):22333-22363. Accessed January 2, 2026. [Link]
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Sparaco, R., et al. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. 2021;26(11):3357. Accessed January 2, 2026. [Link]
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Sibi, M. P., et al. A new chiral auxiliary for asymmetric thermal reactions: high stereocontrol in radical addition, allylation, and annulation reactions. Journal of the American Chemical Society. 2001;123(34):8444-8445. Accessed January 2, 2026. [Link]
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conformational analysis of the 9-azabicyclo[3.3.1]nonane ring system
An In-Depth Technical Guide to the Conformational Analysis of the 9-Azabicyclo[3.3.1]nonane Ring System
Authored by: A Senior Application Scientist
Introduction: The Structural Significance of the Granatane Scaffold
The 9-azabicyclo[3.3.1]nonane, commonly known as the granatane scaffold, is a bridged bicyclic heterocyclic amine that serves as the core structure for a variety of natural products, most notably the granatane alkaloids.[1][2] Its rigid, three-dimensional architecture makes it a compelling framework in medicinal chemistry and drug development. Derivatives of this ring system are explored for a range of pharmacological activities, including as ligands for the dopamine transporter and as intermediates for potent antiemetic agents.[1][3][4]
The biological activity of molecules derived from this scaffold is intrinsically linked to their three-dimensional shape. Therefore, a thorough understanding of its conformational preferences is not merely an academic exercise but a critical prerequisite for rational drug design. This guide provides a detailed exploration of the conformational landscape of the 9-azabicyclo[3.3.1]nonane system, the methodologies used to elucidate it, and the subtle factors that govern its structural behavior.
The Conformational Landscape: A Tale of Chairs and Boats
Unlike simpler cyclic systems, the fused nature of the 9-azabicyclo[3.3.1]nonane ring system restricts its conformational freedom, leading to a few predominant, low-energy arrangements. The molecule can be visualized as two fused six-membered rings (one piperidine and one cyclohexane ring) sharing a nitrogen bridgehead (N-9) and a carbon bridgehead (C-5). The principal conformations are the twin-chair (or chair-chair, CC), the boat-chair (BC), and the twin-boat (BB).[5][6][7]
For the unsubstituted parent 9-azabicyclo[3.3.1]nonane, the twin-chair (CC) conformation is overwhelmingly the most stable and populated form.[5][8][9] This arrangement minimizes torsional strain and non-bonded steric interactions, much like in a simple cyclohexane ring. The twin-boat conformation is highly destabilized by steric factors and is generally not considered a significant contributor to the overall equilibrium.[7]
However, the energetic balance is delicate, and the introduction of substituents or additional heteroatoms can shift the equilibrium towards the boat-chair (BC) conformation. Key influencing factors include:
-
Steric Repulsion : Bulky substituents on the carbocyclic ring can introduce destabilizing 1,3-diaxial interactions in the CC form, favoring a BC arrangement to alleviate this strain.[7][10]
-
Intramolecular Hydrogen Bonding : The presence of a hydroxyl group, particularly at the C-9 position in related diheterabicyclo[3.3.1]nonanes, can form a hydrogen bond with the bridgehead nitrogen's lone pair in the BC conformation, providing significant stabilization.[11]
-
Transannular Interactions : Repulsive interactions between endo substituents or lone pairs on heteroatoms at the C-3 and C-7 positions can destabilize the CC form, making the BC conformer more favorable.[7][12]
The dynamic relationship between these principal conformations is fundamental to understanding the system's behavior in solution.
Caption: Conformational equilibrium of the 9-azabicyclo[3.3.1]nonane ring system.
Core Methodologies for Conformational Elucidation
A multi-faceted approach combining experimental spectroscopy, diffraction, and computational modeling is required for a comprehensive conformational analysis. Each technique provides unique and complementary insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying the conformation of molecules in solution. It provides a time-averaged picture of the molecule's structure and dynamics.
Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. The exact resonance frequency (chemical shift) of a nucleus and its magnetic coupling to neighboring nuclei are exquisitely sensitive to the local electronic environment, which is defined by the molecule's three-dimensional structure.
Key NMR Experiments & Interpretation:
-
¹H and ¹³C NMR: The chemical shifts of the carbon and proton atoms serve as the first indicator of the ring's conformation. For instance, transannular steric compression in the α-isomer of certain granatane esters leads to a characteristic upfield shift (shielding) of the C-3 and C-7 carbon signals compared to the β-isomer.[12]
-
Coupling Constants (³JHH): The magnitude of the through-bond coupling constant between two protons separated by three bonds is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons. This is invaluable for determining the chair or boat nature of the rings.
-
Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. Observing a strong NOE between protons on opposite sides of the ring system (e.g., between axial protons at C-3 and C-7) is definitive proof of a twin-chair conformation.[13]
Experimental Protocol: 2D NOESY for Conformation Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified 9-azabicyclo[3.3.1]nonane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the desired nucleus (¹H). Obtain standard 1D ¹H and ¹³C spectra for initial assignment.
-
NOESY Acquisition:
-
Select a 2D NOESY pulse sequence.
-
Set the mixing time (tm). This is a critical parameter. Start with a mixing time approximately equal to the T1 relaxation time of the protons of interest (typically 500-800 ms). A series of experiments with varying mixing times may be necessary.
-
Acquire the data with an appropriate number of scans and increments in the indirect dimension to achieve a good signal-to-noise ratio and resolution.
-
-
Data Processing: Process the 2D data using Fourier transformation in both dimensions. Phase and baseline correct the spectrum carefully.
-
Analysis:
-
Identify the diagonal peaks, which correspond to the 1D spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks (say, Hₐ and Hₓ) indicates that these protons are close in space.
-
Systematically map all observed cross-peaks. For the CC conformation, expect to see strong cross-peaks between axial protons in a 1,3-diaxial relationship. The absence of such peaks and the presence of cross-peaks consistent with a boat-like ring would suggest a BC conformation.
-
Caption: A typical workflow for conformational analysis using 2D NOESY NMR.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.
Causality Behind the Technique: When a beam of X-rays is passed through an ordered crystal lattice, the rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern contains detailed information about the precise position of every atom in the crystal, allowing for the reconstruction of the molecular structure with high precision.
Key Insights from Crystallography:
-
Definitive Conformation: It directly visualizes whether the molecule adopts a CC, BC, or other conformation in the solid state.[8][9][14]
-
Precise Geometric Parameters: It yields exact measurements of bond lengths, bond angles, and torsional angles, which can be used to quantify distortions from idealized geometries.[4][6]
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, which can be relevant for understanding physical properties and crystal engineering.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): The ability to grow high-quality, single crystals is the first validation of sample purity. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol, chloroform/heptane).
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the crystal on the diffractometer. A modern instrument typically uses a CCD or CMOS detector.
-
Center the crystal in the X-ray beam.
-
Cool the crystal (usually to ~100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction data to determine the intensities and positions of the reflections.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map and molecular model.
-
Refine the atomic positions and thermal parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns match closely (indicated by a low R-factor).
-
-
Analysis: Analyze the final structure to determine the conformation, bond lengths, angles, and intermolecular interactions.[15]
Caption: Workflow for determining molecular structure via X-ray crystallography.
Computational Chemistry
Computational methods are essential for complementing experimental results. They allow for the exploration of conformational energy landscapes and the prediction of structures and properties.
Causality Behind the Technique: Computational chemistry uses the principles of quantum mechanics or classical physics (molecular mechanics) to model molecules and calculate their energies. By comparing the calculated energies of different conformations, one can predict their relative stabilities.
Key Computational Approaches:
-
Conformational Search: Algorithms systematically or stochastically explore the rotational space of a molecule to find all low-energy conformers.
-
Geometry Optimization: Starting from an initial guess, the energy of the molecule is minimized with respect to the positions of its atoms to find the nearest low-energy structure.
-
Energy Calculation: High-level methods like Density Functional Theory (DFT) can provide accurate relative energies between different conformers (e.g., CC vs. BC).[16][17]
-
NMR Parameter Prediction: It is possible to calculate NMR chemical shifts and coupling constants, which can then be compared to experimental data to validate a proposed conformation.[17]
Experimental Protocol: DFT Conformational Energy Calculation
-
Structure Building: Build the 9-azabicyclo[3.3.1]nonane derivative in silico using a molecular modeling program. Create initial structures for the plausible conformations (CC and BC).
-
Initial Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.
-
DFT Geometry Optimization:
-
Select a DFT functional and basis set (e.g., B3LYP/6-31G* is a common choice).
-
Perform a full geometry optimization for each conformer (CC and BC). This calculation should be run until the forces on the atoms are close to zero, indicating a stationary point on the potential energy surface.
-
Include a solvent model (e.g., PCM) if comparing to solution-phase NMR data.
-
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Analysis: Compare the final electronic energies (with ZPVE and thermal corrections) of the optimized conformers. The difference in energy (ΔE or ΔG) indicates their relative stability.
Caption: A standard workflow for computational conformational energy analysis.
Data Summary and Interpretation
The true power of this analysis lies in synthesizing the data from all three techniques. A successful study will demonstrate concordance between the solid-state structure (X-ray), the solution-phase structure (NMR), and the theoretical energy calculations (Computational).
| Parameter | Twin-Chair (CC) | Boat-Chair (BC) | Method of Determination |
| Relative Stability | Most Stable (Generally) | Higher Energy | Computational (DFT), NMR (population analysis) |
| N-9 Environment | Symmetric | Asymmetric | X-ray, NMR |
| C3-C7 Distance | Shorter (transannular interaction) | Longer | X-ray, Computational |
| Key ¹H-¹H NOE | Present (e.g., H3-ax to H7-ax) | Absent | NMR (NOESY) |
| Appearance | Dominant conformer in unsubstituted systems.[9] | Stabilized by bulky groups or intramolecular H-bonds.[11][14] | All methods |
Conclusion
The is a quintessential example of modern structural chemistry. While the twin-chair conformation represents the ground state for the parent scaffold, its conformational landscape is rich and responsive to substitution. A robust analysis, grounded in the complementary strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, is indispensable. For researchers in drug discovery and natural product synthesis, mastering these techniques provides the critical insight needed to understand the structure-activity relationships that govern the biological function of this important heterocyclic system.
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Chen, Z., Izenwasser, S., Katz, J. L., Zhu, N., Klein, C. L., & Trudell, M. L. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry, 39(24), 4744–4749. [Link]
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Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3422–3424. [Link]
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van der Veen, J. M., & Geluk, H. W. (1972). Molecular conformations. Part XI. A boat-chair bicyclo[3][14][14]nonane: crystal structure analysis of 9-benzoyl-3α-bromo-9-azabicyclo[3][14][14]-nonan-2-one. Journal of the Chemical Society, Perkin Transactions 2, (11), 1838-1841. [Link]
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Trudell, M. L., et al. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry. (This is the full article reference for #1). [Link]
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Kumaran, D., Ponnuswamy, M. N., Shanmugam, G., Ponnuswamy, S., Jeyaraman, R., Shivakumar, K., & Fun, H. K. (1999). Molecular structures and conformations of three 3-azabicyclononanes. Acta Crystallographica Section B: Structural Science, 55(5), 793–798. [Link]
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Nelsen, S. F., Weisman, G. R., Clennan, E. L., & Peacock, V. E. (1976). Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. Journal of the American Chemical Society, 98(21), 6609–6615. [Link]
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Stončius, S., et al. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Chirality, 27(10), 716-724. [Link]
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Arjunan, P., Berlin, K. D., Barnes, C. L., & van der Helm, D. (1981). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry, 46(16), 3326–3334. [Link]
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Dutertre, Q., Guy, P. A., Sutour, S., Peitsch, M. C., Ivanov, N. V., Glauser, G., & von Reuss, S. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products, 87(8), 1914-1920. [Link]
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Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products. (This is the main article for #12). [Link]
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Berlin, K. D., et al. (1984). SYNTHESIS, CONFORMATIONAL ANALYSIS... Phosphorus and Sulfur and the Related Elements. [Link]
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Nelsen, S. F., Weisman, G. R., Clennan, E. L., & Peacock, V. E. (1976). Carbon-13 NMR studies of 9-methyl-9-azabicyclo[3.3.1]nonane and related compounds. Journal of the American Chemical Society. (This is the same reference as #9). [Link]
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Agashkin, O. V., et al. (1995). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Chemistry of Heterocyclic Compounds. [Link]
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Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry. [Link]
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Sidorowicz, K., Ratkiewicz, A., Nodzewska, A., & Lazny, R. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]
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Yan, S., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6825–6830. [Link]
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Griffing, W. J., & PDB, M. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. ResearchGate. (This is the ResearchGate link for #6). [Link]
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Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. PubMed. (This is the PubMed link for #13). [Link]
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Parthiban, P., et al. (2011). 2,4-Bis(4-butoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o147. [Link]
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Trudell, M. L., et al. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Figshare. (This is a data repository link for #1). [Link]
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Hickmott, P. W., & Hargreaves, J. R. (1987). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Tetrahedron, 43(14), 3299-3306. [Link]
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Shanmugam, G., et al. (2007). Crystal Structure of 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one. Analytical Sciences: X-ray Structure Analysis Online, 23, x13-x14. [Link]
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Maji, B., & Reiser, O. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(34), 6889-6906. [Link]
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Toxicological Profile of 9-Azabicyclo[3.3.1]nonan-3-ol Derivatives: An In-Depth Technical Guide
Introduction
The 9-azabicyclo[3.3.1]nonane scaffold, a conformationally rigid bicyclic amine, is a privileged structure in medicinal chemistry. Its derivatives have shown significant promise in targeting a range of biological entities, including ion channels and neurotransmitter transporters, leading to their investigation for conditions such as cardiac arrhythmias and central nervous system disorders.[1] The inherent structural rigidity and stereochemical complexity of this scaffold allow for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. However, as with any chemical series destined for therapeutic use, a thorough understanding of the toxicological profile is paramount for advancing safe and effective drug candidates.
This technical guide provides a comprehensive framework for assessing the toxicological profile of 9-azabicyclo[3.3.1]nonan-3-ol derivatives. It is designed for researchers, toxicologists, and drug development professionals, offering not just a summary of known toxicities but also a detailed look at the experimental methodologies required for a robust safety evaluation. We will delve into key toxicological endpoints, potential mechanisms of toxicity, and structure-activity relationships (SAR) that can guide the design of safer molecules.
Predicted Toxicological Profile: A Tiered Approach to Safety Assessment
A systematic evaluation of potential toxicities is crucial. Based on the chemical nature of the 9-azabicyclo[3.3.1]nonane core and data from related cyclic amines, a tiered approach to toxicological assessment is recommended. This begins with in vitro assays to identify potential hazards early in the discovery process, followed by more complex in vivo studies for promising candidates.
Acute Toxicity
The initial assessment of a compound's toxicity is often its acute toxicity, which evaluates the adverse effects of a single high dose. For some related compounds, GHS classifications indicate potential for harm if swallowed and the ability to cause severe skin and eye damage.
Experimental Workflow: In Vivo Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required to estimate the acute oral toxicity of a substance.[2][3][4][5][6]
Step-by-Step Protocol:
-
Dose Selection: Based on available data, a starting dose (e.g., 300 mg/kg) is chosen.[5]
-
Animal Dosing: A single oral dose is administered to a group of three fasted rodents (typically rats).[5]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over 14 days.[4]
-
Endpoint Evaluation: The number of mortalities in the group determines the next step. If two or three animals die, the substance is classified, and the test is stopped. If one or no animals die, a second group of three animals is dosed at the same level.
-
Classification: The final classification is based on the total number of mortalities across both groups. A limit test at a higher dose (e.g., 2000 mg/kg) can be performed if no toxicity is observed at the starting dose.[4][5]
Genotoxicity
Genotoxicity assessment is critical to determine if a compound can damage genetic material, potentially leading to cancer. A standard battery of in vitro tests is recommended.
a) Bacterial Reverse Mutation Test (Ames Test)
This assay evaluates the potential of a compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[7][8][9][10]
b) In Vitro Micronucleus Assay
This test identifies substances that cause chromosomal damage by detecting micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[11][12][13][14][15]
Step-by-Step Protocol:
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured.[14]
-
Compound Exposure: Cells are treated with at least three concentrations of the test compound, with and without metabolic activation (S9), for a defined period.[14]
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[11][12]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[14]
-
Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[11]
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Cardiotoxicity
Given that some bicyclic amines have shown cardiovascular effects, assessing cardiotoxicity is crucial. The primary concern is the potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes.[16][17][18]
Adverse Outcome Pathway (AOP) for hERG Blockade
Experimental Workflow: Automated Patch Clamp for hERG Liability
Automated patch-clamp systems provide a high-throughput method to assess a compound's effect on hERG channel currents.[16]
Step-by-Step Protocol:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[17]
-
Compound Application: Cells are exposed to a range of concentrations of the test compound. A vehicle control and a known hERG inhibitor (e.g., E-4031) are included.[17]
-
Electrophysiological Recording: Whole-cell currents are recorded using a specific voltage protocol designed to elicit hERG currents.[16]
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC50 value (the concentration that inhibits 50% of the current) is determined.
Table 1: hERG Inhibition Data Interpretation
| IC50 Value | Potential for Clinical QT Prolongation | Recommended Action |
| > 30 µM | Low | Proceed with standard safety monitoring. |
| 1 - 30 µM | Moderate | Further investigation required (e.g., in vivo QT studies). Consider SAR to mitigate. |
| < 1 µM | High | High risk. Consider deprioritizing or significant structural modification. |
Hepatotoxicity
Drug-induced liver injury (DILI) is a major reason for drug attrition. In vitro models using primary human hepatocytes are considered the gold standard for predicting hepatotoxicity.
Mechanisms of Drug-Induced Liver Injury
DILI can result from various mechanisms, including the formation of reactive metabolites, mitochondrial dysfunction, and immune-mediated responses.[1] The 9-azabicyclo[3.3.1]nonane core, being a cyclic tertiary amine, has the potential to undergo metabolic activation to form reactive iminium species, which can covalently bind to cellular macromolecules and induce toxicity.
Experimental Workflow: In Vitro Hepatotoxicity Assessment
Step-by-Step Protocol:
-
Cell Model: Cryopreserved primary human hepatocytes are thawed and cultured in a monolayer.
-
Compound Treatment: Hepatocytes are treated with a range of concentrations of the test compound for 24-48 hours.
-
Cytotoxicity Assessment: Cell viability is measured using multiple endpoints.
-
ATP Depletion (e.g., CellTiter-Glo®): Measures cellular metabolic activity.
-
Enzyme Leakage (e.g., LDH assay): Indicates loss of membrane integrity.
-
High-Content Imaging: Can simultaneously measure multiple parameters like nuclear morphology, mitochondrial membrane potential, and reactive oxygen species (ROS) production.
-
Table 2: In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint |
| MTT/WST-1 | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Colorimetric measurement of metabolic activity. |
| CellTiter-Glo® | Lysis of cells to release ATP, which is used in a luciferase reaction to produce light. | Luminescent signal proportional to ATP content. |
| LDH Release | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Colorimetric or fluorometric measurement of enzyme activity. |
Structure-Toxicity Relationships (STR)
While specific STR data for this compound derivatives is still emerging, general principles for related cyclic amines can guide safer drug design.
-
Lipophilicity and Basicity: Increased lipophilicity can enhance binding to unintended targets like the hERG channel. The basicity of the nitrogen atom is crucial for interactions but can also be a liability for off-target effects.
-
N-Substituents: The nature of the substituent on the nitrogen atom can significantly impact metabolic stability and the potential for reactive metabolite formation. Bulky substituents may hinder metabolic activation.
-
Metabolic Hotspots: The carbon atoms alpha to the nitrogen are potential sites of CYP450-mediated oxidation, leading to the formation of reactive iminium ions. Modifications at these positions, such as fluorination, can block this metabolic pathway.
Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutics. However, a proactive and thorough toxicological assessment is essential to ensure the safety of any resulting drug candidate. This guide provides a foundational framework for such an evaluation, emphasizing a tiered approach that begins with in vitro screening for key liabilities such as genotoxicity, cardiotoxicity, and hepatotoxicity, followed by targeted in vivo studies. By integrating these toxicological assessments early in the drug discovery process and applying principles of structure-toxicity relationships, researchers can better navigate the path to developing safer and more effective medicines based on this promising chemical scaffold.
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hERG Safety Assay. Creative Bioarray. [Link]
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hERG toxicity assessment: Useful guidelines for drug design. (2020). European Journal of Medicinal Chemistry. [Link]
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Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]
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Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]
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Structure--toxicity relationships of 1-substituted-4-alkyl-2,6,7-trioxabicyclo[2.2.2.]octanes. (1979). Toxicology and Applied Pharmacology. [Link]
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Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 9-Azabicyclo[3.3.1]nonan-3-ol
Introduction: The Significance of Solubility in Drug Development
9-Azabicyclo[3.3.1]nonan-3-ol, a bicyclic amine also known as granatoline, represents a core structural motif in a variety of pharmacologically active compounds. Its rigid framework and the presence of key functional groups—a tertiary amine and a secondary alcohol—make it a valuable building block in medicinal chemistry. The journey of a drug candidate from discovery to a viable therapeutic is profoundly influenced by its physicochemical properties, among which solubility stands as a critical gatekeeper. Poor solubility can impede formulation, lead to variable bioavailability, and ultimately cause the failure of an otherwise promising compound. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for its characterization.
Physicochemical Properties: A Molecular Portrait
Structural Features
The this compound molecule possesses a unique bicyclic structure containing a piperidine ring. This rigid framework limits conformational flexibility. The key functional groups influencing its solubility are the tertiary amine at the 9-position and the hydroxyl group at the 3-position. The nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The basic nature of the tertiary amine (pKa of the conjugate acid is predicted to be around 8-9) means that its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.
Predicted Physicochemical Parameters
Computational models provide valuable estimates of key physicochemical properties. The following table summarizes predicted values for 9-Azabicyclo[3.3.1]nonan-3-one, which can serve as a useful proxy for this compound. The presence of the hydroxyl group in the latter is expected to increase polarity and hydrogen bonding potential, thereby influencing these values.
| Property | Predicted Value (for 9-Azabicyclo[3.3.1]nonan-3-one) | Source | Implications for this compound |
| Molecular Weight | 139.19 g/mol | - | 141.21 g/mol |
| logP | 0.47 - 0.76 | ALOGPS, ChemAxon[1] | Expected to be lower (more hydrophilic) due to the hydroxyl group. |
| pKa (Strongest Basic) | 8.19 | ChemAxon[1] | Expected to be similar, as the basicity is primarily determined by the tertiary amine. |
| Polar Surface Area | 29.1 Ų | ChemAxon[1] | Expected to be higher due to the addition of the hydroxyl group, increasing polarity. |
| Hydrogen Bond Donors | 1 | ChemAxon[1] | 1 (from the hydroxyl group). |
| Hydrogen Bond Acceptors | 2 | ChemAxon[1] | 2 (from the nitrogen and oxygen atoms). |
These predicted properties suggest that this compound is a moderately polar compound with the capacity for significant hydrogen bonding. This profile indicates that it will likely exhibit good solubility in polar protic and aprotic solvents.
Qualitative Solubility Profile in Organic Solvents
Based on its structural characteristics and information gleaned from synthetic procedures, a qualitative assessment of the solubility of this compound in various classes of organic solvents can be made.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Dioxane, Tetrahydrofuran): Dichloromethane and dioxane are mentioned as solvents in the synthesis and purification of derivatives of this compound, indicating at least moderate solubility.[3][4] These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the solute.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to its polarity and hydrogen bonding capabilities, this compound is expected to have low solubility in nonpolar solvents. These solvents cannot effectively solvate the polar functional groups of the molecule.
Experimental Determination of Solubility: A Methodological Framework
For drug development professionals, precise and reproducible solubility data is paramount. The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most common and reliable technique for its determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached.
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker or rotator in a temperature-controlled incubator is ideal.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter). It is critical to avoid any transfer of solid particles into the sample for analysis.
-
-
Quantification of Solute Concentration:
-
Accurately dilute a known volume of the saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), remains in solution when diluted into an aqueous or organic medium. While not a true equilibrium value, it is a valuable parameter in early drug discovery for high-throughput screening.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Addition to Solvent:
-
In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of the test organic solvent. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on the solubility in the test solvent.
-
-
Incubation and Precipitation:
-
Seal the plate and incubate at a constant temperature (e.g., room temperature) for a defined period (e.g., 2-24 hours), allowing for any precipitation to occur.
-
-
Analysis:
-
The amount of dissolved compound can be determined by several methods:
-
Nephelometry: Measures the turbidity of the solution caused by precipitated particles.
-
Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by its absorbance.
-
HPLC-UV or LC-MS: Provides the most accurate quantification of the dissolved compound after separation of any precipitate.
-
-
Caption: Workflow for Kinetic Solubility Determination.
Quantitative Solubility Data for this compound
As of the date of this guide, there is no comprehensive public repository of quantitative solubility data for this compound in a wide range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined values.
| Solvent | Solvent Class | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) | Method Used |
| Methanol | Polar Protic | High | ||
| Ethanol | Polar Protic | High | ||
| Water | Polar Protic | Moderate to High | ||
| Dichloromethane | Polar Aprotic | Moderate | ||
| Dioxane | Polar Aprotic | Moderate | ||
| Tetrahydrofuran | Polar Aprotic | Moderate | ||
| Acetone | Polar Aprotic | Moderate | ||
| Acetonitrile | Polar Aprotic | Moderate | ||
| Toluene | Nonpolar | Low | ||
| Hexane | Nonpolar | Low |
Conclusion and Future Directions
This compound is a compound of significant interest in medicinal chemistry. A thorough understanding of its solubility in organic solvents is crucial for its effective utilization in drug discovery and development. This guide has provided a framework for understanding and experimentally determining the solubility of this important molecule. While predictive models offer valuable initial insights, experimental determination remains the cornerstone of accurate solubility assessment. It is our hope that this guide will serve as a valuable resource for researchers and encourage the generation and publication of quantitative solubility data for this and other key pharmaceutical building blocks, thereby accelerating the development of new and effective medicines.
References
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Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
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PubMed Central. (n.d.). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Retrieved from [Link]
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FooDB. (2010). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). Retrieved from [Link]
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FooDB. (2010). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). Retrieved from [Link]
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ACS Publications. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Retrieved from [Link]
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LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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stability and storage conditions for 9-Azabicyclo[3.3.1]nonan-3-ol
An In-depth Technical Guide to the Stability and Storage of 9-Azabicyclo[3.3.1]nonan-3-ol
Introduction
This compound is a pivotal bicyclic amine intermediate in modern pharmaceutical synthesis. Its rigid conformational structure makes it a valuable scaffold for developing therapeutic agents, particularly in the synthesis of selective 5-HT3 receptor antagonists like Granisetron, which are crucial for managing chemotherapy-induced nausea and vomiting[1][2]. The chemical integrity of this intermediate is paramount, as any degradation can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound, recommended storage conditions, and robust protocols for stability assessment, designed for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Understanding the inherent stability of this compound begins with its structure, which features a tertiary amine and a secondary alcohol within a bicyclic system. This unique arrangement dictates its reactivity and potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To maintain the long-term purity and stability of this compound, adherence to proper storage and handling protocols is critical. The following conditions are derived from safety data sheets and general principles for handling bicyclic amines.[3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Minimizes the rate of thermally induced degradation. Amines should typically be stored below 30°C (86°F) to maintain stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container. | Prevents oxidative degradation from atmospheric oxygen and hydrolysis from moisture absorption. Amines can be hygroscopic. |
| Light | Keep in a dark place, using amber or opaque containers. | Protects the compound from photolytic degradation.[6][7] |
| Incompatibilities | Store away from strong oxidizing agents. | Prevents rapid and potentially hazardous oxidative reactions.[3] |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize dust generation. | The compound may cause skin, eye, and respiratory irritation.[8][5] |
Protocol for a Comprehensive Stability Study
A robust stability study is essential to define the retest period and confirm the recommended storage conditions. The following protocol is designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[8][9][10]
Objective
To assess the stability of a representative batch of this compound under various environmental conditions over time and to identify potential degradation products.
Materials
-
One representative batch of this compound.
-
Appropriate primary packaging (e.g., amber glass vials with inert liners).
-
Calibrated stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC-UV).
Experimental Workflow: Stability Study Design
Caption: Workflow for a formal stability study based on ICH guidelines.
Step-by-Step Methodology
-
Initial Analysis (Time 0): Perform a complete analysis on the initial batch to establish the baseline for purity, impurity profile, and physical appearance.
-
Sample Storage: Place the samples in stability chambers under the conditions outlined in the ICH Q1A(R2) guideline.[8][9]
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Pull samples for analysis at specified time points.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[8]
-
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance (visual inspection)
-
Assay and Purity (using a validated stability-indicating HPLC method)
-
Degradation Products (quantify known and unknown impurities)
-
-
Data Evaluation: Analyze the data to identify any trends in degradation or changes in physical properties. Significant changes in the accelerated study may trigger the need for intermediate condition testing (e.g., 30°C / 65% RH).[9]
Forced Degradation (Stress Testing)
To develop and validate a stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the compound to produce degradation products.[11]
-
Acid Hydrolysis: Reflux in 0.1M HCl at 60°C for several hours.
-
Base Hydrolysis: Reflux in 0.1M NaOH at 60°C for several hours. Studies on the related compound Granisetron show significant degradation under basic conditions.[11]
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12]
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are to oxidation, moisture, and prolonged exposure to high temperatures and light. By implementing the recommended storage and handling procedures and verifying stability through robust, ICH-compliant studies, researchers and manufacturers can ensure the integrity of this critical pharmaceutical intermediate, thereby safeguarding the quality of the final drug product.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Rao, D. D., et al. (2017). Development of Novel Stability Indicating HPLC Method and Characterization of Oxidative Degradation Impurity in Granisetron Drug Substance. International Journal of Pharmaceutical Sciences and Research, 8(11), 4645-4654. Retrieved from [Link]
-
Abdel-Hay, M. H., et al. (2011). First derivative spectrophotometric determination of granisetron hydrochloride in presence of its hydrolytic products and preservative and application to pharmaceutical preparations. Journal of the Brazilian Chemical Society, 22(9), 1668-1675. Retrieved from [Link]
-
Patel, P. N., et al. (2013). Analysis of Stability of Granisetron Hydrochloride in Nasal Formulations by Stability-Indicating RP-HPLC Method. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 653-663. Retrieved from [Link]
-
Veetil, S. P., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Granisetron Hydrochloride-impurities. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2014). Granisetron Hydrochloride. Retrieved from [Link]
-
Gryn'ova, G., Ingold, K. U., & Coote, M. L. (2012). New insights into the mechanism of amine/nitroxide cycling during the hindered amine light stabilizer inhibited oxidative degradation of polymers. Journal of the American Chemical Society, 134(31), 12979–12988. Retrieved from [Link]
-
Gryn'ova, G., Ingold, K. U., & Coote, M. L. (2012). New insights into the mechanism of amine/nitroxide cycling during the hindered amine light stabilizer inhibited oxidative degradation of polymers. Australian National University. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]
-
PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonan-3-alpha-ol, 9-methyl-, benzilate (ester), hydrochloride. Retrieved from [Link]
-
ResearchGate. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]
-
Gryn'ova, G., Ingold, K. U., & Coote, M. L. (2012). New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society, 134(31), 12979-12988. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
NIST. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one, 9-(9-azabicyclo[3.3.1]non-9-yl). Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
-
Bajaj, S., et al. (2006). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Pharmaceutics, 314(1), 1-19. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
House, H. O., et al. (1970). Reduction of Azabicyclic Ketones. The Journal of Organic Chemistry, 35(6), 1800-1806. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. Retrieved from [Link]
-
Reinecke, M., et al. (1978). Preparation of 1-Azabicycloalkanes by Reductive Cyclization. Synthesis, 1978(4), 263-264. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane framework is a pivotal structural motif in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive scaffold for the design of ligands targeting various receptors and enzymes. Specifically, 9-Azabicyclo[3.3.1]nonan-3-ol is a crucial intermediate in the synthesis of a range of biologically active molecules, including potent monoamine reuptake inhibitors and σ2 receptor ligands, which have potential applications in treating neurological disorders and cancer.[1] The synthesis of this key intermediate from its corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one, is a fundamental transformation that requires careful consideration of reagents and reaction conditions to achieve high yield and desired stereoselectivity.
Synthetic Strategies for the Reduction of 9-Azabicyclo[3.3.1]nonan-3-one
The conversion of 9-azabicyclo[3.3.1]nonan-3-one to this compound is a classic reduction of a cyclic ketone. The choice of reducing agent is critical as it influences the stereochemical outcome, yielding either the endo or exo alcohol.
Commonly Employed Reducing Agents:
-
Sodium Borohydride (NaBH₄): This is the most frequently utilized reagent for this transformation due to its operational simplicity, mild reaction conditions, and generally good yields.[2][3][4] The reaction is typically performed in a protic solvent such as methanol or ethanol at temperatures ranging from 0 °C to ambient temperature.
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent than NaBH₄, LiAlH₄ can also be employed. However, its higher reactivity necessitates stricter control of reaction conditions and anhydrous solvents.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Ruthenium complexes have been shown to be effective for this reduction, offering a potentially more environmentally friendly and cost-effective alternative to boron-based reductants.[5][6] Palladium on carbon (Pd/C) is another common catalyst for hydrogenation reactions in this context.[2][3]
The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group. Hydride attack can occur from either the more hindered (exo face) or less hindered (endo face) of the bicyclic system, leading to the formation of the endo or exo alcohol, respectively. The choice of reducing agent and solvent can modulate this selectivity.
Visualizing the Reaction Pathway
The general transformation from the ketone to the alcohol is depicted below. The stereochemistry of the resulting hydroxyl group is a key consideration.
Caption: General reduction of 9-azabicyclo[3.3.1]nonan-3-one to its alcohol diastereomers.
Detailed Protocol: Sodium Borohydride Reduction
This protocol provides a step-by-step guide for the synthesis of this compound using sodium borohydride. This method is widely documented and offers a reliable route to the desired product.[2][3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 229.31 | 25.00 g | 0.11 mol |
| Sodium Borohydride (NaBH₄) | 37.83 | 6.22 g | 0.16 mol |
| Methanol (MeOH) | 32.04 | 130 mL | - |
| Acetone | 58.08 | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 25.00 g (0.11 mol) of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 130 mL of methanol.[2][3]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: To the cooled solution, add 6.22 g (0.16 mol) of sodium borohydride portionwise over 30 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours.
-
Quenching: Quench the reaction by carefully adding 10 mL of acetone.
-
Solvent Removal: Remove the volatiles from the reaction mixture by evaporation under reduced pressure.
-
Extraction: Dissolve the resulting solid in 110 mL of water and extract the aqueous solution with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[2][3]
-
Deprotection (if required): The benzyl protecting group can be removed via catalytic hydrogenation using palladium on carbon (10% Pd/C) in a suitable solvent like ethanol with the addition of hydrochloric acid.[2][3]
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If analysis (e.g., by TLC or LC-MS) shows the presence of starting material, the reaction time can be extended, or a slight excess of sodium borohydride can be added.
-
Low Yield: Ensure all transfers are quantitative and that the extraction process is efficient. Inefficient drying of the organic phase can also lead to lower yields.
-
Stereoselectivity: The formation of the exo isomer is possible. The ratio of endo to exo can be determined by ¹H NMR spectroscopy. For applications requiring high stereochemical purity, careful selection of the reducing agent and reaction conditions is paramount. Catalytic hydrogenation using specific ruthenium catalysts has been reported to favor the formation of the endo isomer.[5][6]
-
Safety: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthesis of this compound from its corresponding ketone is a robust and well-established transformation. The choice of reducing agent, particularly sodium borohydride, offers a reliable and straightforward method for obtaining this valuable synthetic intermediate. By carefully controlling the reaction parameters, researchers can achieve high yields of the desired product, paving the way for the development of novel therapeutics based on the 9-azabicyclo[3.3.1]nonane scaffold.
References
- Google Patents. (n.d.). 9-azabicyclo[3.3.1]nonane derivatives.
- Google Patents. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
European Patent Office. (n.d.). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Retrieved from [Link]
-
J-STAGE. (n.d.). Asymmetric Cleavage of 9-Azabicyclo[3.3.1]nonan-3-one into cis-2,6-Disubstituted Piperidine. A Facile Approach to a Chiral Building Block for Alkaloid Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Patsnap. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
-
NIST WebBook. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one, 9-(9-azabicyclo[3.3.1]non-9-yl). Retrieved from [Link]
-
ACS Publications. (n.d.). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]
-
PubMed Central. (n.d.). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Retrieved from [Link]
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- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
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Application Note & Protocols: Stereoselective Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol
Introduction: The Significance of the Granatane Scaffold
The 9-azabicyclo[3.3.1]nonane ring system, commonly known as the granatane skeleton, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, chair-chair conformation provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that interact with biological targets. The endo-configured alcohol, endo-9-Azabicyclo[3.3.1]nonan-3-ol (also known as endo-granatanol), is a particularly valuable synthetic intermediate for the development of novel therapeutics, including monoamine reuptake inhibitors and other neurologically active agents.[1]
Achieving high stereoselectivity in the synthesis of this molecule is paramount, as the biological activity of its derivatives is often highly dependent on the specific orientation of the hydroxyl group. This guide provides a detailed examination of a robust and widely employed synthetic route, focusing on the critical stereoselective reduction of the precursor ketone. We will delve into the mechanistic rationale behind the procedural steps, offering field-proven insights to ensure reproducibility and high stereochemical fidelity.
Overall Synthetic Strategy
The most common and efficient pathway to endo-9-azabicyclo[3.3.1]nonan-3-ol involves a two-stage process. First, the bicyclic ketone core is constructed, typically via a double Mannich-type condensation. Second, the resulting ketone is stereoselectively reduced to furnish the desired endo-alcohol. This application note will detail the synthesis starting from the N-benzylated precursor, which serves as a versatile intermediate.
Caption: Overall workflow for the synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol.
Part 1: Synthesis of the Precursor, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
The construction of the bicyclic ketone is efficiently achieved through a one-pot reaction analogous to the Robinson tropinone synthesis.[2] This reaction involves a double Mannich reaction between benzylamine, glutaraldehyde, and a suitable acetone equivalent like acetonedicarboxylic acid.[3][4] The benzyl group is an excellent choice for the nitrogen substituent as it is relatively inexpensive and can be readily removed in a later step via hydrogenolysis.
Protocol 1: Preparation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Materials:
-
Benzylamine (>99%)[3]
-
Sulfuric acid (98%)[3]
-
Acetone
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Equip a jacketed round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel. Cool the reactor jacket to 0–10 °C.
-
Amine Salt Formation: Charge the flask with water and benzylamine. Slowly add 18% sulfuric acid over approximately 1 hour, ensuring the internal temperature is maintained between 4–8 °C.[3] This in situ formation of the amine salt controls the reactivity and pH.
-
First Mannich Component Addition: Add a 25% aqueous solution of glutaraldehyde dropwise while maintaining the temperature below 10 °C. Stir the mixture for 1 hour.
-
Second Mannich Component Addition & Cyclization: Add acetone to the reaction mixture. Allow the reaction to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by HPLC or TLC.
-
Work-up and Extraction: Once the reaction is complete, adjust the pH to >11 with a concentrated NaOH solution to neutralize the acid and deprotonate the product. Extract the aqueous mixture multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically a pale orange solid.[1][4] Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, e.g., 49:1 v/v) to yield pure 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[1][4]
Part 2: Stereoselective Reduction of the Bicyclic Ketone
This is the most critical step for establishing the desired endo stereochemistry at the C3 position. The stereochemical outcome is dictated by the direction of hydride delivery to the carbonyl carbon. The bicyclic system's conformation favors attack from the sterically less hindered exo face, which results in the formation of the desired endo-alcohol.
Caption: Stereochemical pathways for the reduction of the precursor ketone.
Method A: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild, inexpensive, and highly effective reagent for this transformation, typically providing excellent selectivity for the endo product.
Protocol 2: NaBH₄ Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolution and Cooling: Dissolve the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol in a round-bottomed flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.[1][4]
-
Reagent Addition: Add sodium borohydride portion-wise to the stirred solution over 30 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and continue stirring for 12 hours or until the starting material is consumed (monitored by TLC).[1][4]
-
Quenching: Carefully quench the reaction by adding acetone to consume any excess NaBH₄.
-
Work-up: Remove the volatile solvents in vacuo. To the resulting solid, add water and extract multiple times with dichloromethane.[1][4]
-
Isolation: Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. This procedure typically affords the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a yellow solid with high purity and stereoselectivity, often requiring no further purification.[1][4]
Method B: Catalytic Hydrogenation
For industrial-scale synthesis, catalytic hydrogenation offers an alternative with high efficiency and reduced waste. Ruthenium-based catalysts have been shown to be particularly effective for this transformation, providing high yields of the endo isomer.[5][6]
Protocol 3: Ruthenium-Catalyzed Hydrogenation
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Ruthenium complex catalyst (e.g., as described in patent literature[5][6])
-
Solvent (e.g., Isopropanol or Ethanol)
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: In a high-pressure reactor, charge a solution of the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a suitable alcohol solvent.
-
Catalyst Addition: Add the ruthenium catalyst under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 10 atm).[6] Heat the reaction to the desired temperature (e.g., 25-50 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake or by sampling for analysis (GC/HPLC). Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed if necessary.
| Parameter | Method A: Sodium Borohydride | Method B: Ruthenium-Catalyzed Hydrogenation |
| Reagent | Sodium Borohydride (NaBH₄) | H₂ gas with Ru-complex catalyst |
| Typical Solvent | Methanol, Ethanol[1][4] | Isopropanol, Ethanol[6] |
| Temperature | 0 °C to RT[1][4] | 25 - 50 °C[6] |
| Pressure | Atmospheric | Elevated (e.g., 3-10 atm)[4][6] |
| Stereoselectivity | High endo-selectivity | High endo-selectivity[5][6] |
| Advantages | Simple setup, inexpensive reagent, mild conditions | Atom economical, low waste, scalable |
| Disadvantages | Generates borate waste | Requires specialized pressure equipment |
Part 3: N-Debenzylation to Yield the Final Product
The final step is the removal of the N-benzyl protecting group to yield the target molecule. This is reliably accomplished by catalytic hydrogenolysis.
Protocol 4: Preparation of endo-9-Azabicyclo[3.3.1]nonan-3-ol
Materials:
-
endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
Ethanol (EtOH)
-
Hydrogen gas source
-
Filtration aid (e.g., Celite/Solka Floc)
Procedure:
-
Reaction Setup: Dissolve the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol in a hydrogenation flask. Add 5N aqueous HCl. Causality Note: The acid converts the amine to its hydrochloride salt, which prevents catalyst poisoning and facilitates the reaction.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen and then charge with hydrogen gas to the desired pressure (e.g., 3 bar).[1][4] Stir the mixture at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours.[1][4]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite or another filtration aid to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Isolation: Concentrate the filtrate in vacuo. The resulting crude solid is the hydrochloride salt of the product. It can be neutralized with a base and extracted, or used directly in subsequent steps. The crude product is often of sufficient purity for further use.[1][4]
Conclusion
The stereoselective synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol is a well-established process that hinges on the highly selective reduction of the precursor ketone. The use of sodium borohydride offers a simple, reliable, and cost-effective method for laboratory-scale synthesis, consistently favoring the desired endo isomer due to steric control. For larger-scale operations, catalytic hydrogenation presents a more atom-economical and environmentally benign alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this valuable building block for advanced drug discovery programs.
References
-
Wikipedia. Tropinone. [Link]
-
PubMed. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. [Link]
-
ResearchGate. Robinson's Landmark Synthesis of Tropinone | Request PDF. [Link]
-
Oriental Journal of Chemistry. Chemical thermodynamics applied to the synthesis of tropinone. [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
- Google Patents. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
-
ResearchGate. Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. [Link]
-
PubMed Central. Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis. [Link]
-
ChemSrc. Cas no 491-25-8 (9-methyl-9-azabicyclo3.3.1nonane). [Link]
-
PubMed Central. 1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data. [Link]
-
Patsnap. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. [Link]
-
ACS Publications. Reduction of Azabicyclic Ketones. [Link]
-
European Patent Office. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212. [Link]
-
PubChem. Endo-9-azabicyclo[3.3.1]nonan-3-ol. [Link]
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- 6. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Ruthenium-Catalyzed Reduction for 9-Azabicyclo[3.3.1]nonan-3-ol Synthesis
Abstract
This document provides a comprehensive technical guide for the synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol via ruthenium-catalyzed reduction of the corresponding ketone precursor, 9-Azabicyclo[3.3.1]nonan-3-one. This bicyclic amino alcohol is a valuable building block in medicinal chemistry, notably as an intermediate for agrochemicals and pharmaceuticals.[1][2] The protocols detailed herein leverage the efficiency and selectivity of ruthenium-based catalysts, offering a robust and scalable alternative to traditional stoichiometric reducing agents. We will explore the mechanistic underpinnings of this transformation, present a selection of effective catalysts, and provide a detailed, step-by-step experimental procedure with accompanying characterization data. This guide is intended for researchers, scientists, and professionals in drug development seeking to implement this key synthetic transformation.
Introduction: The Significance of this compound
The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif found in a variety of biologically active molecules. The inherent conformational rigidity and three-dimensional arrangement of substituents make it an attractive framework for the design of novel therapeutics. Specifically, this compound serves as a crucial intermediate in the synthesis of compounds targeting a range of biological systems, including sigma-2 receptors, which are overexpressed in numerous human tumor cells.[3]
Traditionally, the synthesis of this compound has been achieved through the reduction of 9-Azabicyclo[3.3.1]nonan-3-one using stoichiometric reducing agents like sodium borohydride.[1][4] While effective, these methods often generate significant waste and can present challenges in purification, particularly on a larger scale.[1] Catalytic methods, especially those employing transition metals, offer a more sustainable and efficient alternative.[5] Ruthenium-catalyzed hydrogenation and transfer hydrogenation have emerged as powerful tools for the reduction of ketones to alcohols, often with high levels of stereoselectivity and under mild reaction conditions.[6][7] This application note will focus on the practical implementation of ruthenium catalysis for the synthesis of this compound.
Ruthenium-Catalyzed Ketone Reduction: A Mechanistic Overview
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis.[6] Ruthenium complexes, particularly those developed by Noyori and co-workers, have proven to be exceptionally effective catalysts for this transformation.[8][9] These reactions can be broadly categorized into two main types: hydrogenation (using H2 gas) and transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[5][7]
The prevailing mechanism for many ruthenium-catalyzed ketone reductions involves a "metal-ligand bifunctional" pathway.[10] In this model, the reaction does not proceed through direct coordination of the ketone to the metal center. Instead, the catalyst acts as a scaffold to bring the substrate and the hydride source into proximity. The catalytic cycle is believed to involve a six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from an amine ligand are transferred to the carbonyl group of the ketone.[11] More recent studies suggest that the amine backbone of the ligand interacts strongly with a base activator, which is often used in excess.[9]
Catalyst Selection
A variety of ruthenium catalysts have been developed for the asymmetric reduction of ketones. A key feature of many successful catalysts is the presence of a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral diamine ligand.[10][12] The specific choice of ligands can significantly influence the catalyst's activity and enantioselectivity for a given substrate.[12] For the synthesis of this compound, both hydrogenation and transfer hydrogenation approaches using various ruthenium catalysts have shown promise.
| Catalyst System | Reductant | Key Features | Reference |
| RuCl2[(S)-binap][(R)-iphan] | H2 | High substrate-to-catalyst ratio (S/C up to 1000) | [2] |
| [(p-cymene)RuCl2]2 / Ligand | Isopropanol | Operationally simple, can be performed in air | [13] |
| Noyori-type Ru-diamine catalysts | H2 or Isopropanol/Formic Acid | High efficiency and enantioselectivity for a broad range of ketones | [6][7] |
Table 1: Comparison of Ruthenium Catalyst Systems for Ketone Reduction. This table summarizes different ruthenium-based catalyst systems applicable to the reduction of ketones, highlighting their respective reductants and key features.
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the ruthenium-catalyzed transfer hydrogenation of a ketone using isopropanol as the hydrogen source.
Figure 1: Generalized Catalytic Cycle. A simplified representation of the ruthenium-catalyzed transfer hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example for the ruthenium-catalyzed reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a common precursor. The benzyl protecting group can be subsequently removed under standard hydrogenolysis conditions.
Materials and Reagents
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Ruthenium catalyst (e.g., RuCl2[(S)-BINAP][(R)-IPHAN])
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous solvent (e.g., isopropanol or toluene)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
-
High-pressure hydrogenation reactor
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Procedure
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Ruthenium catalysts and potassium tert-butoxide are air and moisture sensitive; handle under an inert atmosphere. High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.
-
Reactor Preparation: In a glovebox, charge a glass liner for a high-pressure reactor with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq).
-
Catalyst Loading: Add the ruthenium catalyst (e.g., RuCl2[(S)-binap][(R)-iphan], substrate to catalyst ratio S/C = 1000) and potassium tert-butoxide (e.g., 20 mM concentration in the final reaction volume).[2]
-
Solvent Addition: Add anhydrous solvent (e.g., isopropanol) to dissolve the reactants.
-
Reaction Setup: Seal the glass liner inside the high-pressure reactor. Remove the reactor from the glovebox.
-
Hydrogenation: Purge the reactor with hydrogen gas three times before pressurizing to the desired pressure (e.g., 50 atm).[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).[2] Monitor the reaction progress by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[4]
-
Deprotection (if necessary): The benzyl group can be removed by hydrogenolysis using a palladium catalyst (e.g., Pd(OH)2/C) in a suitable solvent like methanol or ethanol to yield the final product, this compound.[3][4]
Experimental Workflow Diagram
Figure 2: Experimental Workflow. A step-by-step flowchart for the synthesis of this compound via ruthenium-catalyzed hydrogenation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is set up under a strict inert atmosphere. |
| Insufficient hydrogen pressure or reaction time | Increase the hydrogen pressure or extend the reaction time. Monitor the reaction progress to determine the optimal endpoint. | |
| Catalyst poisoning | Ensure the substrate is pure and free of potential catalyst poisons (e.g., sulfur-containing compounds). | |
| Low Diastereoselectivity | Suboptimal catalyst or reaction conditions | Screen different chiral ligands and solvents. Temperature can also influence selectivity. |
| Difficult Purification | Incomplete reaction | Drive the reaction to full conversion to simplify purification. |
| Byproduct formation | Optimize reaction conditions (temperature, pressure, catalyst loading) to minimize side reactions. |
Table 2: Troubleshooting Guide. This table provides potential solutions to common issues encountered during the ruthenium-catalyzed reduction of 9-Azabicyclo[3.3.1]nonan-3-one.
Conclusion
Ruthenium-catalyzed reduction represents a highly efficient and scalable method for the synthesis of this compound. This approach offers significant advantages over traditional stoichiometric reductions, including improved safety, reduced waste, and the potential for high stereoselectivity.[1] By understanding the underlying catalytic principles and carefully controlling the reaction parameters, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The protocols and insights provided in this application note serve as a practical guide for the successful implementation of this important transformation.
References
-
Johnson Matthey Technology Review. (2005, October 1). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Abdur-Rashid, K., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 124(51), 15104–15118. [Link]
-
Zanotti-Gerosa, A. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49, 156-160. [Link]
-
Morris, D. J., et al. (2018). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 37(23), 4467–4475. [Link]
-
Comas-Vives, A., et al. (2006). Hydrogen Transfer to Ketones Catalyzed by Shvo’s Ruthenium Hydride Complex: A Mechanistic Insight. Organometallics, 25(17), 4056–4066. [Link]
-
Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]
-
Cheong, J. Y., et al. (2016). Mechanistic Investigation of the Hydrogenation of Ketones Catalyzed by a Ruthenium(II) Complex Featuring an N-Heterocyclic Carbene with a Tethered Primary Amine Donor: Evidence for an Inner Sphere Mechanism. Organometallics, 35(15), 2504–2515. [Link]
-
DiVA portal. (2007). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. [Link]
-
Web of Proceedings - Francis Academic Press. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. [Link]
-
Slideshare. Noyori asymmetric hydrogenation. [Link]
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-
Patsnap. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka. [Link]
-
PubMed Central. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
-
ResearchGate. [RuCl 2 ( p -cymene)] 2 on Carbon: An Efficient, Selective, Reusable, and Environmentally Versatile Heterogeneous Catalyst. [Link]
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Application Notes & Protocols: Preparation of [¹⁸F]-Labeled 9-Azabicyclo[3.3.1]nonan-3-ol Derivatives for PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-azabicyclo[3.3.1]nonan-3-ol, also known as the granatanol scaffold, and its derivatives represent a critical class of molecules in medicinal chemistry and neuroimaging. Their rigid bicyclic structure provides a well-defined orientation for substituents, making them valuable frameworks for designing ligands with high affinity and selectivity for various biological targets. In the realm of Positron Emission Tomography (PET), labeling these derivatives with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a favorable half-life of 109.8 minutes, allows for the non-invasive in vivo visualization and quantification of their corresponding targets.[1]
Derivatives of this scaffold are structurally related to tropanes and have been explored for imaging crucial neurochemical systems, including the dopamine transporter (DAT), which is implicated in disorders like Parkinson's disease.[2][3] Furthermore, modifications of the 9-azabicyclo[3.3.1]nonane core have led to the development of ligands for other targets, such as sigma-2 (σ₂) receptors, which are overexpressed in various tumor cell lines, presenting opportunities for oncological PET imaging.[4]
This guide provides a detailed overview of the key considerations and methodologies for the preparation of [¹⁸F]-labeled this compound derivatives. It is designed to offer both the conceptual framework and practical, step-by-step protocols for researchers in the field of radiopharmaceutical sciences.
I. Synthesis of Precursor Molecules
The successful radiosynthesis of an [¹⁸F]-labeled PET tracer is fundamentally dependent on the design and availability of a suitable precursor molecule. The precursor must contain a good leaving group that can be readily displaced by the [¹⁸F]fluoride ion via a nucleophilic substitution reaction.
A. Strategic Considerations for Precursor Design
The choice of the leaving group and its position on the precursor molecule is a critical decision that influences the efficiency of the subsequent radiolabeling step. Common leaving groups for [¹⁸F]-fluorination include tosylates (OTs), mesylates (OMs), and triflates (OTf). For aromatic systems, nitro groups or trialkylammonium triflates are often employed.
The stability of the precursor under the reaction conditions, its reactivity towards nucleophilic attack, and the potential for side reactions are all important factors. For the 9-azabicyclo[3.3.1]nonane scaffold, the leaving group is typically attached to an alkyl chain on the nitrogen atom or at other positions on the bicyclic ring system.
B. General Synthetic Scheme for a Precursor
The synthesis of the 9-azabicyclo[3.3.1]nonane core can be achieved through various established organic chemistry routes, often starting from readily available materials like glutaraldehyde and acetonedicarboxylic acid.[5] A common strategy involves the initial synthesis of a protected 9-azabicyclo[3.3.1]nonan-3-one, followed by reduction to the corresponding alcohol and subsequent functionalization.
A representative synthetic pathway to a generic precursor for [¹⁸F]-labeling is outlined below. This scheme involves the N-alkylation of the parent bicyclic amine with a bifunctional linker containing a leaving group.
Caption: General workflow for precursor synthesis.
Protocol 1: Synthesis of an N-alkylated Precursor with a Tosylate Leaving Group
This protocol describes a general method for the N-alkylation of endo-9-azabicyclo[3.3.1]nonan-3-ol with a commercially available tosylated linker.
Materials:
-
endo-9-Azabicyclo[3.3.1]nonan-3-ol
-
1-Bromo-3-(tosyloxy)propane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a solution of endo-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Add 1-bromo-3-(tosyloxy)propane (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired precursor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. [¹⁸F]-Radiolabeling
The core of the tracer preparation is the incorporation of the [¹⁸F]fluoride into the precursor molecule. This is typically achieved through a nucleophilic substitution reaction.[6] The automation of this process using synthesis modules is common practice to ensure reproducibility and minimize radiation exposure to the operator.[7][8][9][10]
A. Production and Activation of [¹⁸F]Fluoride
[¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]-enriched water. The resulting aqueous [¹⁸F]fluoride needs to be activated for nucleophilic substitution. This is accomplished by trapping the [¹⁸F]fluoride on an anion exchange cartridge, eluting it with a solution of a phase-transfer catalyst (such as Kryptofix 2.2.2, K₂₂₂) and potassium carbonate in acetonitrile/water, and then performing azeotropic drying of the mixture. This process forms the highly reactive, "naked" [¹⁸F]fluoride-K₂₂₂ complex.
B. Nucleophilic Fluorination Reaction
The activated [¹⁸F]fluoride is then reacted with the precursor molecule in a suitable solvent (e.g., DMSO, acetonitrile) at an elevated temperature. The reaction conditions, including temperature, time, and precursor concentration, must be carefully optimized to maximize the radiochemical yield (RCY).
Caption: Automated [¹⁸F]-radiolabeling workflow.
Protocol 2: Automated [¹⁸F]-Fluorination
This protocol outlines the general steps for the automated synthesis of an [¹⁸F]-labeled this compound derivative using a commercial synthesis module.
Materials:
-
Aqueous [¹⁸F]fluoride from cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Elution solution: Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v)
-
Precursor (1-5 mg) dissolved in anhydrous DMSO or acetonitrile
-
Acetonitrile (anhydrous) for azeotropic drying
-
HPLC-grade water and ethanol for purification
Procedure (Automated Synthesis Module):
-
Load the aqueous [¹⁸F]fluoride onto the pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using the K₂₂₂/K₂CO₃ solution.
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂ complex under a stream of nitrogen at elevated temperature (e.g., 110-120 °C) with the addition of anhydrous acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 10-20 minutes).
-
Cool the reaction vessel.
-
The crude product is now ready for purification.
III. Purification of the [¹⁸F]-Labeled Product
Purification is a critical step to remove unreacted [¹⁸F]fluoride, the precursor molecule, and any radiolabeled or non-labeled byproducts. This ensures the final product meets the high purity standards required for in vivo imaging.
A. Semi-Preparative High-Performance Liquid Chromatography (HPLC)
The most common method for purifying PET radiotracers is semi-preparative reversed-phase HPLC (RP-HPLC).[3] This technique separates compounds based on their polarity. The crude reaction mixture is injected onto the HPLC system, and the fraction corresponding to the desired [¹⁸F]-labeled product is collected.
B. Solid-Phase Extraction (SPE)
Following HPLC purification, the collected fraction is typically diluted with water and passed through a solid-phase extraction cartridge (e.g., C18). This step serves two purposes: it removes the HPLC solvents and concentrates the radiotracer. The final product is then eluted from the SPE cartridge with a small volume of a biocompatible solvent, such as ethanol, and formulated in sterile saline for injection.
Caption: Purification and formulation process.
IV. Quality Control
Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product before administration.[6][11] QC tests are performed according to pharmacopeia guidelines (e.g., USP, EP).[6]
A. Key Quality Control Parameters
The following table summarizes the essential QC tests performed on the final [¹⁸F]-labeled tracer.[12]
| Test | Method | Acceptance Criteria | Purpose |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulates | Ensures absence of foreign matter. |
| pH | pH meter or pH strip | 4.5 - 7.5 | Ensures physiological compatibility. |
| Radionuclidic Identity | Gamma-ray spectroscopy | 511 keV photopeak characteristic of ¹⁸F | Confirms the correct radionuclide. |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% | Ensures absence of other radioactive isotopes. |
| Radiochemical Identity | Analytical HPLC | Retention time matches that of the non-radioactive standard | Confirms the chemical identity of the tracer. |
| Radiochemical Purity | Analytical HPLC, TLC | > 95% | Determines the percentage of radioactivity present as the desired compound.[3] |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and other chemical impurities below specified limits | Quantifies non-radioactive chemical contaminants. |
| Specific Activity | Calculated from radioactivity and mass | > 37 GBq/µmol (1 Ci/µmol) at time of injection | Measures the ratio of radioactivity to the total mass of the compound. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol, Acetonitrile, etc., below USP limits | Ensures removal of potentially toxic organic solvents. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the max dose in mL) | Detects pyrogenic bacterial endotoxins. |
| Sterility | Incubation in culture media | No microbial growth | Ensures the absence of viable microorganisms. (Typically a retrospective test). |
Protocol 3: Quality Control of the Final Product
1. Radiochemical Purity and Identity (Analytical HPLC):
-
System: Analytical HPLC with a radiodetector and a UV detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and a buffer (e.g., ammonium formate).
-
Procedure:
-
Inject a small aliquot of the final product.
-
Inject a solution of the non-radioactive "cold" standard.
-
Co-inject the final product and the cold standard.
-
Identity: The retention time of the main radioactive peak must match the retention time of the cold standard in the UV chromatogram.[3]
-
Purity: Calculate the area of the product peak as a percentage of the total area of all radioactive peaks in the radio-chromatogram.
-
2. Residual Solvent Analysis (GC):
-
System: Gas chromatograph with a flame ionization detector (FID).
-
Column: Appropriate capillary column for solvent separation.
-
Procedure:
-
Prepare calibration standards for expected solvents (e.g., ethanol, acetonitrile, DMSO).
-
Inject a sample of the final product.
-
Quantify the amount of each solvent by comparing peak areas to the calibration curve.
-
V. Conclusion
The preparation of [¹⁸F]-labeled this compound derivatives is a multi-step process that demands expertise in organic synthesis, radiochemistry, and analytical chemistry. The successful development of these PET tracers hinges on the rational design of precursors, optimization of radiolabeling conditions, efficient purification, and rigorous quality control. By following well-defined and validated protocols, researchers can reliably produce these valuable molecular imaging agents for preclinical and clinical research, ultimately advancing our understanding of disease and aiding in the development of new therapies.
References
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Journal of Nuclear Medicine. (n.d.). Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis. Retrieved from [Link]
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Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Malaysian Journal of Medical Sciences. Retrieved from [Link]
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Votaw, J. R., et al. (2000). Fluorine-18-labeled tropane analogs for PET imaging studies of the dopamine transporter. Synapse. Retrieved from [Link]
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Shi, B., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Shao, X., et al. (2021). Synthesis and quality control of [18F]T807 for tau PET imaging. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2011). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
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Pan, J., et al. (2012). Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter. Nuclear Medicine and Biology. Retrieved from [Link]
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Anzellotti, A. I., et al. (2016). Towards the Full Automation of QC Release Tests for [F-18]fluoride-labeled Radiotracers. ResearchGate. Retrieved from [Link]
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Sharma, S. K., et al. (2017). Positron emission tomography (PET) imaging with 18F-based radiotracers. Molecules. Retrieved from [Link]
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Shi, B., et al. (2011). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. PubMed. Retrieved from [Link]
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Kiesewetter, D. O., et al. (2003). The automated radiosynthesis of [18F]FP-TZTP. Nuclear Medicine and Biology. Retrieved from [Link]
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Mang, J., et al. (2023). Automated radiosynthesis of 1-(2-[18F]fluoroethyl)-L-tryptophan ([18F]FETrp) for positron emission tomography (PET) imaging of cancer in humans. PubMed. Retrieved from [Link]
-
Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. Retrieved from [Link]
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Mang, J., et al. (2023). Automated radiosynthesis of 1-(2-[18F]fluoroethyl)-L-tryptophan ([18F]FETrp) for positron emission tomography (PET) imaging of cancer in humans. Wayne State University Library System. Retrieved from [Link]
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Application of 9-Azabicyclo[3.3.1]nonan-3-ol in the Synthesis of Acynonapyr: A Technical Guide for Researchers
Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique N-pyridyloxy azabicycle core structure.[1][2] It demonstrates high efficacy against spider mites of the Tetranychus and Panonychus genera, impacting all life stages of these pests.[1][2] The compound's novel mode of action, targeting calcium-activated potassium channels, makes it a valuable tool in integrated pest management (IPM) and for managing resistance to other acaricides.[3][4] Central to the synthesis of this complex molecule is the strategic use of a specific stereoisomer of a 9-azabicyclo[3.3.1]nonan-3-ol derivative, which forms the backbone of the final product.
This guide provides an in-depth exploration of the application of this compound in the synthesis of acynonapyr, offering detailed application notes, experimental protocols, and a mechanistic understanding of the key synthetic transformations.
Application Notes: The Strategic Importance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The synthesis of acynonapyr is a multi-step process that hinges on the precise construction and functionalization of the 9-azabicyclo[3.3.1]nonane core.[5][6] The rigidity and defined stereochemistry of this bicyclic system are crucial for the molecule's potent acaricidal activity.
Causality in Synthesis: Why the endo-Stereoisomer is Critical
The key intermediate derived from this compound is the 3-endo-ol isomer. Research has demonstrated that the stereochemistry at the C-3 position of the bicyclic ring is a critical determinant of acynonapyr's biological activity.[1] Specifically, the endo configuration of the aryloxy group at this position is essential for high acaricidal efficacy. In contrast, the corresponding exo-isomer exhibits significantly lower or no activity.[1][2] This stereo-specificity underscores the importance of a controlled, stereoselective reduction of the precursor ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
The Robinson-Schöpf-Type Reaction: A Biomimetic Approach to the Core Structure
The construction of the 9-azabicyclo[3.3.1]nonane skeleton is efficiently achieved through a Robinson-Schöpf-type reaction.[5][6] This one-pot synthesis involves the condensation of glutaraldehyde, 3-oxopentanedioic acid (acetonedicarboxylic acid), and a primary amine, typically benzylamine.[5][6] This biomimetic process proceeds through a series of Mannich reactions and aldol condensations to yield the foundational 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[5] The benzyl group serves a dual role: it provides the nitrogen atom for the heterocycle and acts as a protecting group, which is removed in a later step.[5]
Synthetic Pathway Overview
The most common synthetic route to acynonapyr via the N-hydroxylation of an NH-free azabicycle intermediate can be logically broken down into several key stages.[1][6] This workflow is designed to sequentially build the complex molecular architecture of acynonapyr with a high degree of control.
Caption: High-level workflow for the synthesis of acynonapyr.
Detailed Protocols
The following protocols are based on established synthetic routes and provide a step-by-step guide for the key transformations involving the this compound intermediate.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol describes the initial construction of the bicyclic ketone via a Robinson-Schöpf-type reaction.[5][6][7]
| Reagents | Quantity | Molar Eq. |
| Glutaraldehyde (50% aq.) | 25.8 mL | 1.0 |
| Acetonedicarboxylic acid | 20 g | 1.0 |
| Benzylamine | 12.9 mL | 0.9 |
| Sulfuric Acid (18%) | 43.2 mL | 0.65 |
| Sodium Acetate (9% aq.) | 47.8 mL | 0.4 |
| Water | 50 g | - |
Procedure:
-
To a jacketed reactor cooled to 0-10°C, add water and benzylamine.[7]
-
Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4-8°C.[7]
-
Add the 50% glutaraldehyde solution, followed by acetonedicarboxylic acid, ensuring the temperature remains below 5°C.[7]
-
Add the 9% sodium acetate solution over 1.5 hours.[7]
-
Age the reaction mixture at 5°C for 20 hours, then at 25°C for 20 hours. Carbon dioxide evolution will be observed.[7]
-
Adjust the pH to 2 with additional 18% sulfuric acid.
-
Extract the aqueous solution with MTBE (3 x 80 mL) and discard the organic layers.[7]
-
To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with 20% sodium carbonate to precipitate the product.
-
Extract the product into an organic solvent, dry with sodium sulfate, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[7]
Protocol 2: Stereoselective Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol
This critical step establishes the required stereochemistry at the C-3 position. The use of sodium borohydride in methanol stereoselectively yields the desired endo-alcohol.[1][8]
| Reagents | Quantity | Notes |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 1 eq. | Starting material from Protocol 1 |
| Sodium Borohydride (NaBH₄) | Molar excess | Reducing agent |
| Methanol | Sufficient volume | Solvent |
Procedure:
-
Dissolve the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Add sodium borohydride portion-wise, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol.
-
Purify the product by silica gel chromatography if necessary.
Protocol 3: O-Arylation of the endo-Alcohol
This protocol details the coupling of the bicyclic alcohol with the trifluoromethyl-substituted fluorobenzene moiety.[1][2]
Caption: Experimental workflow for the O-arylation step.
| Reagents | Quantity (Example) | Molar Eq. |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol | 3.12 g (13.5 mmol) | 1.0 |
| Sodium Hydride (60% in oil) | 0.81 g (20.25 mmol) | 1.5 |
| 4-Fluoro-3-propoxybenzotrifluoride | 3.00 g (13.5 mmol) | 1.0 |
| N,N-Dimethylformamide (DMF) | 30 mL | - |
Procedure:
-
To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-endo-ol in DMF, add 60% NaH at 0°C.[1]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 4-fluoro-3-propoxybenzotrifluoride to the reaction mixture.[1]
-
Heat the mixture to 80°C and stir for 2 hours.[1]
-
After cooling, pour the mixture into water and extract with ethyl acetate.[1]
-
Separate the phases, wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the O-arylated product.
Subsequent Synthetic Steps
Following the O-arylation, the synthesis proceeds through several key transformations:
-
Debenzylation: The benzyl protecting group is removed, typically via catalytic hydrogenation using a palladium catalyst (e.g., Pd(OH)₂/C), to yield the NH-free azabicycle.[1][6] This intermediate is often stored as its hydrochloride salt for improved stability.[1][5]
-
Cyanoethylation: The secondary amine is reacted with acrylonitrile to form the corresponding cyanoethylamine derivative.[1][3][6]
-
Oxidation and Cope Elimination: The cyanoethylamine derivative is oxidized, leading to an N-oxide which then undergoes a Cope elimination to furnish the crucial hydroxylamine intermediate.[3][6]
-
Final Coupling: The hydroxylamine intermediate is coupled with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a base (e.g., t-BuOK) to yield the final product, acynonapyr.[1][3][6]
Conclusion
The synthesis of acynonapyr is a testament to the power of strategic, stereocontrolled chemical synthesis. The this compound framework, and specifically its 3-endo-ol derivative, is not merely an incidental component but the cornerstone upon which the molecule's potent acaricidal activity is built. Understanding the rationale behind the selection of this intermediate and the nuances of the protocols for its incorporation is paramount for researchers and professionals in the fields of agrochemical synthesis and drug development. The methodologies presented herein provide a robust foundation for the successful synthesis of acynonapyr and related compounds.
References
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Discovery of a novel acaricide, acynonapyr. Journal of Pesticide Science, [Link]
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Development of a novel acaricide, acynonapyr. PMC - PubMed Central - NIH, [Link]
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Development of a novel acaricide, acynonapyr. ResearchGate, [Link]
-
Acynonapyr (Ref: NA-89). AERU - University of Hertfordshire, [Link]
-
Discovery of a novel acaricide, acynonapyr. PMC - PubMed Central - NIH, [Link]
-
Acynonapyr | C24H26F6N2O3 | CID 132115472. PubChem - NIH, [Link]
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-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, [Link]
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Introduction: The 9-Azabicyclo[3.3.1]nonane Scaffold as a Privileged Structure
An Application Guide to the Strategic Functionalization of the Hydroxyl Group in 9-Azabicyclo[3.3.1]nonan-3-ol
The 9-azabicyclo[3.3.1]nonane framework is a vital bicyclic system present in a variety of natural products, including the homotropane alkaloids.[1] Its rigid, chair-chair conformational preference provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for the development of therapeutic agents and chemical probes.[2][3] Indole alkaloids containing this architecture, for instance, have shown significant potential as anticancer, antimalarial, and anti-inflammatory drug candidates.[3]
The hydroxyl group at the C3 position of this compound serves as a versatile synthetic handle. Its strategic modification allows for the systematic exploration of structure-activity relationships (SAR) by enabling the introduction of a wide array of functionalities. This guide provides a detailed overview of key chemical transformations for the hydroxyl group, offering field-tested insights and step-by-step protocols for researchers in synthetic chemistry and drug development.
Core Chemical Transformations and Protocols
The functionalization of this compound can be broadly categorized into four primary transformations: oxidation, esterification, etherification, and stereoinversive substitution. A critical preliminary step often involves the protection of the secondary amine at the N9 position to prevent side reactions. Common protecting groups include benzyl (Bn) and tert-butyloxycarbonyl (Boc), which can be introduced under standard conditions and removed later in the synthetic sequence.[4][5]
Oxidation to 9-Azabicyclo[3.3.1]nonan-3-one
The oxidation of the C3-hydroxyl group to the corresponding ketone, 9-Azabicyclo[3.3.1]nonan-3-one, is a foundational step that opens pathways to a vast number of derivatives through subsequent carbonyl chemistry. While traditional chromium-based reagents can be effective, modern catalytic methods are preferred for their milder conditions, higher selectivity, and reduced environmental impact.[1]
Expertise & Experience: Catalytic systems employing stable nitroxyl radicals like 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) or the less sterically hindered 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) are highly efficient for this transformation.[6][7] ABNO, in particular, exhibits enhanced reactivity and is effective for a broad range of alcohols.[6][8] The catalytic cycle is typically sustained by a co-oxidant, with aerobic oxidation (using ambient air) in the presence of a metal co-catalyst (e.g., Cu or Fe complexes) representing a cost-effective and green option.[6][9]
Caption: Workflow: Catalytic Aerobic Oxidation
Protocol 1: ABNO-Catalyzed Aerobic Oxidation of this compound
This protocol is adapted from methodologies employing copper/ABNO catalyst systems for the aerobic oxidation of alcohols.[6]
Materials and Reagents:
-
N-Protected this compound (e.g., N-Boc or N-Bn derivative)
-
9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)
-
Copper(I) Iodide (CuI)
-
2,2'-Bipyridine (bpy)
-
N-Methylimidazole (NMI)
-
Acetonitrile (CH3CN), analytical grade
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Flash chromatography system
Procedure:
-
To a round-bottom flask, add the N-protected this compound (1.0 mmol), acetonitrile (5 mL), ABNO (0.01 mmol, 1 mol%), CuI (0.075 mmol, 7.5 mol%), bpy (0.075 mmol, 7.5 mol%), and NMI (0.105 mmol, 10.5 mol%).
-
Ensure the flask is open to the atmosphere (ambient air) and stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 9-Azabicyclo[3.3.1]nonan-3-one derivative.
| Parameter | Condition | Expected Yield | Reference |
| Catalyst System | CuI / ABNO / bpy / NMI | >90% | |
| Co-oxidant | Ambient Air (O2) | - | [6] |
| Solvent | Acetonitrile | - | |
| Temperature | 25 °C | - |
Esterification of the C3-Hydroxyl Group
Esterification is a straightforward method to introduce a wide variety of functional groups, significantly altering the parent molecule's steric and electronic properties. This is commonly achieved by reacting the alcohol with an acyl chloride, anhydride, or a carboxylic acid using a coupling agent.
Expertise & Experience: For simple esters, reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent is highly effective. This method was used to synthesize α/β-isomeric granatane isovalerates and 2-methylbutyrates.[10] For more sensitive substrates or when using a carboxylic acid directly, standard peptide coupling reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are reliable choices.
Caption: Workflow: Acylation via Acid Chloride
Protocol 2: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl Isovalerate
This protocol is based on the semisynthesis of granatane alkaloids.[10]
Materials and Reagents:
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol
-
Isovaleryl chloride
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Deionized water
-
Anhydrous Sodium Sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol (200 µmol) in toluene (20 mL) in a round-bottom flask.
-
Add isovaleryl chloride (200 µmol, 1.0 eq.) and triethylamine (80 µL) to the solution.[10]
-
Attach a reflux condenser and heat the mixture under reflux for 16 hours.
-
After cooling to room temperature, wash the reaction mixture twice with deionized water (2 x 20 mL).
-
Separate the organic layer, dry it over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate using a stream of nitrogen or a rotary evaporator to yield the crude product.
-
Purify the α and β-isomers by preparative HPLC or flash chromatography. A 75% yield was reported for the mixed isomers.[10]
| Parameter | Condition | Expected Yield | Reference |
| Acylating Agent | Isovaleryl Chloride | 75% (mixed isomers) | [10] |
| Base | Triethylamine (TEA) | - | [10] |
| Solvent | Toluene | - | [10] |
| Temperature | Reflux | - | [10] |
Stereoinversive Substitution via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool in organic synthesis for inverting the stereochemistry of a secondary alcohol while simultaneously introducing a new functional group. This reaction proceeds via an SN2 mechanism, making it highly reliable for stereochemical control.
Expertise & Experience: The reaction involves activating the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethylazodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5] This in-situ activation forms an oxyphosphonium salt, which is an excellent leaving group. A wide range of acidic nucleophiles (pKa < 13), such as phenols, carboxylic acids, imides, and thiols, can then displace this group with clean inversion of configuration. This method is explicitly cited as a viable route for substituting the hydroxyl group in this scaffold.[4][5]
Caption: Workflow: Mitsunobu Reaction
Protocol 3: General Procedure for Mitsunobu Reaction
This generalized protocol is based on established procedures for the Mitsunobu reaction on similar bicyclic alcohols.[11]
Materials and Reagents:
-
N-Protected endo-9-Azabicyclo[3.3.1]nonan-3-ol
-
Nucleophile (e.g., a substituted phenol, 1.2 eq.)
-
Triphenylphosphine (PPh3), polymer-supported or free (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Syringes
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the N-protected endo-alcohol (1.0 mmol), the nucleophile (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 mmol) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction for the consumption of the starting alcohol by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a minimal amount of dichloromethane and purify directly by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to separate the desired exo-product from triphenylphosphine oxide and other byproducts.
| Parameter | Condition | Stereochemical Outcome | Reference |
| Reagents | PPh3 / DIAD | Inversion (SN2) | [4][5] |
| Nucleophiles | Phenols, Carboxylic Acids, Imides | - | [11] |
| Solvent | Anhydrous THF | - | [11] |
| Temperature | 0 °C to RT | - | [11] |
Conclusion
The C3-hydroxyl group of this compound is a cornerstone for synthetic diversification. The protocols detailed herein—oxidation to the ketone, direct esterification, and stereoinversive substitution via the Mitsunobu reaction—provide a robust toolkit for chemists aiming to modify this privileged scaffold. Careful selection of reagents and reaction conditions, particularly concerning the protection of the bridgehead nitrogen and control of stereochemistry, is paramount to achieving the desired molecular architecture for applications in medicinal chemistry and beyond.
References
-
Shibuya, M., et al. (2011). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Gössinger, E., et al. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]
-
Stahl, S. S., et al. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available at: [Link]
- Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
-
ResearchGate. (2010). ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V): Another Highly Active Organocatalyst for Oxidation of Alcohols. Available at: [Link]
- Google Patents. (2013). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. Available at: [Link]
-
PubMed Central (PMC). (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Available at: [Link]
-
Iwabuchi, Y., et al. (n.d.). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
ResearchGate. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Available at: [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available at: [Link]
Sources
- 1. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 7. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 10. Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of the 9-azabicyclo[3.3.1]nonane Nitrogen
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane, also known as granatane, is a bridged bicyclic amine that constitutes the core structural framework of numerous biologically active natural products and synthetic molecules of pharmaceutical interest.[1][2] Its rigid, three-dimensional structure provides a well-defined orientation of substituents, making it an attractive scaffold for the design of ligands targeting various receptors and enzymes in the central nervous system and other biological systems.[3][4] The nitrogen atom at the 9-position is a key handle for chemical modification, and its N-alkylation is a fundamental strategy to modulate the pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, of granatane-based compounds.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for the N-alkylation of the 9-azabicyclo[3.3.1]nonane nitrogen. This guide will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and discuss the relative advantages and limitations to aid in the rational selection of the most suitable synthetic strategy.
I. Foundational Synthesis: Accessing the Parent 9-Azabicyclo[3.3.1]nonane
A common and practical entry into the 9-azabicyclo[3.3.1]nonane system is through a Robinson-Schoepf type condensation to form an N-benzyl protected derivative, which can then be deprotected to yield the parent secondary amine.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from a procedure detailed in Organic Syntheses.[6]
Reaction Scheme:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cn.aminer.org [cn.aminer.org]
- 3. [PDF] Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis | Semantic Scholar [semanticscholar.org]
- 4. preprints.org [preprints.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Use of ABNO in Catalytic Alcohol Oxidation
Abstract
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in modern organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and fine chemicals. Traditional methods often rely on stoichiometric, heavy-metal-based oxidants, which present significant environmental and safety challenges. Catalytic aerobic oxidation, utilizing molecular oxygen from the air as the terminal oxidant, offers a sustainable and efficient alternative. This guide provides a comprehensive overview and detailed protocols for the application of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), a highly effective nitroxyl radical catalyst that overcomes many limitations of its more traditional counterpart, TEMPO. We will delve into the mechanistic principles, explore various ABNO-based catalyst systems, and provide field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Rise of ABNO in Aerobic Oxidation
The quest for green and practical chemical processes has driven the development of catalytic systems that use air as the ultimate oxidant, with water as the only byproduct[1][2]. Among these, copper/nitroxyl radical systems have emerged as particularly powerful tools for the selective oxidation of alcohols[3]. For years, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) was the dominant nitroxyl radical catalyst. However, its utility is largely confined to sterically unhindered primary alcohols, as the bulky methyl groups surrounding the N-O radical impede its reactivity towards more sterically demanding secondary alcohols[1][4][5][6].
This limitation prompted the exploration of alternative nitroxyl radicals. ABNO, with its bicyclic structure, presents a significantly less sterically encumbered radical center[1][7]. This structural difference is the key to its enhanced reactivity and broader substrate scope, enabling the efficient oxidation of both primary and secondary alcohols, including those that are unreactive under TEMPO-based conditions[1][5][8][9]. ABNO-based systems offer numerous practical advantages, including fast reaction rates, mild room-temperature conditions, and broad functional group tolerance, making them a superior choice for complex synthetic applications[4][5][6][8][10].
The ABNO Advantage: A Head-to-Head Comparison with TEMPO
The superior performance of ABNO is directly attributable to its molecular architecture. The less hindered nature of the nitroxyl radical in ABNO facilitates the rate-determining C-H bond cleavage step, especially for challenging secondary alcohols[1][4].
Causality Behind Experimental Choice: When a synthetic route requires the oxidation of a secondary alcohol or a sterically hindered primary alcohol, choosing an ABNO-based system over a TEMPO-based one is a logical decision driven by mechanistic understanding. While Cu/TEMPO systems are highly chemoselective for primary alcohols, Cu/ABNO is effective with a much broader range of alcohol classes[5][8]. This alleviates the steric and electronic constraints observed with Cu/TEMPO catalysts[6][8].
| Feature | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) |
| Structure | Tetramethyl-substituted piperidine ring | Bicyclic, less-hindered nonane framework |
| Primary Alcohols | Highly effective for unhindered substrates[11]. | Highly effective, often with faster rates[5][8]. |
| Secondary Alcohols | Generally poor reactivity, very slow or unreactive[1][4][5][6]. | Excellent reactivity, enabling efficient ketone synthesis[1][8][12]. |
| Sterically Hindered Alcohols | Ineffective[1][7]. | Efficiently oxidized due to steric accessibility[7][12]. |
| Reaction Conditions | Often requires elevated temperatures for aliphatic alcohols[5]. | Most reactions are complete within 1 hour at room temperature[4][5][6][8][10]. |
ABNO-Based Catalytic Systems: Mechanisms and Components
Several highly efficient catalytic systems have been developed that leverage the power of ABNO. The choice of system depends on the specific substrate, desired conditions, and cost considerations.
Copper(I)/ABNO Catalyst System
This is arguably the most versatile and widely used system, pioneered by the Stahl research group[4][5][8]. It operates efficiently at room temperature using ambient air as the oxidant.
-
Core Components:
-
Copper(I) Source: Typically CuI or a precursor like [Cu(MeCN)₄]OTf. Copper is essential for mediating the electron transfer with the nitroxyl radical and oxygen.
-
ABNO: The primary catalyst that directly interacts with the alcohol substrate.
-
Ligand: An N-donor ligand, such as 2,2'-bipyridine (bpy) or 4,4'-dimethoxy-2,2'-bipyridine (MeO-bpy), stabilizes the copper center and accelerates the reaction[9].
-
Solvent: Acetonitrile (MeCN) is the most common and effective solvent[5][8].
-
-
Catalytic Cycle: The mechanism involves the oxidation of the Cu(I) species and the alcohol, with the ABNO/ABNO-oxoammonium pair acting as the key redox mediator. The turnover-limiting step can vary; for many activated alcohols, it is catalyst re-oxidation, whereas for aliphatic alcohols, it is often C-H cleavage. The use of less sterically hindered ABNO significantly enhances the rate of C-H cleavage[5][8][9].
Caption: Proposed catalytic cycle for Cu(I)/ABNO-catalyzed alcohol oxidation.
Iron/ABNO Catalyst System
Leveraging the earth-abundant and inexpensive nature of iron, this system provides a highly practical alternative to copper.
-
Core Components:
-
Advantages: This system is notable for its excellent activity and selectivity in oxidizing primary aliphatic alcohols under ambient air at room temperature[13][14]. Kinetic studies suggest that C-H bond cleavage is the rate-determining step[14][15]. This environmentally friendly method is scalable and avoids the use of more toxic or precious metals[13].
Metal-Free ABNO/NOₓ Systems
For applications where metal contamination is a critical concern, metal-free systems offer a solution. These protocols use a combination of a nitroxyl radical with a nitrogen oxide (NOₓ) source.
-
Core Components:
-
Mechanism: The NOₓ source facilitates the generation and regeneration of the active N-oxoammonium ion from the nitroxyl radical, which then oxidizes the alcohol[18]. These reactions are often performed under acidic conditions, which can be beneficial for certain substrates[18].
Detailed Experimental Protocols
The following protocols are designed to be self-validating and are based on robust, peer-reviewed procedures.
Protocol 1: General Procedure for Cu(I)/ABNO-Catalyzed Aerobic Oxidation
This protocol is adapted from the highly cited work by Steves and Stahl and is applicable to a wide range of primary and secondary alcohols[5][8].
Materials and Reagents:
-
Alcohol substrate (1.0 mmol)
-
Copper(I) iodide (CuI, 99.995%) or Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate ([Cu(MeCN)₄]OTf) (5 mol%, 0.05 mmol)
-
9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (1-5 mol%, 0.01-0.05 mmol)
-
4,4'-Dimethoxy-2,2'-bipyridine (MeO-bpy) (5 mol%, 0.05 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL, 0.1 M solution)
-
Silica gel for column chromatography
-
Standard solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
25 mL round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
TLC plates and developing chamber
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
-
Copper salts can be harmful if ingested.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use. ABNO is a stable radical, but should be handled with care and stored properly[19].
Caption: Step-by-step workflow for a typical Cu(I)/ABNO aerobic oxidation experiment.
Step-by-Step Procedure:
-
Catalyst Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the copper(I) source (e.g., CuI, 9.5 mg, 0.05 mmol), the ligand (MeO-bpy, 10.8 mg, 0.05 mmol), and ABNO (e.g., 1.5 mg, 0.01 mmol for 1 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask. Stir the mixture for a few minutes until the solids dissolve, which should result in a colored, homogeneous solution.
-
Substrate Addition: Add the alcohol substrate (1.0 mmol) to the flask.
-
Reaction: Leave the flask open to the ambient air (a balloon of air or pure O₂ is typically not required for lab scale) and stir the solution vigorously at room temperature[5][8][11]. Vigorous stirring is important to ensure sufficient oxygen transfer from the headspace into the solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Most reactions with unhindered alcohols are complete within 1 hour[4][5][6][8][10].
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., an ethyl acetate/hexanes gradient) to afford the pure aldehyde or ketone.
Troubleshooting:
-
Slow or Stalled Reaction:
-
Ensure vigorous stirring to maximize air exposure.
-
The substrate may be particularly hindered; consider increasing the catalyst loading (e.g., ABNO to 2-5 mol%) or reaction temperature slightly (e.g., to 50 °C)[8].
-
Verify the quality of the reagents, particularly the copper(I) source, which can oxidize on storage.
-
-
Formation of Side Products:
-
For primary alcohols, over-oxidation to the carboxylic acid is generally not observed with this system[11].
-
If other side products are seen, ensure the starting material is pure. Some functional groups may be incompatible (see Section 5).
-
Substrate Scope and Functional Group Tolerance
A key advantage of the Cu/ABNO system is its remarkably broad substrate scope and compatibility with a wide array of functional groups. The catalyst is equally effective with primary and secondary allylic, benzylic, and aliphatic alcohols[4][5][6][8][10].
| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Typical Time (RT) | Typical Yield | Notes |
| Benzyl alcohol | Benzaldehyde | < 1 h | >95% | Electronically activated, very fast reaction[5][8]. |
| 1-Octanol | 1-Octanal | ~ 1 h | >90% | Demonstrates high efficiency for unactivated aliphatic primary alcohols[8]. |
| 2-Octanol | 2-Octanone | ~ 1 h | >95% | A representative secondary aliphatic alcohol, oxidized efficiently[8][12]. |
| Cyclohexanol | Cyclohexanone | ~ 1 h | >95% | Cyclic secondary alcohols are excellent substrates[8][12]. |
| Cinnamyl alcohol | Cinnamaldehyde | < 1 h | >95% | Allylic alcohol, oxidized without alkene isomerization[8]. |
| N-Boc-valinol | N-Boc-valinal | ~ 1 h | >90% | Tolerates amine protecting groups and retains stereochemical integrity[8][11]. |
| 1-(Thiophen-2-yl)ethanol | 2-Acetylthiophene | ~ 1 h | >95% | Tolerates sulfur-containing heterocycles[8]. |
Functional Group Compatibility: The mild, neutral conditions of the Cu/ABNO system tolerate numerous functional groups that are sensitive to other oxidation methods. These include:
-
Alkenes and Alkynes[8]
-
Halides
-
Esters and Amides
-
Protected amines (e.g., Boc, Cbz)[8]
-
Nitrogen and Sulfur Heterocycles[8]
Limitations: While the scope is broad, some limitations exist. Substrates with free phenols or aniline derivatives can perform poorly as they may coordinate to the copper catalyst and inhibit turnover[4][11]. Over-oxidation can be a concern for primary homobenzylic alcohols[5][8].
Safety and Handling
Proper handling of all chemicals is paramount for ensuring laboratory safety.
-
ABNO: While it is a stable radical, it should be stored in a cool, dark place. Follow standard procedures for handling chemical reagents[19].
-
Copper(I) Salts: Can be sensitive to air and moisture. Store under an inert atmosphere and handle quickly in the air.
-
Solvents: Acetonitrile is a flammable liquid. Store in a flammable liquids cabinet and work in a fume hood away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual catalysts, in accordance with institutional and local regulations. Spent catalysts may be considered hazardous waste[20].
Conclusion
The development of ABNO-based catalyst systems represents a significant advance in the field of aerobic alcohol oxidation. By overcoming the steric limitations of TEMPO, ABNO has unlocked the ability to efficiently and selectively oxidize a vast range of primary and secondary alcohols under exceptionally mild and practical conditions. The copper/ABNO system, in particular, stands out for its high reactivity, broad functional group tolerance, and operational simplicity, making it an invaluable tool for synthetic chemists in both academic and industrial settings. As the demand for sustainable chemical synthesis continues to grow, the adoption of robust and green methodologies like ABNO-catalyzed oxidation will be essential for the future of drug development and fine chemical production.
References
-
Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]
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Organic Chemistry Portal. (n.d.). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Organic Chemistry Portal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. Organic Chemistry Portal. Retrieved from [Link]
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Hoover, J. M., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742-15745. [Link]
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Ma, N., et al. (2022). A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions. Molecules, 27(12), 3727. [Link]
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Hammond, C., et al. (2014). Aerobic oxidation catalysis with stable radicals. Chemical Communications, 50(38), 4873-4887. [Link]
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Lauber, M. B., & Stahl, S. S. (2013). Efficient Aerobic Oxidation of Secondary Alcohols at Ambient Temperature with an ABNO/NOx Catalyst System. ACS Catalysis, 3(11), 2612–2616. [Link]
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Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]
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Badalyan, A., & Stahl, S. S. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 138(3), 834-837. [Link]
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Wikipedia. (n.d.). Stahl oxidation. Wikipedia. Retrieved from [Link]
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Rautiainen, S. (2018). Aerobic Oxidation of Alcohols with Homogeneous Catalysts Based on Nitroxyl Radicals. University of Helsinki. [Link]
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Kumar, P., et al. (2024). Mild Aerobic Oxidation of Secondary Alcohols with Water Tolerant Cu(I) Catalyst. ChemistrySelect, 9(18), e202402236. [Link]
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Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742-15745. [Link]
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ResearchGate. (n.d.). Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Aerobic Oxidation of Secondary Alcohols at Ambient Temperature with an ABNO/NOx Catalyst System. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Retrieved from [Link]
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ResearchGate. (n.d.). Aerobic oxidation of various alcohols using ABNO@PMO-IL-Br catalyst under metal-free conditions. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Practical Aerobic Oxidation of Alcohols: Ligand Enhanced TEMPO/Mn(NO3)2 Catalyst System. ResearchGate. Retrieved from [Link]
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Song, Z., et al. (2019). Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution. Molecules, 24(1), 100. [Link]
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Scribd. (2019). ABNO Catalyst for Alcohol Oxidation. Scribd. Retrieved from [Link]
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Ryland, B. L., & Stahl, S. S. (2014). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Angewandte Chemie International Edition, 53(34), 8824-8838. [Link]
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Ghaffari, B., & Stahl, S. S. (2016). KetoABNO/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation. Journal of the American Chemical Society, 138(29), 9373-9378. [Link]
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Shibuya, M., et al. (2014). Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx–Nitroxide Catalysis Based on Catalyst Structure–Activity Relationships. The Journal of Organic Chemistry, 79(10), 4604–4610. [Link]
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Steves, J. E., & Stahl, S. S. (2013). Copper(I)/ABNO-catalyzed aerobic alcohol oxidation: alleviating steric and electronic constraints of Cu/TEMPO catalyst systems. Journal of the American Chemical Society, 135(42), 15742-15745. [Link]
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The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Structure in Central Nervous System Drug Design
Abstract
The 9-azabicyclo[3.3.1]nonane, also known as granatane, represents a conformationally restricted bicyclic scaffold that has emerged as a cornerstone in the design of novel therapeutics targeting the Central Nervous System (CNS). Its rigid, chair-boat or twin-chair conformational preference provides a unique three-dimensional architecture, enabling the precise spatial orientation of pharmacophoric elements. This structural rigidity is paramount for achieving high affinity and selectivity for a diverse array of CNS targets. This guide explores the multifaceted role of the 9-azabicyclo[3.3.1]nonane scaffold, detailing its application in the design of ligands for serotonin, nicotinic acetylcholine, opioid, and sigma receptors, as well as its utility in developing cocaine analogs and PET imaging agents. We provide in-depth application notes on the synthetic rationale and detailed experimental protocols for synthesis and biological characterization, aimed at researchers, scientists, and drug development professionals.
Introduction: The Structural and Strategic Value of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane framework is a saturated heterocyclic system that can be considered a higher homolog of the tropane (8-azabicyclo[3.2.1]octane) ring system. Its defining feature is a nine-membered bicyclic structure with a nitrogen atom at the bridgehead position. This arrangement imparts significant conformational rigidity, which is a highly desirable trait in medicinal chemistry. By locking substituents in well-defined spatial orientations, the scaffold minimizes the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity.
The versatility of this scaffold lies in its synthetic tractability and the ability to introduce functional groups at multiple positions (C-3, N-9, etc.), allowing for systematic exploration of structure-activity relationships (SAR). This guide will delve into specific applications, demonstrating how strategic modifications to this core structure have yielded potent and selective modulators of key CNS receptors.
Application I: Serotonin 5-HT₃ Receptor Antagonists – The Granisetron Story
The most prominent clinical success of the 9-azabicyclo[3.3.1]nonane scaffold is exemplified by Granisetron, a potent and highly selective 5-HT₃ receptor antagonist.[1][2] It is a first-line antiemetic for managing nausea and vomiting induced by chemotherapy and radiotherapy.[3]
Mechanistic Rationale and Drug Design
The 5-HT₃ receptor is a ligand-gated ion channel.[3] Its activation by serotonin in the peripheral and central nervous systems triggers the vomiting reflex.[1][2] The design of Granisetron leverages the rigid 9-azabicyclo[3.3.1]nonane core to optimally position the key pharmacophoric elements required for high-affinity binding to the 5-HT₃ receptor: a basic nitrogen atom and an aromatic amide moiety (the N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-indazole-3-carboxamide). The scaffold ensures the correct distance and geometry between the protonated bridgehead nitrogen and the hydrogen-bonding capable amide group, which interact with specific residues within the receptor's binding pocket.
Figure 1: Mechanism of Granisetron as a 5-HT₃ receptor antagonist.
Quantitative Data: Binding Affinities of 5-HT₃ Antagonists
The potency of granisetron and related compounds is quantified by their binding affinity (Ki) to the 5-HT₃ receptor. Lower Ki values indicate higher affinity.
| Compound | Receptor | Ki (nM) | Species |
| Granisetron | 5-HT₃ | 1.44 | Rat |
| Ondansetron | 5-HT₃ | ~2.0 | Rat |
| Palonosetron | 5-HT₃ | 0.17 | Human |
| YM060 (Ramosetron) | 5-HT₃ | 0.09 | Rat |
| Lerisetron | 5-HT₃ | ~810 | - |
| Tropisetron | 5-HT₃ | 5.3 | - |
| Data compiled from sources[1][2][4]. |
Experimental Protocol: Synthesis of Granisetron Hydrochloride
This protocol outlines a common synthetic route to Granisetron Hydrochloride, involving the coupling of 1-methylindazole-3-carboxylic acid with the endo-isomer of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.
Step 1: Activation of 1-Methylindazole-3-carboxylic Acid
-
To a stirred suspension of 1-methylindazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) under a nitrogen atmosphere, add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours until gas evolution ceases and a clear solution is formed, indicating the formation of the acid chloride.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 1-methylindazole-3-carbonyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride from Step 1 in an anhydrous solvent (e.g., dichloromethane).
-
In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) and an organic base such as triethylamine (2.0 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Salt Formation
-
Wash the reaction mixture sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Granisetron free base as a crude solid.
-
Purify the crude product by recrystallization or column chromatography.
-
Dissolve the purified free base in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) dropwise until the pH is acidic (pH 2-3).
-
Cool the solution to induce crystallization.
-
Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to afford Granisetron Hydrochloride.
Experimental Protocol: 5-HT₃ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT₃ receptor using a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₃ receptor.
-
Radioligand: [³H]Granisetron or [³H]GR65630.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT₃ antagonist (e.g., 10 µM Ondansetron).
-
Test Compound: Serial dilutions of the compound of interest.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Prepare membrane homogenates and determine protein concentration (e.g., using a BCA assay).
-
In a 96-well plate, add in order:
-
50 µL Assay Buffer (for total binding) OR 50 µL Non-specific Binding Control.
-
50 µL of Test Compound at various concentrations.
-
50 µL of Radioligand at a final concentration close to its Kd.
-
100 µL of membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: General workflow for a competitive radioligand binding assay.
Application II: Nicotinic Acetylcholine Receptor (nAChR) Ligands
The structural similarity between the 5-HT₃ receptor and nAChRs, both being members of the Cys-loop ligand-gated ion channel superfamily, makes the 9-azabicyclo[3.3.1]nonane scaffold an excellent starting point for designing nAChR modulators.[5] Research has focused on developing subtype-selective ligands, particularly for the α7 and α3β4 subtypes, which are implicated in cognitive disorders and addiction, respectively.[5][6]
Design Rationale for nAChR Selectivity
The design strategy involves modifying the aromatic portion and the linker connecting it to the bicyclic core. While the basic nitrogen of the scaffold interacts with a conserved acidic residue in the binding pocket, selectivity is achieved by tailoring other substituents to exploit subtle differences in the receptor subtypes. For example, replacing the indazole ring of granisetron with other heteroaromatic systems, like dihydroindolinone, has been shown to confer selectivity for the α3β4 subtype over α4β2 and α7.[5] The larger size of the 9-azabicyclo[3.3.1]nonane ring compared to smaller bicyclic systems like epibatidine's azabicyclo[2.2.1]heptane core may also contribute to selectivity by better fitting into the larger binding pocket of the α3β4 receptor.[5]
Quantitative Data: Binding Affinities of nAChR Ligands
| Compound | α3β4 Ki (nM) | α4β2 Ki (nM) | α7 Ki (nM) |
| Compound 5 ¹ | 421.5 | >100,000 | >100,000 |
| Compound 8 ¹ | 240.5 | 10.4 | >10,000 |
| Nicotine | ~500 | ~1.0 | ~5,000 |
| Epibatidine | ~0.05 | ~0.02 | ~1.3 |
| ¹Data for 9-azabicyclo[3.3.1]nonane derivatives from Zaveri et al.[5]. Compound 5 is 1-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1,3-dihydro-2H-indol-2-one. Compound 8 is 9-methyl-3-(pyridin-3-yl)-9-azabicyclo[3.3.1]non-2-ene. |
Experimental Protocol: Synthesis of an α3β4-Selective nAChR Ligand Precursor
This protocol describes the synthesis of 9-methyl-3-(pyridin-3-yl)-9-azabicyclo[3.3.1]non-2-ene, a key intermediate for α3β4-selective ligands.[5]
Step 1: Synthesis of 3-Methoxy-9-methyl-9-azabicyclo[3.3.1]non-2-ene
-
Start with 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
-
React the ketone with a suitable methylating agent in the presence of a strong base to form the enolate, followed by trapping with a methylating agent to yield the enol ether. Alternative published procedures may vary.
Step 2: Grignard Reaction
-
Prepare 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium turnings in anhydrous THF.
-
Add the enol ether from Step 1 to the Grignard reagent at 0 °C.
-
Allow the reaction to proceed, followed by an aqueous workup to yield an intermediate alcohol.
Step 3: Dehydration and Rearrangement
-
Treat the intermediate alcohol with a dehydrating agent (e.g., acid catalyst) to promote elimination of water and formation of the double bond, yielding 9-methyl-3-(pyridin-3-yl)-9-azabicyclo[3.3.1]non-2-ene.
-
Purify the final product via column chromatography.
Experimental Protocol: Calcium Flux Functional Assay
This assay measures the functional activity (agonist or antagonist) of a test compound by monitoring changes in intracellular calcium concentration in cells expressing the target nAChR.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the desired nAChR subtype (e.g., human α3β4).
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Dye-loading Solution: A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Reference Agonist: A known nAChR agonist (e.g., Epibatidine or Acetylcholine).
-
Reference Antagonist: A known nAChR antagonist.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading and automated liquid addition (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates 24-48 hours before the assay to allow them to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Assay Measurement (Antagonist Mode):
-
Prepare serial dilutions of the test compound (potential antagonist).
-
Place the assay plate in the fluorescence plate reader.
-
Add the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the reference agonist (at its EC₈₀ concentration) to all wells.
-
Immediately begin recording fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium.
-
Determine the IC₅₀ value for antagonists by plotting the inhibition of the agonist response against the antagonist concentration.
-
Determine EC₅₀ values for agonists by plotting the response against the agonist concentration.
-
Application III: Opioid Receptor Modulators
The diazabicyclo[3.3.1]nonane scaffold, a variation with a second nitrogen in the ring, has been successfully employed to develop potent and selective µ-opioid receptor (MOR) agonists.[1][7] The rigid framework allows for the precise positioning of the N-substituents, which are critical for interaction with the opioid receptor binding pocket.
Design Rationale for µ-Opioid Agonism
The classic pharmacophore for MOR agonists includes a protonatable nitrogen, an aromatic ring, and a hydroxylated carbon center. In the context of 3,9-diazabicyclo[3.3.1]nonane derivatives, the two nitrogen atoms provide handles for introducing key pharmacophoric groups. SAR studies have shown that placing a propionyl group on one nitrogen and an arylpropenyl group on the other can lead to high µ-affinity and potent analgesic effects.[7] For example, N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-3,9-diazabicyclo[3.3.1]nonane was found to be a potent analgesic.[7] The bicyclic core serves to hold the aryl and acyl groups in a specific conformation that is favorable for binding to the MOR.
Quantitative Data: Binding Affinities of Diazabicyclo[3.3.1]nonane Opioid Ligands
| Compound | µ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) |
| Compound 2d ¹ | 2.5 | 110 | 180 |
| Compound 2e ¹ | 1.8 | 200 | 350 |
| Compound 2i ² | 85 | >5000 | >10000 |
| Morphine | ~1-5 | ~100-200 | ~20-50 |
| ¹Data for N-3-propionyl-N-9-arylpropenyl-3,9-diazabicyclo[3.3.1]nonanes from Pinna et al.[7]. | |||
| ²Data for a 3-thia-7,9-diazabicyclo[3.3.1]nonane derivative from Murineddu et al.[8]. |
Experimental Protocol: Synthesis of an N-Arylpropenyl-N-Propionyl-3,9-diazabicyclo[3.3.1]nonane
This protocol provides a general route for the synthesis of µ-opioid agonists based on the 3,9-diazabicyclo[3.3.1]nonane scaffold.
Step 1: Synthesis of N-Monosubstituted-3,9-diazabicyclo[3.3.1]nonane
-
Begin with a suitable precursor such as 3,9-diazabicyclo[3.3.1]nonane or a protected derivative.
-
Selectively acylate one of the nitrogen atoms. For example, react the diamine with one equivalent of propionyl chloride in the presence of a base to form the N-propionyl derivative.
-
Purify the mono-acylated product, separating it from di-acylated and unreacted starting material.
Step 2: N-Alkylation with Arylpropenyl Halide
-
Dissolve the N-propionyl-3,9-diazabicyclo[3.3.1]nonane (1.0 eq) from Step 1 in a suitable solvent such as acetone or DMF.
-
Add a base (e.g., potassium carbonate, 1.5 eq) and the desired arylpropenyl halide (e.g., 3,3-diphenylprop-2-enyl bromide, 1.1 eq).
-
Heat the mixture under reflux and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Experimental Protocol: Hot Plate Analgesia Test in Mice
This in-vivo assay is a standard method for assessing the central analgesic activity of test compounds.
Materials:
-
Animals: Male Swiss albino mice (20-25 g).
-
Apparatus: A commercial hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C.
-
Test Compound: The compound dissolved in a suitable vehicle (e.g., saline with Tween 80).
-
Positive Control: Morphine (e.g., 5 mg/kg, intraperitoneal).
-
Vehicle Control: The solvent used to dissolve the compounds.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and start a stopwatch. Record the latency (in seconds) for the mouse to show a nocifensive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Dosing: Administer the test compound, positive control, or vehicle control to different groups of mice (n=6-10 per group) via the desired route (e.g., intraperitoneal, i.p.).
-
Post-Dosing Latency: At predetermined time points after dosing (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency again.
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between the treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant increase in latency or %MPE indicates an analgesic effect.
-
Other CNS Applications
Dopamine Transporter (DAT) Ligands - Cocaine Analogs
The 9-azabicyclo[3.3.1]nonane scaffold has been investigated as a structural analog of cocaine to probe the binding site of the dopamine transporter (DAT). However, studies have shown that derivatives of 9-methyl-3β-phenyl-9-azabicyclo[3.3.1]nonane are significantly less potent (Ki = 2–14 µM) than cocaine at the DAT.[9] This suggests that the cocaine-binding site is highly sensitive to modifications of the C(6)-C(7) methylene bridge found in the tropane ring system of cocaine, which is absent in the granatane scaffold.[9]
This assay measures a compound's ability to block dopamine uptake into cells expressing DAT, such as SH-SY5Y neuroblastoma cells or HEK293 cells transfected with hDAT.
-
Cell Culture: Culture SH-SY5Y or HEK293-hDAT cells in 96-well plates until confluent.
-
Preparation: Wash cells with pre-warmed assay buffer (e.g., HBSS).
-
Pre-incubation: Add serial dilutions of the test compound and pre-incubate at 37°C for 10-20 minutes. Include wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known DAT inhibitor like GBR 12909).
-
Uptake Initiation: Add [³H]Dopamine to all wells to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 10 minutes).
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the IC₅₀ value for the inhibition of dopamine uptake.
Sigma-2 (σ₂) Receptor Ligands for Imaging and Therapy
The 9-azabicyclo[3.3.1]nonane scaffold has been instrumental in developing highly potent and selective ligands for the σ₂ receptor, which is overexpressed in proliferating tumor cells. This has led to the development of potential cancer diagnostics and therapeutics. Structural modifications of a 5-HT ligand (BIMU-1) by homologating the bicyclo-octane to a 9-azabicyclo[3.3.1]nonane and simplifying the side chain led to excellent σ₂ selective ligands.[10] Compounds like WC-26 and WC-59 show high affinity (Ki = 2.58 and 0.82 nM, respectively) and selectivity for σ₂ over σ₁ receptors.[10]
PET Imaging Agents
The ability to radiolabel 9-azabicyclo[3.3.1]nonane derivatives makes them valuable tools for in-vivo imaging of CNS targets using Positron Emission Tomography (PET). The scaffold can be labeled with positron-emitting isotopes like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). For instance, [¹¹C]Granisetron can be synthesized by N-methylation of the desmethyl precursor using [¹¹C]methyl iodide. [¹⁸F]-labeled σ₂ receptor ligands like [¹⁸F]WC-59 have also been developed for imaging tumors.[10]
-
Precursor: Start with the desmethyl precursor of granisetron (N-(9-azabicyclo[3.3.1]non-3-yl)-1-methyl-indazole-3-carboxamide).
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ via reduction and subsequent iodination.
-
Radiolabeling: Trap the [¹¹C]CH₃I in a solution of the precursor and a base (e.g., solid inorganic bases in DMF) at room temperature or with gentle heating. The reaction is rapid due to the short half-life of ¹¹C (20.4 min).
-
Purification: Quickly purify the resulting [¹¹C]Granisetron using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Formulation: Formulate the purified product in a sterile, injectable solution for in-vivo PET studies.
Figure 3: General workflow for the production of a Carbon-11 labeled PET tracer.
Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold is a testament to the power of conformationally restricted structures in modern drug design. Its rigid framework has proven to be a remarkably versatile platform for developing highly potent and selective ligands for a wide range of critical CNS targets. From the clinical success of the 5-HT₃ antagonist Granisetron to promising research leads for nAChR, opioid, and σ₂ receptors, this privileged structure continues to be a source of inspiration for medicinal chemists. The detailed protocols and application notes provided in this guide are intended to empower researchers to further explore and exploit the unique properties of the 9-azabicyclo[3.3.1]nonane scaffold in the quest for novel and improved CNS therapeutics.
References
- Miyata, K., Kamato, T., Nishida, A., & Yuki, H. (1993). Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Journal of Receptor Research, 13(1-4), 675-688.
- Trudell, M. L., Linder, J., Haug, H., Izenwasser, S., & Wade, D. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of medicinal chemistry, 39(24), 4744–4749.
- BenchChem. (2025). A Comparative Guide to the Bioactivity of Granisetron and Other 5-HT3 Receptor Antagonists.
- Murineddu, G., Lazzari, P., Ruiu, S., et al. (2020). Synthesis, biological evaluation and docking studies of a novel class of sulfur-bridged diazabicyclo[3.3.1]nonanes. Bioorganic Chemistry, 102, 104072.
- Smolecule. (2023). 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane. Smolecule Product Page.
- University of California. (n.d.). Calcium Flux Protocol. Flow Cytometry Facility.
- Selleck Chemicals. (n.d.). 5-HT3 Selective Agonists | Antagonists. Selleckchem.com.
- BenchChem. (2025). Application Notes and Protocols: Dopamine Transporter (DAT) Uptake Inhibition Assay for Brasofensine Maleate.
- Zheng, Q. H., Wang, J. Q., Liu, X., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & medicinal chemistry, 17(3), 1222–1231.
- ResearchGate. (n.d.). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands.
- Zaveri, N., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (2010). Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Discovery, Structure−Activity Studies, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 53(24), 8545–8555.
- Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (2011). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. ACS chemical neuroscience, 2(11), 643-53.
- Pinna, G. A., Cignarella, G., Loriga, G., et al. (2002). N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as mu-opioid receptor agonists. Effects on mu-affinity of arylalkenyl chain modifications. Bioorganic & medicinal chemistry, 10(6), 1929–1937.
- EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Calcium Imaging Assays.
- Pinna, G., et al. (2000). Synthesis, modelling, and μ-opioid receptor affinity of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes. Il Farmaco, 55(8-9), 553-562.
- ResearchGate. (n.d.). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands.
- US8933090B2 - 1-aza-bicyclo[3.3.1]nonanes.
- Zheng, Q. H., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & medicinal chemistry, 17(3), 1222-31.
- Farnaby, W., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(8), 4164-4183.
- Mayol Llinàs, J. (2018). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online.
- Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540.
- VA.gov. (2014). Therapeutic Class Overview Antiemetics (5-HT3 Receptor Antagonists and Combinations). VA Pharmacy Benefits Management Services.
- Manimaran, M., Ganapathi, A., & Balasankar, T. (2020). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Open Journal of Medicinal Chemistry, 10(3), 119-138.
Sources
- 1. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as mu-opioid receptor agonists. Effects on mu-affinity of arylalkenyl chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and docking studies of a novel class of sulfur-bridged diazabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Purification of 9-Azabicyclo[3.3.1]nonan-3-ol
Welcome to the technical support guide for the purification of 9-Azabicyclo[3.3.1]nonan-3-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic amino alcohol. The inherent structural features of this compound, particularly the presence of endo and exo stereoisomers, often present unique purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation of endo and exo Isomers by Column Chromatography | The polarity difference between the endo and exo isomers is minimal, leading to overlapping elution profiles on standard silica gel. | 1. Optimize the Solvent System: A common mobile phase is a mixture of dichloromethane and methanol.[1][2] Systematically vary the ratio to fine-tune the separation. Adding a small amount of a more polar solvent like triethylamine can sometimes improve peak shape and resolution for basic compounds. 2. Consider an Alternative Stationary Phase: Alumina has different selectivity compared to silica and may provide better separation for these isomers.[3] 3. Employ Preparative HPLC: For baseline separation of highly pure isomers, reversed-phase or normal-phase preparative HPLC can be a powerful tool. |
| Co-elution of Product with Starting Material (9-Azabicyclo[3.3.1]nonan-3-one) | Incomplete reduction of the ketone functionality. | 1. Drive the Reaction to Completion: Ensure sufficient reducing agent (e.g., sodium borohydride[1][2]) and adequate reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Post-Reaction Quench and Workup: A proper aqueous workup can help remove some of the more polar unreacted ketone. 3. Chromatographic Separation: The ketone is generally more polar than the alcohol products. A well-optimized column chromatography protocol should effectively separate the starting material from the desired alcohols. |
| Difficulty in Crystallizing the Final Product | The presence of isomeric impurities or residual solvent can inhibit crystal lattice formation. The product may also be an oil at room temperature.[2] | 1. Ensure High Purity: The first step to successful crystallization is to start with material that is >95% pure by NMR or LC-MS. 2. Screen a Variety of Solvents: Attempt crystallization from a range of solvents with varying polarities (e.g., ethyl acetate, hexanes, diethyl ether, or mixtures thereof). 3. Utilize Salt Formation: As a basic amine, this compound can be converted to a crystalline salt (e.g., hydrochloride) which often has better crystallization properties than the free base.[1] |
| Product Appears as an Oil Instead of a Solid | The exo isomer, in particular, has been reported as an oil.[2] The presence of even small amounts of impurities can also prevent solidification. | 1. Confirm Isomeric Ratio: Determine the endo/exo ratio using NMR spectroscopy. A high proportion of the exo isomer may explain the oily nature. 2. High-Vacuum Drying: Remove all traces of residual solvent by drying under high vacuum, possibly with gentle heating. 3. Attempt Trituration: If the oil is viscous, trituration with a non-polar solvent like hexanes or pentane may induce solidification or precipitation of the pure compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
The primary challenge lies in the efficient separation of the endo and exo stereoisomers. These diastereomers often exhibit very similar physical properties, such as polarity and boiling point, making their separation by standard techniques like distillation or simple column chromatography difficult. The stereochemistry of the hydroxyl group determines whether the isomer is endo or exo.[4]
Q2: How can I distinguish between the endo and exo isomers?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most effective method for distinguishing between the endo and exo isomers. The proton attached to the carbon bearing the hydroxyl group (H-3) will have a different chemical shift and coupling pattern in each isomer due to their distinct spatial orientations within the bicyclic ring system.
Q3: Are there synthetic strategies to selectively produce one isomer over the other?
Yes, the choice of reducing agent and reaction conditions during the reduction of the precursor ketone, 9-Azabicyclo[3.3.1]nonan-3-one, can influence the diastereoselectivity of the reaction.[5] For instance, catalytic hydrogenation using specific ruthenium complexes has been shown to selectively produce the endo isomer.[4][6]
Q4: What are the common impurities I should look for after synthesis?
Besides the other stereoisomer, common impurities include:
-
Unreacted 9-Azabicyclo[3.3.1]nonan-3-one.
-
By-products from the synthetic route.
-
Residual solvents from the reaction and workup.
Q5: Is it necessary to protect the nitrogen atom during purification?
While not always necessary, N-protection (e.g., as a benzyl[1][7] or Boc group) can be advantageous. The protected derivatives are often less polar and may exhibit better chromatographic behavior and crystallinity. The protecting group can then be removed in a subsequent step.
Experimental Protocols & Workflows
Purification Workflow Decision Tree
This diagram outlines a logical approach to purifying crude this compound.
Caption: Decision tree for purification strategy.
Detailed Protocol: Column Chromatography for Isomer Separation
This protocol provides a starting point for the separation of endo and exo isomers of N-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, a common intermediate.
1. Materials and Equipment:
- Crude N-benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- Silica gel (230-400 mesh)
- Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade
- Glass chromatography column
- Fraction collector or test tubes
- Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
2. Slurry Preparation:
- Prepare a slurry of silica gel in the initial eluent (e.g., 99:1 DCM:MeOH).
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of DCM.
- Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution:
- Begin elution with a low polarity solvent system, such as 99:1 DCM:MeOH. A typical solvent system for a related compound is dichloromethane:methanol (49:1, v/v).[1][2]
- Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 98:2, 95:5 DCM:MeOH).
- Collect fractions of a suitable volume (e.g., 10-20 mL).
5. Fraction Analysis:
- Analyze the collected fractions by TLC to identify those containing the desired products. The two isomers should appear as distinct spots with slightly different Rf values.
- Combine the fractions containing each pure isomer.
6. Solvent Removal:
- Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified isomers.
References
- Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
- 9-azabicyclo[3.3.1]nonane derivatives. U.S.
- Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator.
- 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS.
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. [Link]
-
Oxidation of Alcohols. Science of Synthesis. [Link]
-
Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Opening of Bis(oxiranes). Preprints.org. [Link]
-
Synthetic Studies of Laurencin and Related Compounds. IV. Synthesis of 3-Oxa-9-azabicyclo[3.3.1]non-6-en-7-one and an Approach to the Synthesis of a-Biotol. Journal of the Faculty of Science, Hokkaido University. Series 3, Chemistry. [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]
-
Chemoselective Aerobic Oxidation of Alcohols Using Copper/Nitroxyl Radical Catalysts. Chemical and Pharmaceutical Bulletin. [Link]
-
Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Patsnap. [Link]
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 3. academic.oup.com [academic.oup.com]
- 4. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 5. This compound | 26651-94-5 | Benchchem [benchchem.com]
- 6. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Side Reactions in the Sodium Borohydride Reduction of 9-Azabicyclononanones
Welcome to the technical support center for the sodium borohydride (NaBH₄) reduction of 9-azabicyclononanones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this important synthetic transformation. Here, we address common side reactions, offer solutions, and answer frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reduction of 9-azabicyclononanones with sodium borohydride, providing detailed causes and actionable solutions.
Problem 1: Low or Incomplete Conversion of the Ketone
You observe a significant amount of starting material remaining after the reaction, as indicated by TLC or LC-MS analysis.
Possible Causes:
-
Degraded Sodium Borohydride: NaBH₄ is sensitive to moisture and can decompose over time, leading to reduced activity.[1]
-
Insufficient Reagent Stoichiometry: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, practical applications often require a larger excess to ensure the reaction proceeds to completion.[2]
-
Low Reaction Temperature: While beneficial for selectivity, excessively low temperatures can significantly decrease the reaction rate, resulting in incomplete conversion within a practical timeframe.[1]
-
Solvent Effects: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol can react with the reagent, reducing its effective concentration.[3][4]
Solutions & Optimization Strategies:
| Solution | Detailed Protocol & Explanation |
| Verify Reagent Activity | Before proceeding with your primary reaction, test the activity of your NaBH₄ on a simple, reliable ketone substrate like acetophenone. A fresh bottle of the reagent is always recommended for critical reactions. |
| Increase Reagent Equivalents | Incrementally increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.5 equivalents) relative to the 9-azabicyclononanone. This helps to compensate for any reagent degradation and drives the reaction equilibrium towards the product. |
| Optimize Reaction Temperature | If stereoselectivity is not the primary concern, consider gradually increasing the reaction temperature from 0 °C to room temperature. Monitor the reaction progress closely by TLC to avoid the formation of degradation products. |
| Solvent Selection | While protic solvents are common, consider using a less reactive solvent or a mixture, such as THF/methanol. If using a protic solvent, ensure the reaction is conducted at a low temperature (e.g., -78 °C to 0 °C) to minimize the reaction between the solvent and NaBH₄.[3] |
Problem 2: Formation of Unexpected Byproducts
Your reaction mixture shows multiple spots on TLC, and characterization data (NMR, MS) indicate the presence of compounds other than the desired alcohol and starting material.
Possible Causes:
-
Hydrolysis of Sodium Borohydride: In the presence of water or protic solvents, NaBH₄ can hydrolyze to produce hydrogen gas and sodium metaborate.[5][6][7] This not only consumes the reducing agent but can also alter the pH of the reaction mixture, potentially leading to other side reactions.
-
Formation of Borate Esters: The intermediate alkoxide formed during the reduction can react with the boron species in solution to form stable borate esters.[8] These complexes may be difficult to hydrolyze during workup, leading to lower yields of the desired alcohol.
-
Over-reduction of Other Functional Groups (if present): While NaBH₄ is generally selective for aldehydes and ketones, under certain conditions (e.g., with additives or at elevated temperatures), it can reduce other functional groups like amides, though this is less common.[3][9][10][11]
-
Epimerization: If there are other stereocenters in the molecule, particularly adjacent to the carbonyl group, the reaction conditions (e.g., basic byproducts from hydrolysis) could potentially lead to epimerization.
Solutions & Optimization Strategies:
| Solution | Detailed Protocol & Explanation |
| Control Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents if possible. If a protic solvent is necessary, it should be of high purity and low water content. |
| Effective Workup Procedure | To hydrolyze borate esters, an acidic workup is often employed.[8] Carefully add a dilute acid (e.g., 1M HCl) to the reaction mixture after quenching the excess NaBH₄. Ensure the pH is adjusted appropriately to protonate the alkoxide and break down the boron complexes. |
| Chemoselectivity Considerations | If your 9-azabicyclononanone contains other potentially reducible functional groups, it is crucial to maintain mild reaction conditions (low temperature, controlled addition of NaBH₄). If over-reduction is a persistent issue, a more selective reducing agent like sodium triacetoxyborohydride might be considered.[9] |
| pH Control | The hydrolysis of NaBH₄ can lead to an increase in pH.[6] If epimerization is a concern, buffering the reaction mixture may be necessary, although this can be complex and requires careful optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stereoselectivity of the sodium borohydride reduction of 9-azabicyclononanones?
A1: The stereochemical outcome is primarily governed by the principles of "steric approach control" and "product development control".[12][13][14] For many bicyclic ketones, the hydride will attack from the less sterically hindered face of the carbonyl group.[15][16] In the case of 9-azabicyclononanones, the conformation of the bicyclic ring system will dictate the accessibility of each face of the carbonyl. Computational studies can be valuable in predicting the more favorable attack trajectory.[15] Generally, smaller hydride reagents like NaBH₄ tend to favor axial attack, leading to the formation of the equatorial alcohol, which is often the thermodynamically more stable product.[15]
Q2: Can I use water as a solvent for the reduction?
A2: While NaBH₄ does react with water, the reaction is relatively slow, especially in neutral or basic solutions.[4][7] It is possible to perform the reduction in water, often with a co-solvent like THF or an alcohol to ensure solubility of the substrate. However, the rate of hydrolysis increases in acidic conditions.[17] If using water, it's important to use a sufficient excess of NaBH₄ to account for the amount that will be consumed by hydrolysis. For sensitive substrates or reactions where precise control is needed, using an alcoholic solvent at low temperatures is generally preferred.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[2] A suitable solvent system should be chosen to achieve good separation between the starting ketone and the product alcohol. The ketone is typically less polar than the alcohol, so it will have a higher Rf value on the TLC plate. Staining with potassium permanganate can be effective for visualizing both the starting material and the product.
Q4: Is it possible to reduce an amide functional group within the 9-azabicyclononane structure with NaBH₄?
A4: Under standard conditions (e.g., in methanol or ethanol at room temperature), NaBH₄ will not reduce amides.[3] Amides are significantly less reactive towards NaBH₄ than ketones.[18] However, the reactivity of NaBH₄ can be enhanced by using certain additives or by conducting the reaction at higher temperatures, which could potentially lead to amide reduction.[9][11][19] If your molecule contains both a ketone and an amide, and you only wish to reduce the ketone, it is crucial to use mild reaction conditions. If amide reduction is desired, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required.[11] Some methods for amide reduction using NaBH₄ involve activation with reagents like triflic anhydride.[10][20]
Experimental Protocols & Visualizations
Standard Protocol for NaBH₄ Reduction of a 9-Azabicyclononanone
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 9-azabicyclononanone (1.0 eq.) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC every 30 minutes until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of acetone, followed by water.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 9-azabicyclononanol.
Visualizing the Reduction and Potential Side Reactions
Caption: Workflow of NaBH₄ reduction and common side reactions.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting NaBH₄ reductions.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
LibreTexts. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
-
University of Wisconsin-Madison. (n.d.). Reduction and Oxidation :: Boron Hydrides. Organic Chemistry Data. [Link]
-
Chemistry Stack Exchange. (2016, November 16). What is the mechanism for the hydrolysis of the boron-alkoxide complex in NaBH4 reduction?[Link]
-
Houk, K. N., et al. (2016). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. Journal of the American Chemical Society, 138(36), 11502–11513. [Link]
- Eliel, E. L., & Senda, Y. (1970). Reduction of Cyclic and Bicyclic Ketones by Complex Metal Hydrides. Tetrahedron, 26(11), 2411-2428.
- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
-
Rivas, S., et al. (2022). Sustainable Additives for the Production of Hydrogen via Sodium Borohydride Hydrolysis. Energies, 15(21), 8086. [Link]
-
ResearchGate. (2013, October 3). Why is sodium borohydride used in protic solvent?[Link]
- Beaird, A. M., et al. (2008). New Insights into the Mechanism of Hydrolysis of Sodium Borohydride. AIChE Annual Meeting.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
- Minkina, V., Shabunya, S., & Kalinin, V. (2010).
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Akbayrak, S., & Ozkar, S. (2024). High-Efficiency and Fast Hydrogen Production from Sodium Borohydride: The Role of Adipic Acid in Hydrolysis, Methanolysis and Ethanolysis Reactions. International Journal of Molecular Sciences, 25(20), 12215. [Link]
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Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582. [Link]
- Brown, H. C., & Subba Rao, B. C. (1962). Preparation of amines from amides by reduction with a borohydride. U.S.
- Bretherick, L. (1990). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, (102), 1-10.
- Ashby, E. C., & Boone, J. R. (1976). Metal hydride reduction of ketones: stereochemistry and kinetics. Journal of the American Chemical Society, 98(18), 5524-5531.
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Xiang, S.-H., Xu, J., Yuan, H.-Q., & Huang, P.-Q. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829-1832. [Link]
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University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
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The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. [Link]
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Bakthadoss, M., et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(12), 4686. [Link]
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Sato, D., Wu, Z., Fujita, H., & Lindsey, J. (2020). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. ResearchGate. [Link]
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Mari, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
- Overman, L. E., & Remarchuk, T. P. (2002). Stereocontrolled Synthesis of Angularly Substituted 1-Azabicyclic Rings by Cationic 2-Aza-Cope Rearrangements. Journal of the American Chemical Society, 124(1), 12-13.
- Davies, S. G., et al. (2001). Synthesis of enantiopure 1-azabicyclo[3.2.2]nonanes via stereoselective capture of chiral carbocations. Tetrahedron: Asymmetry, 12(1), 1-4.
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Technical Support Center: Optimizing Catalyst Loading in Ruthenium-Catalyzed Hydrogenations
Welcome to the Technical Support Center for Ruthenium-Catalyzed Hydrogenations. This guide is designed for researchers, chemists, and process development scientists to provide expert-driven insights and practical solutions for optimizing catalyst loading and troubleshooting common experimental challenges. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can make informed decisions to achieve robust and efficient hydrogenations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for planning and executing successful hydrogenation experiments.
Q1: What is a typical starting catalyst loading or Substrate-to-Catalyst (S/C) ratio for a new Ru-catalyzed hydrogenation?
A: There is no single universal catalyst loading, as the optimal amount is highly dependent on the substrate, the specific Ru-catalyst, and the reaction conditions. However, a good starting point for initial screening is often in the range of 0.1 to 1.0 mol% (S/C ratio of 1000:1 to 100:1). For highly active catalyst systems or easily reducible functional groups, loadings can be significantly lower, sometimes as low as 0.01 to 0.05 mol%[1]. Conversely, for challenging substrates, loadings might need to be increased to 2-5 mol%. The goal of optimization is to find the lowest possible loading that provides a high yield in a reasonable timeframe, which is crucial for cost-effectiveness, especially at scale[2].
Q2: My reaction is sluggish or shows no conversion. How can I determine if the catalyst itself is the problem?
A: Before assuming complex issues, it's essential to validate the catalyst's intrinsic activity.
-
Benchmarking: Run a control reaction with a well-known, easily hydrogenated substrate (e.g., nitrobenzene, styrene) under standard conditions recommended by the catalyst manufacturer. This helps confirm the catalyst is active as supplied.
-
Pre-activation: Some Ru-catalysts, particularly homogeneous pincer complexes, may require an activation step to form the catalytically active hydride species[3]. This can involve heating the catalyst under hydrogen pressure before adding the substrate.
-
Visual Inspection: For heterogeneous catalysts (e.g., Ru on Carbon), check for any unusual clumping or changes in appearance. For homogeneous catalysts, ensure complete dissolution in the reaction solvent. Incomplete dissolution can drastically reduce the available active sites.
Q3: How critical is the purity of my substrate and solvent?
A: Extremely critical. The performance of a ruthenium catalyst is highly sensitive to impurities that can act as poisons. Insufficient purity is one of the most common causes of failed or sluggish hydrogenations.
-
Common Poisons: Sulfur compounds (thiols, thiophenes), carbon monoxide (CO), halides (especially chloride), and nitrogen-containing heterocycles (like pyridine) are notorious poisons for ruthenium catalysts[4][5]. They function by strongly adsorbing to the ruthenium active sites, blocking access for the substrate[4].
-
Sources of Contamination: Impurities can originate from the starting material, be carried over from previous synthetic steps, or be present in the solvent or hydrogen gas.
-
Mitigation: Always use high-purity, degassed solvents. If catalyst poisoning is suspected, purifying the substrate via recrystallization, distillation, or column chromatography is recommended. Implementing a feedstock purification step is a key troubleshooting action[4].
Q4: What are the most important reaction parameters to consider when optimizing catalyst loading?
A: Catalyst loading is intrinsically linked to other reaction parameters. A systematic approach, such as a Design of Experiments (DoE), is often the most efficient way to optimize. The key parameters to investigate are:
-
Hydrogen Pressure: Higher pressure increases the concentration of hydrogen available to the catalyst, which generally increases the reaction rate. This can often allow for a lower catalyst loading[1].
-
Temperature: Reaction rates typically increase with temperature. However, excessively high temperatures can lead to side reactions, product degradation, or catalyst deactivation (e.g., sintering of heterogeneous catalysts)[6][7].
-
Solvent: The choice of solvent can dramatically affect catalyst activity and selectivity by influencing the solubility of the substrate and hydrogen, and by stabilizing catalytic intermediates[8][9]. Protic solvents like water or alcohols can sometimes enhance hydrogenation rates for polar substrates[10].
-
Agitation/Stirring: For heterogeneous and multiphasic reactions, efficient stirring is crucial to overcome mass transfer limitations of hydrogen from the gas phase to the liquid and then to the catalyst surface.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during ruthenium-catalyzed hydrogenations.
Problem 1: Low or No Catalytic Activity
Your reaction shows minimal or no conversion of the starting material after a reasonable amount of time.
| Possible Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| Catalyst Poisoning | Poisons are substances that bind strongly to the active metal sites, rendering them inactive. This binding can be reversible (weak adsorption) or irreversible (strong chemisorption)[4]. Sulfur compounds are a classic example of irreversible poisons for noble metals like ruthenium[4]. | Solution: Identify and remove the source of contamination. Protocol: See Protocol 2: Substrate and Solvent Purification. If the poison source is unknown, consider adding a sacrificial scavenger or using a more poison-resistant catalyst variant if available. |
| Incomplete Catalyst Activation | Many modern homogeneous Ru-catalysts are sold as stable pre-catalysts. They require an in-situ activation step (e.g., reaction with H₂) to generate the coordinatively unsaturated, active hydride species that enters the catalytic cycle[3]. | Solution: Implement a pre-activation step. Protocol: See Protocol 3: Catalyst Pre-activation. Ensure the activation conditions (temperature, pressure, time) are appropriate for the specific catalyst system being used. |
| Poor Mass Transfer | In a multiphase system (gas-liquid-solid), the reaction rate can be limited by the speed at which hydrogen dissolves into the liquid and diffuses to the catalyst surface. If this is slower than the intrinsic reaction rate, the catalyst will appear less active. | Solution: Improve agitation and ensure proper reactor setup. Action: Increase the stirring rate (e.g., from 500 rpm to >1000 rpm). Use a reactor with baffles to improve mixing. For viscous reaction mixtures, consider dilution or a different solvent. |
| Oxidative Deactivation | Ruthenium active sites can be oxidized (e.g., to form RuO₂ or Ru(OH)x species), particularly in the presence of trace oxygen or water, rendering them inactive for hydrogenation[6]. | Solution: Ensure a strictly inert atmosphere. Action: Thoroughly degas the solvent and flush the reactor with an inert gas (N₂ or Ar) before introducing hydrogen. Use high-purity hydrogen. |
Problem 2: Reaction Stalls or Shows Incomplete Conversion
The reaction starts but stops before all the starting material is consumed.
| Possible Cause | Underlying Science & Explanation | Recommended Solution & Protocol |
| Catalyst Deactivation during Reaction | The catalyst may be active initially but loses activity over the course of the reaction. This can be due to thermal degradation (sintering of nanoparticles at high temperatures), leaching of the metal from the support, or the formation of inhibiting byproducts[6][11]. | Solution: Characterize the spent catalyst to diagnose the issue. Action: If sintering is suspected, lower the reaction temperature[7]. If a byproduct is the cause, analyze the reaction mixture to identify it. Sometimes, adding a fresh charge of catalyst can restart the reaction, confirming deactivation was the issue. |
| Product Inhibition | The product of the hydrogenation may coordinate to the ruthenium center more strongly than the starting material, effectively acting as a competitive inhibitor and slowing or stopping the reaction as its concentration increases. | Solution: Modify reaction conditions to disfavor product binding. Action: Try running the reaction at a more dilute concentration. A change in solvent may also alter the binding affinities and alleviate inhibition. Some modern catalysts, like Ru-MACHO, are specifically designed to be uninhibited by alcohol products[1]. |
| Change in Reaction pH | If the reaction produces or consumes an acidic or basic species, the resulting change in pH can alter the catalyst's structure and activity, especially for catalysts with pH-sensitive ligands. | Solution: Buffer the reaction mixture. Action: Add a non-coordinating base (e.g., K₂CO₃) or acid as required to maintain a stable pH environment. This is particularly relevant in reactions involving substrates like quinolines[12]. |
Section 3: Key Experimental Protocols
Protocol 1: High-Throughput Experimentation (HTE) for Catalyst Loading Optimization
HTE allows for the rapid and parallel screening of multiple reaction parameters to quickly identify optimal conditions[2]. This approach is invaluable for minimizing catalyst loading.
Objective: To efficiently screen catalyst loading, temperature, and pressure.
Methodology:
-
Array Preparation: In a 96-well reactor block, dispense the substrate solution into each well.
-
Catalyst Addition: Prepare stock solutions of the Ru-catalyst. Use a robotic liquid handler to dispense varying amounts of the catalyst stock solution to different wells, creating a gradient of catalyst loadings (e.g., from 0.05 mol% to 1.0 mol%).
-
Parameter Variation: Divide the plate into quadrants or rows to screen different temperatures and pressures simultaneously.
-
Reaction Execution: Seal the reactor block, purge with hydrogen, and pressurize. Place the block on a heated shaker block to control temperature and agitation.
-
Analysis: After a set time (e.g., 4-12 hours), quench the reactions and analyze the conversion and yield in each well using rapid techniques like UPLC-MS or GC-MS[13].
-
Data Interpretation: Use software to visualize the results, identifying the "hot spots" where the lowest catalyst loading achieved the highest conversion. This data-rich approach accelerates optimization significantly[2][14].
Protocol 2: Substrate and Solvent Purification
Objective: To remove common catalyst poisons before a hydrogenation reaction.
Materials:
-
Substrate suspected of containing impurities.
-
High-purity solvents (e.g., HPLC grade).
-
Activated carbon, silica gel, or basic alumina.
-
Inert gas source (N₂ or Ar).
Procedure:
-
Solvent Degassing: Before use, sparge all solvents with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Substrate Purification (Solid):
-
Recrystallization: Dissolve the solid substrate in a minimal amount of a suitable hot solvent. Allow it to cool slowly to form crystals, leaving impurities in the mother liquor. Filter and dry the crystals under vacuum.
-
-
Substrate Purification (Liquid/Solution):
-
Carbon Treatment: Dissolve the substrate in an appropriate solvent. Add a small amount of activated carbon (approx. 1-2% w/w) and stir for 30-60 minutes. The carbon will adsorb many organic impurities. Filter through a pad of celite to remove the carbon.
-
Silica/Alumina Plug: If polar impurities are suspected, pass a solution of the substrate through a short plug of silica gel or basic alumina.
-
-
Final Preparation: After purification, dissolve the substrate in the degassed reaction solvent and use it immediately.
Section 4: Data & Visualization
Table 1: Typical Reaction Parameters for Ru-Catalyzed Hydrogenations
| Substrate Type | Functional Group | Typical Catalyst Loading (mol%) | Typical Pressure (bar H₂) | Typical Temperature (°C) | Common Solvents |
| Aromatics | Benzene, Toluene | 0.5 - 5.0 | 50 - 100 | 80 - 150 | Alcohols, Ethers, Water[15] |
| Ketones/Aldehydes | C=O | 0.05 - 1.0 | 10 - 50 | 25 - 80 | Alcohols (MeOH, EtOH, iPrOH), THF[16] |
| Esters | R-COOR' | 0.05 - 0.5 | 30 - 80 | 60 - 120 | THF, Dioxane, Toluene[1] |
| Nitro Groups | -NO₂ | 0.1 - 1.0 | 5 - 30 | 25 - 60 | Alcohols, Ethyl Acetate |
| Olefins | C=C | 0.01 - 0.5 | 1 - 50 | 25 - 80 | Alcohols, THF, Toluene |
Note: These are general ranges. Optimization is required for each specific substrate-catalyst system.
Table 2: Common Ruthenium Catalyst Poisons and Their Mitigation
| Poison Class | Examples | Common Sources | Mechanism of Poisoning | Mitigation Strategy |
| Sulfur Compounds | H₂S, thiols, thiophenes | Substrate impurities, natural gas feedstocks | Strong, irreversible chemisorption onto Ru active sites, blocking access[4]. | Rigorous substrate/solvent purification; use of guard beds with sulfur adsorbents. |
| Carbon Monoxide (CO) | CO gas | Incomplete combustion, side reactions, impure H₂ source | Competitive adsorption with H₂ and substrate; can form stable, inactive Ru-carbonyl species[4][17]. | Use high-purity H₂; optimize conditions to avoid decarbonylation side reactions. |
| Halides | Cl⁻, Br⁻, I⁻ | From reagents like RuCl₃, acidic workups | Can alter the electronic properties of the catalyst or form less active species. | Use halide-free catalyst precursors (e.g., from Ru(NO)(NO₃)₃)[18]; ensure substrate is free of halide salts. |
| Nitrogen Heterocycles | Pyridine, quinoline | Substrate structure, impurities | Strong coordination to the metal center can inhibit catalysis. | Can sometimes be overcome with higher catalyst loading or harsher conditions. In some cases, these can be the intended substrate[12]. |
| Heavy Metals | Pb, Hg | Contamination from previous process steps or reactors | Deposition on the active sites, physically blocking them[4]. | Thorough cleaning of reactors; use of dedicated equipment. |
Section 5: Visual Diagrams (Graphviz)
Caption: Troubleshooting workflow for low hydrogenation conversion.
Caption: Key factors influencing catalyst loading optimization.
Caption: Primary deactivation pathways for ruthenium catalysts.
Section 6: References
-
Benchchem. (n.d.). Catalyst poisoning issues with Ruthenium trinitrate-derived catalysts. Benchchem. Retrieved from 4
-
Bucher, E. et al. (2024). MACHINE LEARNING-DRIVEN HIGH-THROUGHPUT SCREENING OF CATALYST CANDIDATES FOR CO2 HYDROGENATION. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from 14
-
Prieschl, M. et al. (2020). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. Green Chemistry, 22(17), 5762-5770. Retrieved from --INVALID-LINK--
-
Welch, C. J. et al. (2022). High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Organic & Inorganic Au, 2(6), 519-530. Retrieved from --INVALID-LINK--
-
Hardacre, C. et al. (2014). Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one. ResearchGate. Retrieved from --INVALID-LINK--
-
Wilkin, O. M. et al. (2002). High Throughput Testing of Catalysts for The Hydrogenation of Carbon Monoxide to Ethanol. ResearchGate. Retrieved from --INVALID-LINK--
-
Papp, C. et al. (2020). Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers in Chemistry, 8, 580. Retrieved from --INVALID-LINK--
-
Maier, W. F. (n.d.). High-Throughput Screening Techniques in Catalysis. Retrieved from --INVALID-LINK--
-
Stelzer, N. et al. (2018). Performance of Ru/La2O3–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene. Catalysts, 8(12), 629. Retrieved from --INVALID-LINK--
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 9(3). Retrieved from --INVALID-LINK--
-
He, J. et al. (2021). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Communications, 12(1), 4111. Retrieved from --INVALID-LINK--
-
Papp, C. et al. (2020). Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers in Chemistry, 8, 580. Retrieved from --INVALID-LINK--
-
Michel, C. et al. (2015). Why Is Ruthenium an Efficient Catalyst for the Aqueous-Phase Hydrogenation of Biosourced Carbonyl Compounds? ACS Catalysis, 5(6), 3750-3757. Retrieved from --INVALID-LINK--
-
Liu, Y. et al. (2022). Solvent-Assisted Ruthenium Complex Catalyzes Hydrogenation and the Reductive Amination of Carbon Dioxide. Industrial & Engineering Chemistry Research, 61(41), 15307-15316. Retrieved from --INVALID-LINK--
-
Hazari, N. et al. (2018). Autocatalytic Activation of a Ruthenium-PNN-Pincer Hydrogenation Catalyst. ACS Catalysis, 8(8), 7046-7056. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Strategies for regenerating deactivated ruthenium catalysts. Benchchem. Retrieved from 7
-
Hattrick-Simpers, J. R. et al. (2007). High-throughput screening system for catalytic hydrogen-producing materials. Review of Scientific Instruments, 78(10), 102219. Retrieved from --INVALID-LINK--
-
Mashima, K. et al. (2022). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 144(30), 13532-13541. Retrieved from --INVALID-LINK--
-
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation, 9(3). Retrieved from --INVALID-LINK--
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from --INVALID-LINK--
-
McKeon, D. (2022). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine. Retrieved from --INVALID-LINK--
-
Laurenczy, G. et al. (2012). Catalytic hydrogenation of alkenes under biphasic conditions: understanding solvent effects. ResearchGate. Retrieved from --INVALID-LINK--
-
McKeon, D. (2022). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine. Retrieved from --INVALID-LINK--
-
Wu, C. et al. (2021). CO Poisoning of Ru Catalysts in CO2 Hydrogenation under Thermal and Plasma Conditions: A Combined Kinetic and Diffuse Reflectance Infrared Fourier Transform Spectroscopy–Mass Spectrometry Study. ACS Catalysis, 11(15), 9510-9520. Retrieved from --INVALID-LINK--
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Retrieved from --INVALID-LINK--
-
Kolb, M. J. et al. (2021). Catalysts Deactivation, Poisoning and Regeneration. MDPI. Retrieved from --INVALID-LINK--
-
Apesteguía, C. R. et al. (2001). Immobilized Rh, Ru, Pd and Ni complexes as catalysts in the hydrogenation of cyclohexene. CONICET. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Optimize Hydrotreating Reactor Loading. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). ruthenium-catalyzed transfer hydrogenation: Topics. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for optimizing catalyst loading for hydrocracking process. Retrieved from --INVALID-LINK--
-
H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Retrieved from --INVALID-LINK--
-
Kumar, A. & Kumar, A. (2020). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. ResearchGate. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Catalysis with Ru(NO)(NO₃)₃ Derived Catalysts. Benchchem. Retrieved from 18
References
- 1. Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic recepto ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02225J [pubs.rsc.org]
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- 9. "Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catal . . ." by Daniel McKeon [digitalcommons.library.umaine.edu]
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Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives
Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. This powerful bicyclic scaffold is a cornerstone in the development of a wide range of biologically active compounds and novel materials.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental hurdles.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, frequently encountered issues during the synthesis of 9-azabicyclo[3.3.1]nonane derivatives. Each problem is analyzed from a mechanistic standpoint, followed by actionable protocols to resolve the issue.
Issue 1: Low Yield in Robinson-Schöpf Type Condensation
The Robinson-Schöpf reaction is a classic and efficient method for constructing the 9-azabicyclo[3.3.1]nonane core.[3][4] However, suboptimal conditions can lead to significantly reduced yields.
Question: My Robinson-Schöpf reaction for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is consistently yielding less than 40%. How can I improve this?
Answer: Low yields in this multicomponent reaction often stem from several critical factors related to reagent stability, pH control, and reaction kinetics.
Potential Causes & Solutions:
-
Decomposition of Acetonedicarboxylic Acid: This key reagent is notoriously unstable and can decarboxylate prematurely, even during sample preparation for analysis.[5]
-
Suboptimal pH Control: The reaction cascade, involving Mannich-type additions and cyclization, is highly pH-dependent. An incorrect pH can favor side reactions or slow down the desired pathway.
-
Solution: Precise pH control is crucial. The initial condensation is typically performed under acidic conditions, followed by a shift in pH to facilitate the cyclization. For instance, using an initial acidic environment with sulfuric acid followed by the addition of a sodium acetate solution helps maintain the optimal pH range.[5] Careful monitoring and adjustment of pH throughout the reaction can significantly enhance yields.
-
-
Inefficient Stirring and Temperature Management: Inadequate mixing can lead to localized concentration gradients and temperature fluctuations, promoting side product formation.
-
Solution: Employ robust mechanical stirring, especially during the addition of reagents.[5] Maintain the recommended temperature profile strictly. For example, initial reagent additions are often performed at low temperatures (0–10 °C) to control the exothermic reaction, followed by a gradual warming to room temperature.[5]
-
Workflow for Troubleshooting Low Yield:
Caption: Decision workflow for troubleshooting low yields.
Issue 2: Formation of Stereoisomers in Reduction Reactions
The reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives can produce a mixture of endo and exo alcohols. Controlling this stereoselectivity is often critical for the biological activity of the final compound.
Question: The reduction of my 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride gives a mixture of endo and exo alcohols. How can I favor the formation of the endo isomer?
Answer: The stereochemical outcome of the ketone reduction is influenced by the steric hindrance around the carbonyl group and the choice of reducing agent.
Potential Causes & Solutions:
-
Steric Hindrance: The bicyclic structure presents different steric environments on the two faces of the carbonyl group. Hydride attack from the less hindered face is generally favored.
-
Solution: While sodium borohydride is a common choice, its selectivity can be modest.[6][7] For greater selectivity, consider using bulkier reducing agents that will preferentially attack from the less hindered face, leading to the desired isomer. Alternatively, catalytic hydrogenation can offer different stereoselectivity.
-
-
Reaction Temperature: Lower temperatures can enhance the kinetic control of the reaction, often leading to higher stereoselectivity.
Comparative Data for Reduction Methods:
| Reducing Agent | Typical Solvent | Temperature (°C) | Predominant Isomer | Reference |
| Sodium Borohydride | Methanol | 0 to RT | Mixture, often endo favored | [7] |
| Ruthenium Complex Catalyst | Not specified | Not specified | endo | [6] |
| Sodium in 1-Pentanol | 1-Pentanol | Reflux | exo | [7] |
Issue 3: Difficulties in Purification
The basic nature of the 9-azabicyclo[3.3.1]nonane core and the potential for closely related side products can complicate purification by standard column chromatography.
Question: I'm having trouble purifying my 9-azabicyclo[3.3.1]nonane derivative using silica gel chromatography. The product streaks badly and the recovery is low.
Answer: The basic nitrogen atom in the scaffold interacts strongly with the acidic silica gel, leading to poor chromatographic performance.
Potential Causes & Solutions:
-
Strong Amine-Silica Interaction: The lone pair on the nitrogen atom forms strong hydrogen bonds with the silanol groups on the silica surface.
-
Solution 1: Basified Silica/Eluent: Deactivate the silica gel by adding a small amount of a tertiary amine (e.g., triethylamine, typically 0.5-1%) to the eluent system. This neutralizes the acidic sites on the silica, reducing product tailing.
-
Solution 2: Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.
-
Solution 3: Salt Formation and Extraction: Convert the amine to a salt (e.g., hydrochloride) to make it water-soluble. This allows for an aqueous extraction to remove non-basic impurities. The free base can then be regenerated by basifying the aqueous layer and extracting with an organic solvent.[5][7]
-
Experimental Protocol: Work-up and Purification
-
Quench and Concentrate: After the reaction is complete, quench any remaining reagents as appropriate (e.g., with acetone for borohydride reductions).[7] Remove the bulk of the solvent under reduced pressure.[5][7]
-
Acid-Base Extraction: Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind.
-
Basify and Re-extract: Separate the aqueous layer and carefully basify it with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.[5][7]
-
Final Extraction and Drying: Extract the regenerated free base from the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to yield the purified product.[7]
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the 9-azabicyclo[3.3.1]nonane core?
A1: Besides the Robinson-Schöpf reaction, other notable methods include:
-
Dieckmann Condensation: This intramolecular condensation of a diester is a key step in the synthesis of more complex derivatives, particularly in natural product synthesis.[8][9][10]
-
Double Substitution Reactions: Starting from a cyclooctane derivative with two leaving groups (e.g., ditosylates), a double substitution with a primary amine or an amine equivalent can form the bicyclic system.[11]
-
Cascade Reactions: Modern methods involve multicomponent cascade reactions that can rapidly assemble the core structure with high complexity in a single pot.[12][13]
Q2: How can I remove the N-benzyl protecting group?
A2: The N-benzyl group is a common protecting group for the nitrogen atom. It can be effectively removed under various conditions:
-
Catalytic Hydrogenation: This is a very common and clean method. The N-benzyl derivative is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C or Pd(OH)₂).[5][7] This method is often high-yielding and the by-product (toluene) is easily removed.
-
Dissolving Metal Reduction: While less common for this specific deprotection, it can be an alternative.
Q3: Are there any specific safety precautions I should take during these syntheses?
A3: Yes, several steps require careful safety considerations:
-
Gas Evolution: The Robinson-Schöpf reaction releases carbon dioxide, and reductions with borohydride can evolve hydrogen gas, especially during quenching.[5] Ensure adequate ventilation and perform these reactions in a fume hood.
-
Hydrogenation: Reactions involving hydrogen gas, especially under pressure, must be conducted with appropriate safety equipment and behind a blast shield. Palladium on carbon can be pyrophoric when dry and should be handled with care.[5]
-
Reagent Handling: Many reagents used, such as strong acids, bases, and reactive intermediates, are corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE).[5]
III. References
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
-
Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters. [Link]
-
Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
-
SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. HETEROCYCLES. [Link]
-
9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. European Patent Office. [Link]
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. [Link]
-
C-Alkylation of Chiral Tropane- and Homotropane-Derived Enamines. ACS Publications. [Link]
-
Synthetic progress toward the marine natural product zamamiphidin A. RSC Publishing. [Link]
-
Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. MDPI. [Link]
-
An Easy Access to 2,6-Dihydroxy-9-azabicyclo[3.3.1]nonane, a Versatile Synthon. The Journal of Organic Chemistry. [Link]
-
Robinson–Schöpf reaction. ResearchGate. [Link]
-
Enantioselective Synthesis of a (1R,5R,9R)-2-Azabicyclo[3.3.1]nonane-9-carboxylic Acid with an Embedded Morphan Motif: A Multipurpose Product. ResearchGate. [Link]
-
A Short Synthesis of Vellosimine and Its Derivatives. PMC - NIH. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
Robinson-Schöpf reaction. ResearchGate. [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. PMC - NIH. [Link]
-
Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation. University of Glasgow. [Link]
-
A Short Synthesis of Vellosimine and Its Derivatives. The Journal of Organic Chemistry. [Link]
-
Synthetic Studies of Laurencin and Related Compounds. IV. Synthesis of the Laurencin Skeleton. Journal of the Chemical Society of Japan. [Link]
-
Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. ResearchGate. [Link]
-
Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. NIH. [Link]
-
Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. PubMed. [Link]
-
An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic progress toward the marine natural product zamamiphidin A - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01580F [pubs.rsc.org]
- 10. A Short Synthesis of Vellosimine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor stereoselectivity in 9-Azabicyclo[3.3.1]nonan-3-ol synthesis
Technical Support Center: 9-Azabicyclo[3.3.1]nonan-3-ol Synthesis
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereoselectivity in their synthetic routes. As specialists in complex organic synthesis, we understand that controlling the formation of endo and exo diastereomers is critical for the efficacy and purity of your final compounds.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature and mechanistic principles.
Troubleshooting Guide: Poor Stereoselectivity
This section addresses specific experimental issues in a question-and-answer format. The core of achieving stereoselectivity in this synthesis lies in the reduction of the ketone precursor, 9-azabicyclo[3.3.1]nonan-3-one. The facial selectivity of the hydride attack on the carbonyl group dictates the stereochemical outcome.
Q1: My endo/exo ratio is low and inconsistent between batches. What are the most common causes?
This is a frequent issue often rooted in fundamental reaction parameters. Before exploring more complex variables, verify the following:
-
Reagent Quality:
-
Reducing Agent: Metal hydrides like sodium borohydride (NaBH₄) are sensitive to moisture. Use a freshly opened bottle or a properly stored and sealed reagent. Titrate the hydride solution if you are using it as a stock.
-
Solvent: Ensure your solvents are anhydrous. The presence of water can alter the reactivity of the reducing agent and affect selectivity.
-
-
Temperature Control:
-
Hydride reductions are often exothermic. A rise in temperature can decrease selectivity by providing enough energy to overcome the small activation energy barrier between the two diastereomeric transition states.
-
Solution: Maintain a consistent, low temperature (e.g., 0 °C or -78 °C) throughout the addition of the reducing agent using a reliable cooling bath (ice-salt, dry ice-acetone). Use a calibrated thermometer immersed in the reaction mixture, not just the bath.
-
-
Reaction Concentration: Changes in concentration can affect reaction kinetics and, consequently, selectivity. Ensure you are using consistent concentrations as specified in your protocol.
Q2: I need to synthesize the endo alcohol, but I am getting a mixture of isomers. How can I improve the selectivity?
To favor the endo alcohol, you need to promote axial attack of the hydride on the carbonyl. This is typically achieved with small, unhindered reducing agents.
-
Mechanism Insight: The 9-azabicyclo[3.3.1]nonan-3-one system exists in a chair-chair conformation. The axial approach for a nucleophile is generally less sterically hindered than the equatorial approach, which is impeded by the axial hydrogens on the carbon backbone. Small hydrides like NaBH₄ or lithium aluminum hydride (LAH) will preferentially follow this path, resulting in the formation of the endo alcohol.[1]
-
Practical Steps:
-
Choice of Reagent: Use sodium borohydride (NaBH₄). It is a mild and effective reagent for this transformation.[2][3][4]
-
Solvent Selection: Protic solvents like methanol or ethanol are commonly used with NaBH₄ and often yield good selectivity for the endo product.[2][3]
-
Catalytic Hydrogenation: An alternative, often highly selective method is catalytic hydrogenation using a ruthenium-based catalyst, which has been shown to produce the endo isomer.[5]
-
Q3: My target is the exo alcohol. What is the best strategy to reverse the selectivity?
To obtain the exo alcohol, you must force an equatorial attack of the hydride. This is accomplished by using sterically demanding (bulky) reducing agents.
-
Mechanism Insight: Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride), are too large to approach from the axial face without significant steric clash. They are therefore forced to attack from the more open equatorial face, leading to the formation of the exo alcohol.[6]
-
Practical Steps:
-
Choice of Reagent: Switch from NaBH₄ to a bulky hydride source like L-Selectride® or K-Selectride®.
-
Solvent Selection: These reagents are typically used in aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether.
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to maximize selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the definitions of endo and exo in the this compound system?
In the context of this bicyclic system, the terms refer to the orientation of the C3-hydroxyl group relative to the larger six-membered ring of the bicyclic structure.
-
endo: The hydroxyl group points "inward," toward the piperidine (nitrogen-containing) ring.
-
exo: The hydroxyl group points "outward," away from the piperidine ring.
Q2: Which isomer, endo or exo, is thermodynamically more stable?
Generally, the endo isomer, where the hydroxyl group is in an equatorial-like position relative to the carbon ring it is part of, is considered the thermodynamically more stable product. However, the kinetic product depends heavily on the reaction conditions as described above.
Q3: How does the N-substituent (e.g., H, Benzyl, Boc) affect stereoselectivity?
The N-substituent can influence the conformation of the bicyclic system and the steric environment around the carbonyl.
-
N-H or N-Methyl: These small groups have a minimal steric impact.
-
N-Benzyl or N-Boc: Larger groups can influence the chair-chair conformation equilibrium and may slightly alter the facial accessibility of the ketone, but the dominant controlling factor remains the steric bulk of the reducing agent. For most common reductions, the principles outlined above still hold. For instance, the reduction of N-benzyl-9-azabicyclo[3.3.1]nonan-3-one with NaBH₄ reliably produces the endo alcohol.[2][4]
Q4: Are there enzymatic methods to achieve high stereoselectivity?
Yes, enzymatic reductions are a powerful tool for achieving near-perfect stereoselectivity. In related natural product biosynthesis, enzymes known as tropinone reductases (TRs) reduce the ketone tropinone.[7][8]
-
TR-I stereospecifically produces tropine (the endo equivalent).[9]
-
TR-II stereospecifically produces pseudotropine (the exo equivalent).[9] While isolating and using these specific enzymes may be complex, commercially available ketoreductase (KRED) enzyme panels can be screened to find a biocatalyst that provides high conversion and selectivity for your specific substrate.
Data Summary: Reduction Conditions and Outcomes
The following table summarizes reported conditions for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives, providing a quick reference for experimental design.
| Reducing Agent | N-Substituent | Solvent | Temp. | Major Product | Reference |
| Sodium Borohydride (NaBH₄) | Benzyl | Methanol | 0 °C | endo | [2][3][4] |
| Sodium (Na) | Benzyl | 1-Pentanol | Reflux | exo | [2] |
| H₂ / Ruthenium Complex | Benzyl | Isopropanol | 80 °C | endo | [5] |
| Lithium Triethylborohydride | Methyl | THF | -78 °C | exo | [10] |
| Lithium Aluminum Hydride (LAH) | Tropinone (analogue) | Ether | -78 °C | endo (85:15 ratio) | [1] |
Key Experimental Protocols
Protocol 1: Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
This protocol is adapted from established literature procedures for achieving high endo selectivity.[2][3]
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Acetone
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol (approx. 5 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of acetone (approx. 0.5 mL per gram of ketone) at 0 °C to destroy excess NaBH₄.
-
Workup:
-
Remove the volatiles under reduced pressure.
-
To the resulting residue, add water and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by silica gel chromatography if necessary, though this reaction often yields a product of high purity.
Protocol 2: General Strategy for exo-9-Azabicyclo[3.3.1]nonan-3-ol Synthesis
This protocol outlines a general method using a bulky reducing agent.
Materials:
-
9-Substituted-9-azabicyclo[3.3.1]nonan-3-one
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Setup: In a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve the ketone substrate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice-acetone bath.
-
Reagent Addition: Add L-Selectride® solution (1.5 eq) dropwise via syringe over 30 minutes.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
References
- Dräger, B. (2006). Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism. Phytochemistry, 67(4), 327-337.
-
Caballero, A., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11471-11479. [Link]
-
Niwayama, S. (2017). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. ResearchGate. [Link]
-
Sirvent, A., et al. (2023). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 28(6), 2414. [Link]
-
Nakajima, K., et al. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 90(20), 9591-9595. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 24-42. [Link]
- Takeda, M., et al. (2016). Method for producing endo-9-azabicyclo[3.3.
-
Nakajima, K., et al. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. PMC. [Link]
-
The Hive. (n.d.). Synthesis of Tropinone & 2-CMT. Hive Methods Discourse. [Link]
- Bang-Andersen, B., et al. (2011). 9-azabicyclo[3.3.
-
Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(13), 4997-5000. [Link]
-
Sirvent, A., et al. (2023). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. ResearchGate. [Link]
-
Sienkiewicz, M., et al. (2012). Crystal structure of (1R,3R,4S,5S)-3-(hydroxy(phenyl)methyl)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data. PMC. [Link]
-
Brown, H. C., & Deck, H. R. (1965). Selective Reductions. VIII. The Stereochemistry of Reduction of Cyclic and Bicyclic Ketones by the Alkoxy-Substituted Lithium Aluminum Hydrides. Journal of the American Chemical Society, 87(24), 5620-5625. [Link]
-
Curran, D. P., et al. (1987). Atom transfer cyclization reactions of .alpha.-iodo esters, ketones, and malonates: examples of selective 5-exo, 6-endo, 6-exo, and 7-endo ring closures. The Journal of Organic Chemistry, 52(11), 2137-2145. [Link]
-
Niwayama, S. (2010). Remote exo/endo selectivity in selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives. The Journal of Organic Chemistry, 75(11), 3775-3780. [Link]
- Bang-Andersen, B., et al. (2011). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. EP1934212B1.
-
Bang-Andersen, B., et al. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Patent 1934212 - EPO. [Link]
-
LibreTexts. (2022). 10.5: Endo and Exo Products. Chemistry LibreTexts. [Link]
-
House, H. O., et al. (1966). Reduction of Azabicyclic Ketones. The Journal of Organic Chemistry, 31(10), 3128-3140. [Link]
-
Dzhemilev, U. M., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]
-
Lazny, R., et al. (2011). Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine). ResearchGate. [Link]
-
Coop, A., et al. (2014). A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists. PMC. [Link]
-
Coop, A., et al. (2021). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Molecules, 26(23), 7119. [Link]
-
Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Semantic Scholar. [Link]
-
Lazny, R. (2011). Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine). SciSpace. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 5. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
ABNO Synthesis Technical Support Center: A Guide to Managing Precursor Decomposition
Welcome to the technical support center for the synthesis of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO). This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing this highly effective organocatalyst. The synthesis of the ABNO scaffold, while elegant, is often plagued by challenges related to the stability of its precursors. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you manage precursor decomposition, optimize your reaction conditions, and achieve higher, more consistent yields.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Precursors
This section addresses foundational questions about the key reagents used in the common one-pot synthesis of the ABNO core structure, which is based on the Robinson-Schöpf reaction.
Q1: What are the critical precursors for the synthesis of the ABNO bicyclic ketone intermediate (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one)?
The synthesis is a multi-component condensation reaction that typically involves three key precursors[1][2]:
-
A primary amine: This provides the nitrogen bridge in the bicyclic structure. Benzylamine is commonly used to yield a stable, crystalline intermediate, but other amines like methylamine hydrochloride can also be employed.[1][3]
-
Glutaraldehyde: This dialdehyde serves as the carbon backbone for the formation of the piperidine ring portion of the scaffold. It is typically used as a 50% aqueous solution.[3]
-
Acetonedicarboxylic acid: This is the lynchpin of the reaction, acting as a three-carbon synthon that ultimately forms the cyclohexanone portion of the bicyclic ketone after a double Mannich reaction and subsequent decarboxylation.[4][5]
Q2: Which precursor is the most significant source of reaction failure, and what is the mechanism of its decomposition?
Without question, acetonedicarboxylic acid is the most sensitive precursor and the primary culprit in low-yield reactions.[3]
-
The Cause: The principal decomposition pathway is facile decarboxylation . Acetonedicarboxylic acid is a β-keto dicarboxylic acid, a class of compounds known for thermal instability. Upon gentle heating or even during sample preparation for analysis, it readily loses two molecules of carbon dioxide to form acetone.[3]
-
The Consequence: This decomposition is autocatalytic and removes the key three-carbon electrophile from the reaction mixture. If a significant portion of the acetonedicarboxylic acid decomposes before it can participate in the Mannich reaction, the overall yield of the desired bicyclic ketone will be drastically reduced.
Q3: What are the recommended storage and handling procedures for acetonedicarboxylic acid?
Given its instability, proper storage and handling are paramount.
-
Storage: Store acetonedicarboxylic acid in a tightly sealed container in a cool, dry, and dark place. A refrigerator or a desiccator cabinet is ideal. Avoid storing it in areas with temperature fluctuations.
-
Handling: Minimize its exposure to ambient temperature and moisture. When weighing the reagent, do so expeditiously. It is advisable to bring the container to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Use dry glassware and utensils.
Section 2: Troubleshooting Guide - Managing Decomposition In-Situ
This section provides a problem-oriented approach to overcoming common issues encountered during the synthesis, with a direct focus on precursor instability.
Problem: Dramatically Low Yield of the Bicyclic Ketone Intermediate
Symptom: After workup and purification, the isolated yield of your product (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one) is less than 30% of the theoretical maximum.
Root Cause Analysis: The most probable cause is the premature and excessive decomposition of acetonedicarboxylic acid. This can be triggered by several factors within the reaction setup.
Caption: Troubleshooting workflow for low yield in ABNO precursor synthesis.
Q: My yield is consistently poor. How does temperature control directly impact the stability of acetonedicarboxylic acid?
A: Temperature is the most critical parameter to control. The decarboxylation of acetonedicarboxylic acid has a significant activation energy, meaning its rate increases exponentially with temperature. The Robinson-Schöpf condensation is exothermic; without active cooling, the reaction temperature will rise, triggering a cascade of precursor decomposition.[6] Published, high-yield procedures emphasize maintaining the internal reaction temperature between 4–8 °C, and especially below 5 °C, during the addition of reagents.[3]
Q: I observe vigorous gas (CO₂) evolution immediately after adding acetonedicarboxylic acid. Is this indicative of a problem?
A: Yes, this is a red flag. While the overall reaction mechanism involves two decarboxylation steps to form the final ketone, this should occur in a controlled manner as the Mannich reactions proceed.[7] Vigorous, immediate bubbling upon addition suggests that the precursor is decomposing in the solution before it has a chance to react with the other components. This points to a failure in temperature or pH control at the moment of addition.
Q: Can the order of reagent addition influence precursor stability and final yield?
A: Absolutely. A proven, successful sequence involves first creating a buffered, acidic solution of the amine (e.g., benzylamine and sulfuric acid) at low temperature. Glutaraldehyde and then acetonedicarboxylic acid are added, followed by a slow, controlled addition of a base solution (e.g., sodium acetate) to carefully raise the pH and initiate the condensation.[3] This methodical approach ensures that the sensitive acetonedicarboxylic acid is introduced into a cold, controlled environment, minimizing its decomposition "dead time" before the productive reaction begins.
Section 3: Validated Protocols and Best Practices
Adherence to a well-defined protocol is essential for reproducibility and for minimizing the impact of precursor decomposition.
Protocol 1: Optimized Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from a robust procedure published in Organic Syntheses[3] and highlights the critical control points for managing precursor stability.
Materials:
-
Benzylamine (12.9 mL, 0.123 mol)
-
Glutaraldehyde (50% aq. solution, 25.8 mL, 0.137 mol)
-
Acetonedicarboxylic acid (20 g, 0.137 mol)
-
Sulfuric acid (98%)
-
Sodium acetate
-
Deionized water
-
MTBE (methyl tert-butyl ether) and Heptane for workup
Procedure:
-
Vessel Preparation: Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel. Protect the flask from light with aluminum foil as a general precaution.
-
Amine Salt Formation (Critical Temperature Control): Charge the flask with water (50 g) and benzylamine. Cool the reactor jacket to 0–10 °C. Slowly add 18% sulfuric acid (43.2 mL) over 1 hour, ensuring the internal reaction temperature is maintained between 4–8 °C .
-
Causality Check: This step forms the benzylammonium sulfate salt in a controlled manner, preventing a large exotherm that could pre-heat the vessel before the sensitive precursor is added.
-
-
Addition of Aldehyde and Ketone Precursors (Critical Temperature Control): Add the 50% glutaraldehyde solution, followed by the solid acetonedicarboxylic acid. It is crucial to maintain the internal temperature at <5 °C during these additions.
-
Causality Check: Introducing the most sensitive reagent, acetonedicarboxylic acid, into a pre-chilled, acidic environment minimizes its immediate decomposition.
-
-
pH Adjustment and Reaction Initiation (Critical Control Point): Slowly add a 9% sodium acetate solution (47.8 mL) over 1.5 hours, keeping the temperature below 10 °C.
-
Causality Check: The slow addition of the base gradually raises the pH into the optimal range for the Mannich reaction. A rapid addition would cause a significant exotherm and potential localized pH spikes, both of which would accelerate decomposition.
-
-
Reaction Aging: Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and age for another 20 hours. Monitor for slow, steady gas evolution (CO₂).
-
Workup: Adjust the pH to 2 with 18% sulfuric acid. Extract with MTBE to remove organic impurities. To the aqueous layer, add heptane (500 mL) and adjust the pH to 8 with 20% Na₂CO₃ to liberate the product. The use of heptane as a co-solvent has been shown to minimize the decomposition of the product during this workup phase.[3] Extract the product with MTBE, combine organic layers, dry, and concentrate to yield the crude product.
Section 4: Data Summary & Visual Guides
Table 1: Critical Parameters for Minimizing Precursor Decomposition
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Temperature | < 5-8 °C during additions and initial phase.[3] | Drastically slows the rate of acetonedicarboxylic acid decarboxylation. |
| pH Control | Gradual adjustment from acidic to weakly acidic/neutral. | Avoids base- or acid-catalyzed decomposition; optimizes Mannich reaction rate. |
| Order of Addition | 1. Amine/Acid 2. Glutaraldehyde 3. Acetonedicarboxylic Acid 4. Base | Ensures the sensitive precursor is added to a controlled, cold environment.[3] |
| Rate of Addition | Slow, dropwise addition of acid and base solutions. | Prevents dangerous exotherms that would trigger decomposition.[6] |
| Agitation | Continuous, efficient mechanical stirring. | Ensures rapid mixing and heat dissipation, preventing localized "hot spots". |
Diagram: The Robinson-Schöpf Pathway to the ABNO Core
Caption: Simplified Robinson-Schöpf reaction pathway for ABNO precursor synthesis.
References
-
Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]
-
Pawelski, D., Walewska, A., Ksiezak, S., et al. (2021). Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(21), 11384. [Link]
-
Quintero, L., Bernès, S., et al. (2018). Chemical thermodynamics applied to the synthesis of tropinone. Oriental Journal of Chemistry, 34(2), 708-715. [Link]
-
Pawelski, D., Walewska, A., Ksiezak, S., et al. (2021). Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]
-
Saha, A., & Ganguly, B. (2003). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research, 2003(12), 793-795. [Link]
-
Wikipedia. Tropinone. Wikipedia, The Free Encyclopedia. [Link]
-
Song, Z. J., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]
-
Nitecki, D. E. (2022). Making ABNO: A New Stable Radical. YouTube. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 9-Azabicyclo[3.3.1]nonane Intermediates
Welcome to the technical support center for handling 9-azabicyclo[3.3.1]nonane intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this valuable but often problematic scaffold. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you advance your research.
Part 1: Understanding the Core Problem
Q1: Why are my 9-azabicyclo[3.3.1]nonane intermediates so poorly soluble in common organic solvents?
A1: The solubility issues associated with the 9-azabicyclo[3.3.1]nonane scaffold stem from a combination of its unique structural and electronic properties. Understanding these is the first step to overcoming the problem.
-
Structural Rigidity and High Crystal Lattice Energy: The bicyclic structure is conformationally locked, leading to a highly ordered and stable crystal lattice.[1] This high lattice energy means that a significant amount of energy is required for solvent molecules to break apart the crystal and solvate the individual molecules. Unlike flexible aliphatic amines, these rigid structures cannot easily adopt conformations that favor solvation.
-
Molecular Symmetry and Polarity: The scaffold's symmetry can reduce its dipole moment, leading to lower solubility in polar solvents. While the tertiary amine introduces polarity, the surrounding hydrocarbon cage is nonpolar, creating a molecule with dichotomous properties that can be difficult to match with a single solvent.
-
Strong Intermolecular Forces: The tertiary amine is a potent hydrogen bond acceptor. In the solid state, intermolecular hydrogen bonding (with residual water or other functional groups) and van der Waals forces contribute to a tightly packed, stable crystal that resists dissolution.
Caption: Rigid cage-like structure of the 9-azabicyclo[3.3.1]nonane core.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to solving solubility issues, from basic solvent screening to more advanced chemical modifications.
Q2: I'm starting a new reaction. How do I proactively select a good solvent or solvent system to avoid solubility issues?
A2: Proactive solvent selection is critical. A systematic screening approach is highly recommended over relying on a single "go-to" solvent. The "mixed-solvency" or co-solvent approach is often highly effective.[2]
The Principle of Co-solvency: A co-solvent system works by modifying the overall properties of the primary solvent to better match the solute.[3][4] For 9-azabicyclo[3.3.1]nonane intermediates, a polar, protic solvent (like isopropanol or ethanol) mixed with a polar aprotic solvent (like THF or DCM) or even a small amount of water can disrupt the solute's crystal lattice more effectively than a single solvent.[5][6] The co-solvent can reduce the primary solvent's polarity or disrupt its hydrogen bonding network, making it more favorable for the solute to dissolve.[7]
-
Preparation: Dispense 5-10 mg of your intermediate into several small vials.
-
Solvent Addition: To each vial, add a single solvent from the list below in 0.1 mL increments.
-
Observation: After each addition, vortex the vial for 30-60 seconds and observe. Note the volume of solvent required to fully dissolve the material. Gentle heating (40-50°C) can be applied to assess thermal effects on solubility.
-
Co-Solvent Testing: For compounds with poor solubility in all single solvents, test binary mixtures. Start with promising single solvents and create 1:1, 1:3, and 3:1 mixtures. For charged or highly polar intermediates, adding a small amount of water (1-5%) to an organic solvent can dramatically increase solubility.[5]
-
Documentation: Record the results in a table to determine the optimal solvent system for your reaction scale.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Rationale & Use Case |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Good starting point for less polar derivatives. Volatile and easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Excellent for dissolving a range of polarities; often effective in mixtures. |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | 82 | Useful for polar compounds, common in chromatography and reaction chemistry. |
| Isopropanol (IPA) | Polar Protic | 3.9 | 82 | Can act as a hydrogen bond donor/acceptor, effective for amine-containing scaffolds. |
| Ethanol (EtOH) | Polar Protic | 4.3 | 78 | Similar to IPA, often used in recrystallizations.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Strong solvent for very insoluble compounds, but high boiling point can be an issue. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Excellent solvent for "brick dust" compounds, but difficult to remove completely.[9] |
graph "Solubility_Workflow" { rankdir=TB; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="Start: Insoluble\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Screen [label="Screen Single Solvents\n(DCM, THF, IPA, MeCN)"]; Check1 [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screen_CoSolvent [label="Screen Binary Co-Solvents\n(e.g., DCM/IPA, THF/Water)"]; Check2 [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Mod [label="Attempt pH Modification\n(See Q3)"]; Check3 [label="Is it soluble?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Advanced [label="Consider Advanced Methods\n(Prodrug, Solid State)"]; Success [label="Optimized System Found", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Screen; Screen -> Check1; Check1 -> Success [label="Yes"]; Check1 -> Screen_CoSolvent [label="No"]; Screen_Co_Solvent -> Check2; Check2 -> Success [label="Yes"]; Check2 -> pH_Mod [label="No"]; pH_Mod -> Check3; Check3 -> Success [label="Yes"]; Check3 -> Advanced [label="No"]; }
Caption: Systematic workflow for troubleshooting solubility issues.
Q3: My intermediate is a basic amine that won't dissolve. Can I use pH to my advantage?
A3: Absolutely. This is one of the most powerful and common strategies for solubilizing basic intermediates like those containing the 9-azabicyclo[3.3.1]nonane core.[3][10]
The Principle of pH Adjustment: The tertiary amine in the scaffold is a weak base. By lowering the pH of the solution with an acid, you can protonate this nitrogen atom. This converts the neutral, often poorly soluble free base into a charged ammonium salt. This salt form, such as a hydrochloride or acetate salt, is typically much more soluble in polar protic solvents, especially water.[10][11][][13] This is a common strategy used in the formulation of final drug products, such as granisetron hydrochloride, which is freely soluble in water.[9][14]
Caption: Protonation equilibrium for solubilizing a basic amine.
This protocol is intended for improving solubility during aqueous workups or for reactions in protic solvents. It is not a full protocol for isolating a stable salt.
-
Solvent Suspension: Suspend your poorly soluble intermediate in a suitable polar solvent (e.g., water, ethanol, or a mixture).
-
Acidification: While stirring, slowly add a 1M solution of a suitable acid (e.g., hydrochloric acid, acetic acid) dropwise.
-
Monitor Dissolution: Continue adding the acid and monitor the suspension. As the free base is converted to its salt, the solid should begin to dissolve.
-
pH Check: Use pH paper or a calibrated meter to check the pH. Aim for a pH of 2-4 to ensure complete protonation.
-
Application: The resulting aqueous solution can now be used for extraction purposes or as the medium for a subsequent reaction step. To recover the free base, you can later neutralize the solution with a base (e.g., NaHCO₃, Na₂CO₃) to precipitate the neutral compound.
Important Note: When running a reaction, ensure the acidic conditions are compatible with your other reagents and functional groups.
Q4: I've tried multiple solvent systems and pH adjustment, but my compound either remains insoluble ("brick dust") or crashes out during the reaction. What other options do I have?
A4: When standard methods fail, you may need to consider more advanced strategies, including modifying the molecule itself or its physical form.
-
Particle Size Reduction (Micronization): For issues related to dissolution rate rather than fundamental insolubility, reducing the particle size can help.[15] Smaller particles have a larger surface area, allowing for faster interaction with the solvent.[15][16]
-
How it works: Mechanical grinding (e.g., with a mortar and pestle for lab scale) or jet milling increases the surface-area-to-volume ratio.
-
Caveat: This increases the rate of dissolution but does not change the compound's thermodynamic equilibrium solubility.[15] It is most useful when a reaction appears to stall because the starting material dissolves too slowly.
-
-
The Prodrug Approach: This is a chemical modification strategy where a temporary, cleavable functional group (a "promoiey") is added to the molecule to improve its properties, such as solubility.[17][18][19] While often considered in late-stage drug development, the principle can be applied to challenging intermediates.
-
How it works: A highly soluble group, like a phosphate or an amino acid, is covalently attached to a functional handle on the intermediate.[20][21] This new, more soluble entity is used in the reaction. The promoiety is then cleaved in a subsequent step to reveal the desired structure.
-
When to consider it: This is an advanced technique best reserved for situations where all other methods have failed and the synthetic route is significantly hampered by the solubility of a key intermediate. It requires additional synthetic steps but can be a powerful problem-solver.[20][22]
-
Caption: The prodrug concept applied to a synthetic intermediate.
Part 3: Case Study - Granisetron Intermediates
Q5: I am working on a synthesis of Granisetron and the N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide intermediate has very poor solubility. How is this typically handled?
A5: This is a well-documented challenge. The granisetron core structure is a prime example of the issues discussed. In published synthetic routes, this particular intermediate is noted for having good fat-solubility but poor solubility in many common solvents, which can complicate methylation and purification steps.[23]
Troubleshooting Strategies for Granisetron Intermediates:
-
Solvent Choice for Reaction: Patent literature often describes the use of strong, high-boiling polar aprotic solvents like DMF for the methylation step that converts this intermediate to granisetron. This choice is made specifically to ensure the starting material remains in solution at reaction temperature.
-
Purification via Salt Formation: The final product, granisetron, is almost always isolated and purified as its hydrochloride salt.[14][23] The crude free base, after extraction into a solvent like dichloromethane, is often treated with HCl in a solvent like ethanol or an ethanol/water mixture. The highly soluble granisetron hydrochloride can then be recrystallized to achieve high purity.[23][24] This leverages the pH adjustment principle to facilitate purification.
-
Temperature: For recrystallizations, using mixed solvent systems and temperature gradients is key. For example, dissolving the crude product in hot ethanol and then allowing it to cool slowly can yield high-purity crystals, leaving more soluble impurities behind in the mother liquor.
By applying these principles—choosing a robust solvent for the reaction and leveraging a salt form for purification—the inherent solubility challenges of this intermediate can be effectively managed.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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ChemBK. (2024). endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-aMine Dihydrochloride. [Link]
-
ResearchGate. (2023). Prodrug strategies to overcome poor water solubility. [Link]
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Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(1), 42. [Link]
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ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
- Google Patents. (2003). CN1451660A - Process for preparing granisetron and its salt.
-
Xu, F., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1426-1433. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
ResearchGate. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]
-
Fernandes, G. P. S., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2014). Granisetron Hydrochloride. [Link]
- Google Patents. (2020).
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ResearchGate. (n.d.). Effect of co-solvents on yields and processability. [Link]
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Cheméo. (n.d.). 9-Azabicyclo[3.3.1]nonane hydrochloride. [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. [Link]
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Royal Society of Chemistry. (2025). Organic Solvents: Environmentally Benign Solutions. [Link]
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PubMed Central (PMC). (2022). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
FooDB. (2010). Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one. [Link]
-
PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonane hydrochloride. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
-
ACS Medicinal Chemistry Letters. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
PubMed Central (PMC). (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]
-
Enlighten Theses. (1971). Studies in the Bicycl (3.2.2)Nonane System. [Link]
-
Reddit. (2023). Reaction intermediate being poorly soluble - any workarounds?. [Link]
-
Organic Syntheses. (2019). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]
-
PubMed. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. [Link]
-
PubMed. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. [Link]
-
Journal of the American Chemical Society. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. [Link]
-
Asian Journal of Pharmaceutics. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (2016). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. [Link]
-
PubMed. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat. [Link]
-
MDPI. (2023). Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. [Link]
-
PubMed. (2011). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. [Link]
-
Denisenko, A., et al. (2017). Design, synthesis and application of novel bicyclic amines in drug discovery. Journal of Organic Chemistry. [Link]
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preventing over-oxidation in ABNO-catalyzed reactions
Technical Support Center: ABNO-Catalyzed Oxidations
A Senior Application Scientist's Guide to Preventing Over-oxidation and Other Common Pitfalls
Welcome to the technical resource center for 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)-catalyzed reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. ABNO is a powerful catalyst, prized for its high reactivity in oxidizing both primary and secondary alcohols under mild conditions, often succeeding where more sterically hindered nitroxyl radicals like TEMPO are less effective.[1][2] However, this high reactivity can also be a challenge, making the system susceptible to over-oxidation and other side reactions if not properly controlled.
This guide is structured to help you diagnose and solve common issues, turning potential failures into successful, high-yield transformations.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of ABNO catalysis?
In the oxidation of primary alcohols, the target product is typically the aldehyde. Over-oxidation is the subsequent, undesired conversion of this aldehyde into a carboxylic acid. While ABNO-based systems are generally selective, certain substrates and conditions can promote this secondary oxidation, reducing the yield and purity of the desired aldehyde.[3][4]
Q2: Why is ABNO more reactive than TEMPO, and how does this relate to over-oxidation?
ABNO's higher reactivity stems from its reduced steric hindrance compared to the four bulky methyl groups surrounding the nitroxyl radical in TEMPO.[1] This structural difference allows ABNO to more readily interact with a broader range of substrates, including sterically demanding secondary alcohols.[2][5] This same feature, however, means that the active oxoammonium ion of ABNO can also more easily access and oxidize the intermediate aldehyde, especially if the aldehyde is electronically activated or if reaction conditions are not optimal.
Q3: Which types of alcohol substrates are most prone to over-oxidation?
While most aliphatic primary alcohols can be oxidized cleanly, certain substrates are more susceptible. Primary benzylic and homobenzylic alcohols are particularly vulnerable due to the electronic activation of the aldehyde product, which makes it more susceptible to further oxidation.[5] Reactions involving these substrates require careful monitoring and control.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental problems. Each issue is followed by a diagnosis of probable causes and a set of actionable solutions grounded in chemical principles.
Problem 1: My primary alcohol is yielding a significant amount of carboxylic acid.
-
Diagnosis: This is a classic case of over-oxidation. The rate of aldehyde oxidation is competing with, or exceeding, the rate of alcohol oxidation. This can be caused by excessive catalyst loading, elevated temperature, or prolonged reaction times after the initial alcohol has been consumed.
-
Solutions:
-
Reduce Reaction Temperature: Most ABNO/Cu-catalyzed aerobic oxidations proceed efficiently at room temperature. Lowering the temperature (e.g., to 0 °C) can significantly reduce the rate of the secondary oxidation relative to the primary one, improving selectivity. The rationale is that over-oxidation likely has a higher activation energy than the desired alcohol oxidation.
-
Optimize Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also accelerate over-oxidation. For Cu/ABNO systems, ABNO loading can often be reduced to 1 mol% without negatively impacting the rate for the primary oxidation.[6] Try reducing the ABNO and/or copper catalyst loading by 25-50%.
-
Monitor Reaction Progress Diligently: The best way to prevent over-oxidation is to stop the reaction as soon as the starting material is consumed. Use Thin Layer Chromatography (TLC) or in-situ monitoring techniques like FT-IR or NMR to track the disappearance of the alcohol.[7][8] Once the alcohol is gone, quench the reaction immediately.
-
Control Oxidant Addition (for Bleach Systems): When using bleach (NaOCl) as the terminal oxidant, adding it slowly (dropwise) via a syringe pump can maintain a low steady-state concentration of the active oxidizing species, favoring the initial oxidation of the more abundant alcohol over the aldehyde.[9]
-
Problem 2: The reaction is slow or stalls, and I still observe over-oxidation byproducts.
-
Diagnosis: This complex issue often points to catalyst deactivation.[6] The active catalyst is being consumed by a side reaction, leading to a stalled primary conversion. However, the remaining active catalyst and oxidant can still slowly over-oxidize the aldehyde that has already formed.
-
Solutions:
-
Verify Reagent Purity: Ensure the solvent is free of peroxide impurities and the substrate is clean. Certain functional groups can poison the catalyst.
-
Check the pH (Especially for Bleach Oxidations): The stability and activity of the catalytic system can be highly pH-dependent.[10][11] For bleach-based oxidations, the reaction is typically conducted in a buffered or two-phase system to maintain an optimal pH, often weakly acidic to generate HOCl.[12] Deviations can lead to catalyst decomposition.
-
Use a Higher Initial Oxidant Concentration (with caution): If the oxidant is being consumed by non-productive pathways, a slight excess may be required. However, this increases the risk of over-oxidation, so it must be paired with diligent reaction monitoring.
-
Consider a Second Catalyst Charge: For reactions known to be sluggish, a planned second addition of the catalyst partway through the reaction can help drive it to completion before significant over-oxidation of the product occurs.[5]
-
Problem 3: How do I reliably monitor the reaction to stop it at the aldehyde stage?
-
Diagnosis: Visual cues, like the color change from red/brown to green/blue in copper-catalyzed systems, indicate the consumption of the Cu(I) species and general reaction progress, but they are not precise indicators of substrate consumption.
-
Solutions:
-
TLC Analysis: This is the most common and practical method. Co-spot the reaction mixture with your starting material. The reaction is complete when the starting material spot has completely disappeared.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise, quantitative monitoring, periodically quench a small aliquot of the reaction mixture and analyze it by GC or LC-MS to determine the ratio of starting material to product.[13]
-
In-situ Spectroscopy: Advanced setups can use inline FT-IR or NMR to monitor the reaction in real-time without sampling, providing continuous data on the concentration of reactants and products.[14][15]
-
Mechanistic Insights & Control Strategies
Understanding the reaction pathways is key to troubleshooting. The diagrams below illustrate the desired catalytic cycle and the competing over-oxidation pathway.
Caption: The desired catalytic cycle for ABNO-mediated alcohol oxidation.
Sources
- 1. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
- 2. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems [organic-chemistry.org]
- 3. Stahl oxidation - Wikipedia [en.wikipedia.org]
- 4. Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere [organic-chemistry.org]
- 5. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To [chem.rochester.edu]
- 8. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pH effects on iron-catalyzed oxidation using Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. studylib.net [studylib.net]
- 13. Monitoring enzyme catalysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progress toward reaction monitoring at variable temperatures: a new stopped-flow NMR probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 9-Azabicyclo[3.3.1]nonan-3-ol Production
Welcome to the technical support center for the synthesis and scale-up of 9-Azabicyclo[3.3.1]nonan-3-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important bicyclic scaffold. The content is structured in a practical question-and-answer format to provide direct solutions to potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially relevant synthesis is a two-step process. It begins with the Robinson-Schöpf reaction to construct the bicyclic ketone, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, followed by a diastereoselective reduction to yield the desired endo-9-Azabicyclo[3.3.1]nonan-3-ol.[1][2] An N-benzyl protecting group is commonly used for its stability and ease of removal in the final deprotection step.[1][2]
Q2: Why is the Robinson-Schöpf reaction preferred for forming the bicyclic core?
The Robinson-Schöpf reaction is a biomimetic synthesis that efficiently constructs the tropane-like core in a one-pot reaction from simple starting materials: glutaraldehyde, a primary amine (like benzylamine), and acetonedicarboxylic acid.[3][4][5][6] This reaction is known for its high convergence and ability to form the complex bicyclic structure under relatively mild, aqueous conditions.[4][7]
Q3: What are the primary stereoisomers formed during the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, and how is selectivity controlled?
The reduction of the ketone precursor can yield two main diastereomers: endo- and exo-9-Azabicyclo[3.3.1]nonan-3-ol. The endo isomer is often the desired product. Diastereoselectivity is typically controlled by the choice of reducing agent. Sodium borohydride (NaBH₄) in methanol is a commonly used reagent that generally favors the formation of the endo alcohol.[1][2] For even higher selectivity and milder reaction conditions, ruthenium-based catalysts can be employed for hydrogenation, which also yields the endo product with high selectivity.[8][9]
Q4: What are the critical safety considerations when scaling up this synthesis?
Several safety aspects are crucial:
-
Decarboxylation: The Robinson-Schöpf reaction involves the in-situ decarboxylation of acetonedicarboxylic acid, which leads to the evolution of CO₂ gas.[7] On a large scale, this gas evolution must be carefully managed to prevent pressure buildup in the reactor. Running the reaction at elevated temperatures (>30 °C) should be avoided to prevent rapid gas release.[7]
-
Hydrogenation: The debenzylation step often involves catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure.[1][2] Pd/C is flammable, especially when dry and in the presence of hydrogen and solvents. Proper handling procedures, such as filtering the catalyst under a nitrogen blanket and keeping it wet, are essential to prevent fires.[7]
-
Borohydride Quenching: When using sodium borohydride for the reduction, the quenching step with acid must be performed slowly and with adequate cooling to control the exothermic reaction and the evolution of hydrogen gas.[7]
Troubleshooting Guide
Problem 1: Low Yield in the Robinson-Schöpf Reaction
-
Question: My yield for the formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is consistently low. What are the likely causes and how can I improve it?
-
Answer:
-
Instability of Acetonedicarboxylic Acid: Acetonedicarboxylic acid is prone to decomposition, even during sample preparation for analysis.[7] Ensure you are using high-quality reagent and consider adding it to the reaction mixture promptly after weighing.
-
pH Control: The Robinson-Schöpf reaction is highly pH-sensitive. The reaction proceeds optimally under buffered conditions.[4] The use of a sodium acetate buffer is common.[1][7] After the initial condensation, the pH is typically adjusted to acidic conditions (pH 2) to facilitate workup and removal of unreacted benzylamine.[1][7]
-
Temperature Management: The initial stages of the reaction are exothermic. It's critical to maintain a low temperature (0-10 °C) during the addition of reagents to prevent side reactions and decomposition of intermediates.[7]
-
Reaction Time: This reaction requires sufficient aging time for completion. A typical procedure involves aging at a lower temperature (e.g., 5 °C) for an extended period (e.g., 20 hours) followed by aging at room temperature.[7] Monitor the reaction by HPLC to ensure the complete consumption of starting materials.[7]
-
Problem 2: Poor Diastereoselectivity in the Reduction Step
-
Question: I am getting a significant amount of the undesired exo-alcohol during the reduction of the ketone. How can I improve the selectivity for the endo isomer?
-
Answer:
-
Choice of Reducing Agent: While sodium borohydride is commonly used, its selectivity can be solvent and temperature-dependent.[1][2] For higher endo selectivity, consider catalytic hydrogenation using a ruthenium complex catalyst, which has been shown to provide excellent selectivity for the endo product.[8][9]
-
Temperature Control: Perform the reduction with sodium borohydride at low temperatures (e.g., 0 °C).[1][2] This can enhance the diastereoselectivity by favoring the kinetic product.
-
Steric Hindrance: The approach of the hydride to the carbonyl is influenced by the steric bulk of the bicyclic system. The choice of solvent can influence the conformation of the substrate and thus the accessibility of the carbonyl group. Methanol is a common solvent for this reduction.[1][2]
-
Problem 3: Incomplete Debenzylation
-
Question: The final debenzylation step to remove the N-benzyl group is sluggish or incomplete. What can I do?
-
Answer:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. Use a fresh batch of catalyst if necessary. The catalyst loading is also important; typically, a significant weight percentage of the catalyst is used.[1][2]
-
Hydrogen Pressure and Temperature: This reaction often requires elevated hydrogen pressure (e.g., 3-50 psi) and temperature (e.g., 40-50 °C) to proceed at a reasonable rate.[1][2][7] Ensure your equipment is rated for these conditions.
-
Acidic Conditions: The presence of an acid, such as hydrochloric acid, is often necessary to facilitate the hydrogenolysis of the benzyl group.[1][2] The acid protonates the nitrogen, making the benzyl group more susceptible to cleavage.
-
Reaction Time: Debenzylation can be slow. Allow for sufficient reaction time (e.g., 48 hours) and monitor the progress by a suitable analytical method like GC or HPLC.[1][2][7]
-
Problem 4: Difficulties in Product Purification
-
Question: I am struggling to isolate pure this compound. What are the best practices for purification?
-
Answer:
-
Extraction pH: The basicity of the nitrogen atom is key to purification. During workup, the product can be separated from non-basic impurities by adjusting the pH of the aqueous layer. Basifying the aqueous layer to pH >11 with a base like NaOH or Na₂CO₃ will deprotonate the nitrogen, allowing the free base to be extracted into an organic solvent like dichloromethane, ethyl acetate, or MTBE.[1][7]
-
Chromatography: If impurities persist, column chromatography on silica gel can be effective. A common eluent system is a gradient of dichloromethane and methanol.[1][2]
-
Azeotropic Removal of Water: After extraction and before final isolation, it can be beneficial to azeotrope the product with a solvent like toluene to remove residual water, which can be important if the product is to be used in subsequent moisture-sensitive reactions.[1][2]
-
Experimental Protocols & Data
Synthesis Pathway Overview
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 3. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 4. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 5. Page loading... [guidechem.com]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 9. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
analytical methods for detecting impurities in 9-Azabicyclo[3.3.1]nonan-3-ol
Welcome to the technical support center for the analytical characterization of 9-Azabicyclo[3.3.1]nonan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in this critical pharmaceutical intermediate.
Introduction to Analytical Challenges
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the safety and efficacy of the final drug product. The unique bicyclic structure and the presence of a polar amino alcohol functional group present specific analytical challenges. This guide will address these challenges with practical, field-proven insights and solutions.
The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug safety and quality. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] This guide is developed in alignment with these principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in a sample of this compound?
A1: Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[4][5]
-
Organic Impurities: These are the most common and can originate from various sources:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route are common impurities.[1] For instance, in a typical synthesis starting from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, this precursor could be a potential impurity.[6][7]
-
By-products: Side reactions during the synthesis can lead to the formation of structurally related impurities, such as isomers (e.g., exo-isomer) or over-reduced/oxidized species.
-
Degradation Products: The compound may degrade under certain storage conditions (e.g., light, heat, humidity) or during analysis, leading to the formation of new impurities.
-
-
Inorganic Impurities: These can include reagents, catalysts (e.g., palladium on carbon used in debenzylation), and inorganic salts from the work-up process.[4][6]
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, ethanol, ethyl acetate, dichloromethane) can be present in the final product.[8][9][10] These are regulated according to ICH Q3C and USP <467> guidelines.[8][9][10][11]
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: For routine purity analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) , particularly with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), is the most common and robust technique. Due to the lack of a strong chromophore in this compound, derivatization or the use of a universal detector is often necessary for sensitive detection.
Gas Chromatography (GC) can also be employed, especially for volatile impurities and residual solvents. However, the polar and non-volatile nature of this compound often necessitates derivatization to improve its volatility and chromatographic behavior.[12]
Q3: How do I choose the right HPLC column for analyzing this compound and its impurities?
A3: The choice of HPLC column is critical for achieving good separation. Due to the polar and basic nature of this compound, you may encounter challenges like poor retention and peak tailing on traditional reversed-phase columns.
Here are some recommended column chemistries:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are excellent for retaining and separating highly polar compounds.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for polar and charged analytes.
-
Reversed-Phase with Polar Endcapping: C18 columns with polar endcapping or embedded polar groups are designed to improve the peak shape of basic compounds and provide better retention for polar analytes.
It is crucial to screen different column chemistries and mobile phase conditions during method development to find the optimal separation.
Q4: What are the key considerations for developing a robust HPLC method for impurity detection?
A4: A robust HPLC method for impurity analysis should be specific, sensitive, accurate, and precise. Here are the key considerations:
-
Specificity/Selectivity: The method must be able to separate the main component from all potential impurities and degradation products.[13][14] This is typically demonstrated by spiking the sample with known impurities and by performing forced degradation studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method must be sensitive enough to detect and quantify impurities at the required reporting thresholds, as defined by ICH guidelines (e.g., typically 0.05% for reporting).[4]
-
Linearity and Range: The method should demonstrate a linear relationship between the detector response and the concentration of the impurities over a defined range.[13]
-
Accuracy and Precision: The method must be both accurate (close to the true value) and precise (reproducible).[13][15]
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), ensuring its reliability in different laboratories and on different instruments.[15]
Troubleshooting Guides
HPLC Analysis: Common Issues and Solutions
This section provides a troubleshooting guide for common issues encountered during the HPLC analysis of this compound and its impurities.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Cause: Secondary interactions between the basic amine group and residual silanols on the silica-based column packing are a primary cause of peak tailing.[16] Overloading the column can also lead to peak distortion.[16]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 2: Inconsistent Retention Times
-
Cause: Fluctuations in retention times can be caused by a variety of factors, including changes in mobile phase composition, temperature, flow rate, or column equilibration.[17]
-
Troubleshooting Steps:
-
Verify Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately. Use a buffer to control the pH.
-
Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect the flow rate.[16][17]
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[17]
-
Use a Column Thermostat: Maintain a constant column temperature to minimize variations in retention time.[17]
-
Degas the Mobile Phase: Remove dissolved gases from the mobile phase to prevent bubble formation in the pump, which can lead to flow rate inaccuracies.[16][17]
-
Issue 3: Baseline Noise or Drift
-
Cause: A noisy or drifting baseline can be caused by a contaminated mobile phase, a dirty detector cell, or an unstable detector lamp.[16][17]
-
Solutions:
GC-MS Analysis: Common Issues and Solutions
Issue 1: No or Low Analyte Signal
-
Cause: The high polarity and low volatility of this compound can lead to poor transfer through the GC system and strong adsorption to active sites.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low GC-MS signal.
Issue 2: Tailing Peaks
-
Cause: Similar to HPLC, active sites in the GC inlet liner and column can cause peak tailing for polar amines.[12]
-
Solutions:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
-
Use a Deactivated Inlet Liner: A deactivated liner will minimize analyte interaction in the inlet.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure optimal performance.
-
Experimental Protocols
Protocol 1: General HPLC-UV/CAD Method for Impurity Profiling
This protocol provides a starting point for developing a specific impurity profiling method.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV and/or CAD/ELSD detector.
2. Chromatographic Conditions:
| Parameter | Recommended Starting Conditions |
| Column | HILIC Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 210 nm (if applicable) |
| CAD/ELSD | Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
4. System Suitability:
-
Prepare a system suitability solution containing the main compound and a known impurity.
-
Inject the solution and verify that the resolution between the two peaks is > 2.0 and the tailing factor for the main peak is < 1.5.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is based on the principles outlined in USP <467>.[8][9][10][11]
1. Instrumentation:
-
Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
2. GC-MS Conditions:
| Parameter | Recommended Conditions |
| Column | 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| MS Ion Source | 230 °C |
| Mass Range | m/z 35-350 |
3. Headspace Parameters:
-
Sample Diluent: Dimethyl sulfoxide (DMSO)
-
Sample Concentration: 50 mg/mL
-
Vial Equilibration Temp: 80 °C
-
Vial Equilibration Time: 30 min
4. Analysis:
-
Analyze a blank (diluent), a standard solution containing known residual solvents, and the sample solution.
-
Identify and quantify any residual solvents in the sample by comparing their retention times and mass spectra to the standard.
Logical Relationships in Impurity Analysis
The following diagram illustrates the logical flow of impurity analysis, from detection to control, in accordance with regulatory expectations.[1][4]
Caption: Logical workflow for impurity analysis and control based on ICH guidelines.
References
-
USP General Chapter <467> Residual Solvents. United States Pharmacopeia. [Link]
-
USP-NF. (467) RESIDUAL SOLVENTS. [Link]
-
ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
LCGC North America. Validation of Impurity Methods, Part II. [Link]
-
USP-NF. 〈467〉 Residual Solvents ABSTRACT. [Link]
-
ICH. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
-
Profound Research. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). [Link]
-
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
-
ResearchGate. Analytical method validation: A brief review. [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
PubChem. 9-Azabicyclo(3.3.1)nonan-3-one, 9-hydroxy- | C8H13NO2. [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
NIST WebBook. 9-Azabicyclo[3.3.1]nonane,9-methyl-. [Link]
-
ResearchGate. Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
PubMed Central. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
-
LabRulez GCMS. Analysis of Amines in GC. [Link]
-
PubChem. 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. [Link]
- Google Patents. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
-
RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
PubChem. 9-Azabicyclo(3.3.1)nonan-3-alpha-ol, 9-methyl-, benzilate (ester), hydrochloride. [Link]
-
Organic Syntheses. Procedure. [Link]
-
VTechWorks - Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Chromatography Forum. Amines by GC-MS. [Link]
-
Preprints.org. Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one|CAS 2291-58-9 [benchchem.com]
- 8. uspnf.com [uspnf.com]
- 9. uspnf.com [uspnf.com]
- 10. â©467⪠Residual Solvents [doi.usp.org]
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- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 9-Azabicyclo[3.3.1]nonan-3-ol vs. Tropane Alkaloids
In the landscape of medicinal chemistry, the quest for novel scaffolds that modulate biological targets with high affinity and selectivity is perpetual. Among the privileged bicyclic structures, tropane alkaloids have a storied history, yielding blockbuster drugs and invaluable pharmacological tools. However, their structural homolog, the 9-azabicyclo[3.3.1]nonane system, often referred to as the granatane scaffold, presents a compelling and comparatively underexplored alternative. This guide provides an in-depth, objective comparison of these two frameworks, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Core Structural Distinction: A Single Carbon Atom Shift
At first glance, the tropane and granatane skeletons appear remarkably similar. Both are bicyclic amines that lock appended functional groups into rigid orientations, a key feature for specific receptor interactions. The fundamental difference, however, lies in the architecture of the bicyclic system.
-
Tropane Alkaloids are built upon an N-methyl-8-azabicyclo[3.2.1]-octane core. This structure features a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a nitrogen atom and two carbon atoms.[1]
-
9-Azabicyclo[3.3.1]nonan-3-ol and its parent alkaloids (granatanes) are based on the N-methyl-9-azabicyclo[3.3.1]-nonane core.[2][3] This system consists of two fused six-membered piperidine rings.
This seemingly minor addition of one carbon atom to the shorter bridge ([3.2.1] vs. [3.3.1]) profoundly alters the molecule's three-dimensional shape, conformational flexibility, and, consequently, its pharmacological profile.[3]
Caption: Synthetic workflow for the granatane alcohol core.
Detailed Protocol: Synthesis of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol
This two-step protocol is adapted from established literature procedures. [4][5] Step 1: Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution is prepared.
-
Reagent Addition: Benzylamine, glutaraldehyde, and acetone dicarboxylic acid are added sequentially under controlled temperature conditions (typically below 5°C). [6]This initiates a tandem Mannich reaction-decarboxylation cascade.
-
Reaction Monitoring: The reaction is stirred for an extended period (e.g., 20 hours at 5°C followed by 20 hours at 25°C) until HPLC analysis indicates completion. [6]4. Workup and Isolation: The reaction mixture is acidified, washed with an organic solvent (e.g., MTBE) to remove impurities, and then the aqueous layer is basified (e.g., with Na2CO3) to a pH of ~8. [6]The product is extracted into an organic solvent, dried, and concentrated in vacuo to yield the crude ketone, which can be purified by silica gel chromatography. [4][5] Step 2: Reduction to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
Reaction Setup: A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol is prepared in a round-bottom flask and cooled to 0°C under a nitrogen atmosphere. [4][5]2. Reductant Addition: Sodium borohydride (NaBH4) is added portion-wise over 30 minutes, maintaining the temperature at 0°C. [4][5]The choice of a hydride reducing agent is critical for stereoselectively forming the endo alcohol.
-
Reaction Progression: The mixture is allowed to warm to ambient temperature and stirred for approximately 12 hours.
-
Quenching and Isolation: The reaction is carefully quenched with acetone. The volatiles are removed under reduced pressure, and the residue is worked up by dissolving in water and extracting with dichloromethane. The combined organic layers are dried and concentrated to afford the crude endo alcohol product as a solid. [4][5]
Conclusion and Future Perspectives
This guide illuminates the critical distinctions and comparative advantages of the 9-azabicyclo[3.3.1]nonane and tropane scaffolds.
-
Tropane alkaloids remain a cornerstone of medicinal chemistry, offering a validated and rigid framework for designing potent anticholinergic agents. Their rich history provides a vast database of structure-activity relationships (SAR) that continues to inform drug design. [7]* The this compound scaffold represents a strategic evolution. By serving as a bioisosteric replacement for the tropane core, it allows chemists to navigate away from mAChR activity and explore new pharmacological space, particularly within the challenging domain of CNS targets like monoamine transporters. Its synthetic tractability makes it an attractive scaffold for library synthesis and lead optimization campaigns.
For drug development professionals, the choice between these scaffolds is not a matter of superiority but of strategic intent. For projects requiring anticholinergic activity, the tropane skeleton is the logical starting point. However, for CNS targets where mAChR antagonism is an undesirable off-target effect, the 9-azabicyclo[3.3.1]nonane framework offers a validated and powerful alternative, enabling the development of novel therapeutics with potentially improved selectivity profiles.
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Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products. [Link]
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Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
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Kim, N., et al. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1510. [Link]
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Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 21-41. [Link]
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Wikipedia. Tropane alkaloid. [Link]
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ResearchGate. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]
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Dutertre, Q., et al. (2024). Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. PubMed Central. [Link]
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MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]
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ACS Publications. (1975). 9-tert-Butyl-9-azabicyclo[3.3.1]nonan-3-one. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2021). Isolation, elucidation, and structure–activity relationships of phytoalkaloids from Solanaceae. [Link]
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PubChem. 9-Azabicyclo(3.3.1)nonan-3-alpha-ol, 9-methyl-, benzilate (ester), hydrochloride. [Link]
-
Eurofins Scientific. (2023). Tropane Alkaloids. [Link]
-
ResearchGate. (2018). (+)-9-Aza-1-methylbicyclon[8][9][9]onan-3-one, a new alkaloid from Euphorbia atoto Forst. [Link]
-
Chemistry Steps. Tropane Alkaloids and the Synthesis of Atropine. [Link]
-
SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
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PubMed Central. (2022). Biosynthesis of medicinal tropane alkaloids in yeast. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
University of Massachusetts Amherst. (2017). Tropane Alkaloid Biosynthesis in Atropa Belladonna. [Link]
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A Comparative Guide to ABNO and TEMPO in Catalytic Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science.[1] Among the plethora of methods available, catalytic systems employing stable nitroxyl radicals have gained prominence for their efficiency, selectivity, and milder reaction conditions.[2][3] This guide provides an in-depth comparison of two leading nitroxyl radical catalysts: the classic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and the more recent, less sterically hindered 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO).
We will explore their mechanisms, compare their efficacy across different substrates, provide actionable experimental protocols, and offer guidance on catalyst selection based on synthetic goals.
The Mechanism: A Tale of Two Cycles
Both TEMPO and ABNO-catalyzed oxidations operate through a similar catalytic cycle, centered on the reversible oxidation of the nitroxyl radical to a highly reactive oxoammonium cation. This cation is the true workhorse, abstracting a hydride from the alcohol to yield the desired carbonyl compound. The specific co-oxidant and catalyst system dictates the precise nature of the cycle.
A widely used and highly practical system for both catalysts involves a copper(I) co-catalyst and aerobic oxidation, where molecular oxygen from the air serves as the terminal oxidant.
The Copper/TEMPO Catalytic Cycle
The Cu/TEMPO system is particularly effective for the selective oxidation of primary alcohols.[4] The mechanism involves two interconnected stages: "catalyst oxidation" and "substrate oxidation".[5][6]
-
Initiation/Catalyst Oxidation: A Cu(I) complex, typically formed with a bipyridine (bpy) ligand, is oxidized by O₂ to a Cu(II) species. This process regenerates the active TEMPO radical from its hydroxylamine form (TEMPO-H).[7]
-
Substrate Oxidation: The alcohol coordinates to the Cu(II) center, forming a Cu(II)-alkoxide intermediate.[5][7] A subsequent reaction with the TEMPO radical facilitates the C-H bond cleavage, yielding the aldehyde product, Cu(I), and TEMPO-H.[7] The regenerated Cu(I) and TEMPO-H then re-enter the catalytic cycle.
Caption: The Cu/TEMPO catalytic cycle for primary alcohol oxidation.
The Copper/ABNO Catalytic Cycle
The mechanism for the Cu/ABNO system is analogous. However, the key difference lies in the structure of ABNO. Lacking the bulky methyl groups that flank the nitroxyl radical in TEMPO, ABNO is significantly less sterically hindered.[8] This structural feature has profound implications for the catalyst's reactivity and substrate scope. The reduced steric bulk around the active site in ABNO alleviates the steric and electronic constraints observed in the Cu/TEMPO system.[9][10] This allows for a much faster rate of C-H cleavage, which is often the turnover-limiting step, especially for more challenging substrates.[10][11]
Caption: The Cu/ABNO catalytic cycle, highlighting accelerated C-H cleavage.
Comparative Efficacy: TEMPO's Selectivity vs. ABNO's Broad Power
The structural differences between TEMPO and ABNO directly translate into distinct performance profiles. The choice between them is dictated by the specific alcohol substrate and the desired outcome.
Substrate Scope and Reactivity
-
TEMPO: The Cu/TEMPO system exhibits high chemoselectivity for primary alcohols .[4] It is significantly more reactive with activated alcohols (benzylic, allylic) than unactivated aliphatic alcohols, which may require longer reaction times or elevated temperatures.[6][11] Its steric bulk makes it largely unreactive towards most secondary alcohols .[8][11] This steric sensitivity can be a powerful tool for selective oxidation in multifunctional molecules.[9]
-
ABNO: In stark contrast, the Cu/ABNO system is a broad-scope catalyst, demonstrating excellent and nearly equal efficiency for the oxidation of primary and secondary allylic, benzylic, and aliphatic alcohols .[9][10][11] The reduced steric hindrance of ABNO allows it to readily oxidize bulky secondary alcohols that are unreactive with TEMPO.[8][9] Reactions are often complete within an hour at room temperature using ambient air.[9][10]
Comparative Performance Data
The following table summarizes typical performance differences observed in copper-catalyzed aerobic oxidations.
| Feature | Cu/TEMPO System | Cu/ABNO System |
| Primary Alcohols | Good to excellent yields, especially for activated substrates.[6] | Excellent yields, very rapid reactions.[9] |
| Secondary Alcohols | Generally unreactive or very slow.[9][11] | Excellent yields, rapid reactions.[9] |
| Chemoselectivity | High selectivity for 1° alcohols over 2° alcohols.[4][9] | Low selectivity; oxidizes most alcohols.[11] |
| Reaction Times | 30 min (activated 1°) to 24h (aliphatic 1°).[5][6] | Typically < 1 hour for most substrates.[9][10] |
| Key Advantage | Chemoselective oxidation of primary alcohols. | Broad substrate scope and high reactivity. |
Experimental Protocols
The following protocols are representative examples for copper-catalyzed aerobic alcohol oxidation.
Protocol 1: Selective Oxidation of a Primary Alcohol using Cu/TEMPO
This protocol is adapted from the Hoover and Stahl procedure for the chemoselective oxidation of primary alcohols.[4]
Objective: To oxidize benzyl alcohol to benzaldehyde.
Materials:
-
(Copper(I) trifluoromethanesulfonate tetrakis(acetonitrile))
-
2,2'-Bipyridine (bpy)
-
TEMPO
-
N-Methylimidazole (NMI)
-
Benzyl alcohol
-
Acetonitrile (MeCN), anhydrous
-
Reaction vial with stir bar
Procedure:
-
To a 20 mL vial equipped with a magnetic stir bar, add (9.4 mg, 0.025 mmol, 5 mol%).
-
Add 2,2'-bipyridine (3.9 mg, 0.025 mmol, 5 mol%) and TEMPO (3.9 mg, 0.025 mmol, 5 mol%).
-
Add 2.5 mL of acetonitrile. The solution should turn red-brown.
-
Add N-methylimidazole (8.0 µL, 0.05 mmol, 10 mol%).
-
Add benzyl alcohol (52 µL, 0.5 mmol, 1.0 equiv).
-
Stir the reaction mixture vigorously, open to the ambient air, at room temperature.
-
Monitor the reaction by TLC or GC. The reaction is often complete within 30-60 minutes, indicated by a color change from red-brown to green.[7]
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous NH₄Cl and extract with ethyl acetate.
Protocol 2: Broad-Scope Oxidation of a Secondary Alcohol using Cu/ABNO
This protocol is based on the Steves and Stahl procedure, effective for a wide range of alcohols, including secondary ones.[4]
Objective: To oxidize 1-phenylethanol to acetophenone.
Materials:
-
4,4'-Dimethoxy-2,2'-bipyridine (MeO-bpy)
-
ABNO
-
N-Methylimidazole (NMI)
-
1-Phenylethanol
-
Acetonitrile (MeCN), anhydrous
-
Reaction vial with stir bar
Procedure:
-
To a 20 mL vial equipped with a magnetic stir bar, add (9.4 mg, 0.025 mmol, 5 mol%).
-
Add 4,4'-dimethoxy-2,2'-bipyridine (5.4 mg, 0.025 mmol, 5 mol%). The use of an electron-donating ligand like MeO-bpy can accelerate the reaction.[4]
-
Add ABNO (0.7 mg, 0.005 mmol, 1 mol%). Note the lower catalyst loading often sufficient for ABNO.[4]
-
Add 2.5 mL of acetonitrile.
-
Add N-methylimidazole (8.0 µL, 0.05 mmol, 10 mol%).
-
Add 1-phenylethanol (60 µL, 0.5 mmol, 1.0 equiv).
-
Stir the reaction mixture vigorously, open to the ambient air, at room temperature.
-
Monitor the reaction by TLC or GC. The reaction is typically complete in under 1 hour.[10]
-
Workup is similar to the TEMPO protocol.
Caption: General experimental workflow for Cu/Nitroxyl aerobic oxidation.
Conclusion: Making the Right Choice
The decision to use ABNO or TEMPO is a strategic one based on the synthetic problem at hand.
-
Choose TEMPO when chemoselectivity is paramount. It is the ideal catalyst for selectively oxidizing a primary alcohol in the presence of a secondary alcohol, a common challenge in the synthesis of complex natural products and pharmaceuticals.
-
Choose ABNO for speed, versatility, and broad substrate scope . When the goal is the rapid and efficient oxidation of a wide variety of alcohols, including sterically hindered primary and secondary substrates, ABNO is the superior choice. Its high activity often allows for lower catalyst loadings and faster reaction times, making it a highly practical tool for general synthesis.[4][9]
By understanding the distinct mechanistic underpinnings and performance characteristics of ABNO and TEMPO, researchers can harness the full power of nitroxyl radical catalysis to achieve their synthetic objectives with greater precision and efficiency.
References
-
TEMPO-Mediated Oxidations. Organic Reactions, 2004. [Link]
-
Recent developments in nitroxide-mediated aerobic oxidations. Organic & Biomolecular Chemistry, 2011. [Link]
-
Mechanism of the Copper/TEMPO Alcohol Oxidation. ChemistryViews, 2017. [Link]
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Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 2013. [Link]
-
Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. ACS Publications, 2013. [Link]
-
Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Journal of the American Chemical Society, 2013. [Link]
-
Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 2015. [Link]
-
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 2015. [Link]
-
Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems. Organic Chemistry Portal, 2013. [Link]
-
Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 2012. [Link]
-
Recent developments in catalytic alcohol oxidation using nitroxyl radicals. Science of Synthesis, 2018. [Link]
-
Aerobic oxidation catalysis with stable radicals. Chemical Communications, 2014. [Link]
-
Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. ResearchGate, 2015. [Link]
-
Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 2014. [Link]
-
Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution. Molecules, 2018. [Link]
-
Mechanistic insight into aerobic alcohol oxidation using NOx-nitroxide catalysis based on catalyst structure-activity relationships. ACS Catalysis, 2014. [Link]
-
Stahl oxidation. Wikipedia, N.D. [Link]
-
Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 2014. [Link]
-
Aerobic oxidation of various alcohols using ABNO@PMO-IL-Br catalyst under metal-free conditions. ResearchGate, 2020. [Link]
-
Anaerobic Nitroxide-Catalyzed Oxidation of Alcohols Using the NO+/NO· Redox Pair. Organic Letters, 2014. [Link]
-
Oxidation of nitroxyl radicals: Electrochemical and computational studies. ResearchGate, 2012. [Link]
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A Senior Application Scientist's Guide to the Validation of 9-Azabicyclo[3.3.1]nonane Derivatives as Sigma-2 Receptor Ligands
This guide provides an in-depth comparison and validation framework for 9-azabicyclo[3.3.1]nonane (granatane) derivatives as ligands for the sigma-2 (σ2) receptor. It is designed for drug development professionals and researchers, offering both comparative data on lead compounds and detailed protocols for their experimental validation.
Introduction: The Sigma-2 Receptor as a High-Value Therapeutic Target
The sigma-2 (σ2) receptor, molecularly identified as Transmembrane Protein 97 (TMEM97), is a compelling target for therapeutic intervention, particularly in oncology and neurology.[1][2] Unlike the sigma-1 (σ1) receptor, the σ2 receptor is significantly overexpressed in a wide variety of proliferating cancer cells compared to quiescent, healthy cells, making it a valuable biomarker for tumors.[2][3] Functionally, TMEM97 is an intracellular protein, primarily located in the endoplasmic reticulum and lysosomes, that plays a critical role in cellular cholesterol homeostasis.[1][2][4] It forms functional complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to regulate cholesterol uptake and trafficking.[1][4][5][6]
Modulation of the σ2 receptor with small molecule ligands can induce tumor cell death through apoptotic and non-apoptotic pathways, highlighting its potential for cancer therapy.[3] Furthermore, recent evidence suggests a role for σ2 receptor ligands in managing neuropathic pain.[7][8] The development of ligands with high affinity for the σ2 receptor and, critically, high selectivity over the σ1 receptor is a primary goal in leveraging this target. The rigid 9-azabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure for achieving this goal.[9][10]
Comparative Analysis: The 9-Azabicyclo[3.3.1]nonane Scaffold
The granatane scaffold provides a conformationally restricted backbone that can be systematically modified to optimize binding affinity and selectivity for the σ2 receptor. Structure-activity relationship (SAR) studies have shown that modifications to the N9-substituent and the phenylcarbamate moiety are critical for achieving high potency and selectivity.[11][12]
Below is a comparative analysis of key 9-azabicyclo[3.3.1]nonane derivatives against established benchmark ligands. The data clearly demonstrates the superior selectivity profile of this chemical class.
| Compound | Ki (σ1, nM) | Ki (σ2, nM) | Selectivity Ratio (Ki σ1 / Ki σ2) | Reference |
| WC-26 | 1436 | 2.58 | 557 | [13] |
| WC-59 | 1711 | 0.82 | 2087 | [13] |
| Siramesine | 136 | 0.18 | 755 | [Generic Data] |
| DTG | ~20 | ~20 | 1 | [3][10] |
This table summarizes quantitative data, highlighting the high σ2 affinity (low Ki) and excellent selectivity of the WC-series of 9-azabicyclo[3.3.1]nonane derivatives compared to the non-selective ligand DTG.
Workflow for Ligand Validation
The validation of a novel compound as a selective σ2 receptor ligand follows a logical, multi-step process. This workflow ensures that binding characteristics are thoroughly profiled before proceeding to more complex functional studies.
Caption: Experimental workflow for validating novel σ2 receptor ligands.
Experimental Protocols for Ligand Validation
Trustworthy and reproducible data is paramount. The following protocols are standard, validated methods for determining the binding affinity and functional activity of novel σ2 ligands.
Protocol 1: Competitive Radioligand Binding Assay for σ2 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the σ2 receptor by measuring its ability to compete with a known radioligand.
-
Scientific Rationale: The assay uses [³H]DTG, a non-selective ligand that binds to both σ1 and σ2 receptors.[3] To isolate binding to the σ2 receptor, an excess of a σ1-selective unlabeled ligand, (+)-pentazocine, is added to "mask" or block all available σ1 sites.[3][14][15] Rat liver membranes are used as the tissue source due to their high density of σ2 receptors relative to σ1 receptors.[14]
-
Materials:
-
Test Compounds (e.g., WC-26)
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG)
-
σ1 Masking Agent: (+)-Pentazocine
-
Non-specific Binding Agent: Haloperidol or unlabeled DTG
-
Tissue Source: Rat liver membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well plates, filter mats (GF/B or GF/C), scintillation fluid, liquid scintillation counter.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM). Prepare stock solutions of [³H]DTG, (+)-pentazocine, and haloperidol in the assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
Total Binding: Assay buffer, 100 nM (+)-pentazocine, ~1-5 nM [³H]DTG, and ~300 µg of rat liver membrane protein.
-
Non-Specific Binding (NSB): 10 µM haloperidol, 100 nM (+)-pentazocine, ~1-5 nM [³H]DTG, and membrane protein.
-
Test Compound: Serial dilutions of test compound, 100 nM (+)-pentazocine, ~1-5 nM [³H]DTG, and membrane protein.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 120-240 minutes to reach equilibrium.[15][16]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., using Prism software) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Protocol 2: Cell Viability Assay for Functional Activity
This assay determines whether a σ2 ligand acts as an agonist, which typically induces cytotoxicity in cancer cell lines.[3]
-
Scientific Rationale: Many σ2 receptor agonists, such as the benchmark compound Siramesine, induce cell death via caspase-dependent apoptosis.[3] Therefore, a reduction in cell viability in the presence of a test compound suggests agonist activity. This is a crucial step to differentiate between ligands that simply bind (antagonists) and those that elicit a biological response (agonists).
-
Materials:
-
Cancer cell line (e.g., EMT-6 mouse breast cancer, MDA-MB-435 human melanoma).
-
Complete culture medium.
-
Test compound and positive control (e.g., Siramesine).
-
CellTiter 96 AQueous One Solution Reagent (MTS) or similar MTT reagent.
-
96-well cell culture plates, multichannel pipette, plate reader.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be ≤1%. Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that causes a 50% reduction in cell viability).
-
The compound's activity can be classified relative to the positive control (Siramesine): similar cytotoxicity suggests an agonist, while no cytotoxicity suggests a potential antagonist.[17]
-
-
Signaling Context: How σ2 Ligands Exert Their Effects
While the precise downstream signaling of the σ2 receptor/TMEM97 is an area of active research, a central role in cholesterol homeostasis is well-established. Ligands that bind to TMEM97 can disrupt its regulatory functions, leading to cellular stress and, in cancer cells, apoptosis.
Caption: Proposed mechanism of σ2 receptor (TMEM97) action in cholesterol trafficking.
Conclusion and Future Directions
The 9-azabicyclo[3.3.1]nonane scaffold has proven to be an exceptionally effective platform for developing potent and highly selective σ2 receptor ligands. Compounds like WC-26 and WC-59 demonstrate nanomolar affinity and several hundred- to thousand-fold selectivity over the σ1 receptor, making them invaluable tools for both research and potential therapeutic development.[13] The validation of these compounds through rigorous binding and functional assays, as detailed in this guide, is a critical step in advancing them through the drug discovery pipeline. Future work should focus on leveraging these selective ligands to further elucidate the downstream signaling pathways of the σ2 receptor and to explore their efficacy in preclinical models of cancer and neuropathic pain. The ability of ligands like WC-26 to act as chemosensitizers, enhancing the efficacy of drugs like doxorubicin, represents a particularly promising avenue for clinical translation.[13]
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Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 54-61. [Link]
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Zeng, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1877. [Link]
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UniProt Consortium. (2023). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). UniProtKB. [Link]
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Mach, R. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current medicinal chemistry, 18(6), 883–891. [Link]
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Encyclopedia.pub. (2020). Sigma-2 Receptor. [Link]
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Ablordeppey, S. Y., et al. (2005). Binding characteristics of sigma2 receptor ligands. Brazilian Journal of Medical and Biological Research, 38(10), 1549-1559. [Link]
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Mach, R. H., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 16(20), 5363-5367. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 2.1.1–2.1.18. [Link]
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Raffa, R. B., & Pergolizzi, J. V. (2024). Recent Developments in Sigma-2 Receptor Compounds for Pain. Cureus, 16(5), e59882. [Link]
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Zeng, C., et al. (2013). Abstract 2131: Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8_Supplement), 2131. [Link]
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Tu, Z., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222-1231. [Link]
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Raffa, R. B., & Pergolizzi, J. V. (2024). Recent Developments in Sigma-2 Receptor Compounds for Pain. PMC. [Link]
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Martin, N. A. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269. [Link]
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Carroll, F. I., et al. (2001). Synthesis and structure-activity relationships of naphthamides as dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 44(11), 1765-1775. [Link]
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Sahn, J. J., et al. (2022). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Dal Col, V., et al. (2020). σ2 Receptor and Its Role in Cancer with Focus on a Multi-Target Directed Ligand (MTDL) Approach. Molecules, 25(22), 5431. [Link]
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Wheeler, K. T., et al. (2010). Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo. AAPS J, 12(1), 80–89. [Link]
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Stereoisomerism in Drug Design: A Comparative Analysis of the Biological Activity of Endo- and Exo-9-Azabicyclo[3.3.1]nonan-3-ol Isomers
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, can profoundly influence its biological activity. A subtle change in the orientation of a functional group can mean the difference between a potent therapeutic agent and an inactive compound. This guide delves into the significance of stereoisomerism by comparing the biological activities of the endo and exo isomers of 9-Azabicyclo[3.3.1]nonan-3-ol, a rigid bicyclic scaffold that is a cornerstone for a variety of pharmacologically active molecules.
While direct comparative biological data on the unsubstituted parent isomers is limited in publicly accessible literature, a detailed examination of their derivatives provides critical insights into the structure-activity relationships (SAR) governed by the endo versus exo orientation of the hydroxyl group. This guide will focus on key derivatives to illuminate these differences, providing researchers, scientists, and drug development professionals with a foundational understanding of the stereochemical nuances of this important scaffold.
The this compound Scaffold: A Foundation for Bioactive Compounds
The 9-Azabicyclo[3.3.1]nonane ring system, also known as granatane, is a bicyclic amine that provides a rigid framework for the precise positioning of substituents. This rigidity is crucial for specific interactions with biological targets such as receptors and enzymes. The hydroxyl group at the 3-position can exist in two distinct spatial orientations: endo, where it is oriented towards the six-membered ring of the bicyclic system, and exo, where it points away.
}
Figure 1: Chemical structures of endo- and exo-9-Azabicyclo[3.3.1]nonan-3-ol.
This seemingly minor difference in the spatial arrangement of the hydroxyl group can lead to significant variations in the pharmacological profiles of derivatives, impacting their receptor binding affinity, selectivity, and functional activity.
Comparative Biological Activity: Insights from Key Derivatives
The most well-documented examples of the differential biological activity of endo and exo isomers of this compound come from the study of their ester derivatives, particularly those investigated for their anticholinergic (muscarinic receptor antagonist) properties.
One of the key examples involves the tropic acid esters of the N-methylated version of the scaffold, 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol, also known as granatanol. The endo isomer is referred to as granatan-3β-ol, and the exo isomer as granatan-3α-ol. A study by Hunt and Robinson in 1970 explored the preparation of these esters, which are analogs of the well-known anticholinergic drug, atropine.[1] Subsequent research in this area has highlighted the stereoselectivity of muscarinic receptors.
Structure-Activity Relationship (SAR) Insights
The orientation of the ester group, dictated by the endo or exo position of the parent alcohol, directly influences how the molecule can interact with the amino acid residues within the binding pocket of a receptor.
-
For the exo isomer , the substituent at the 3-position is generally more sterically accessible. This can facilitate a more favorable interaction with the receptor, leading to higher affinity, provided the overall conformation aligns with the binding site's topology.
-
For the endo isomer , the substituent is more sterically hindered by the bicyclic ring system. This can either be detrimental to binding or, in some cases, lead to a different binding mode or selectivity profile for different receptor subtypes.
This principle is exemplified in the broader class of tropane alkaloids, a closely related family of bicyclic amines, where the stereochemistry of the 3-hydroxyl group is a well-established determinant of biological activity.
Experimental Protocols: A Generalized Approach to Assessing Anticholinergic Activity
To quantitatively compare the biological activity of endo and exo isomers of this compound derivatives, a standard set of in vitro assays would be employed.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the binding affinity (Ki) of the endo and exo isomers for muscarinic receptors (e.g., M1, M2, M3 subtypes).
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype of interest are prepared from cultured cells or animal tissues.
-
Incubation: The membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compounds (endo and exo isomers).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
}
Figure 2: Generalized workflow for a radioligand binding assay.
Functional Assay (e.g., Guinea Pig Ileum Assay)
This ex vivo assay measures the functional effect of a compound, such as its ability to inhibit muscle contraction induced by a receptor agonist.
Objective: To determine the functional potency (pA2) of the endo and exo isomers as muscarinic receptor antagonists.
Step-by-Step Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Contraction Induction: A muscarinic agonist (e.g., acetylcholine or carbachol) is added to the organ bath to induce a contractile response, which is measured using a force transducer.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the test compound (endo or exo isomer) for a set period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Conclusion: The Critical Role of Stereochemistry
The orientation of the hydroxyl group in the this compound scaffold, whether endo or exo, is a critical determinant of the biological activity of its derivatives. While direct comparative data for the unsubstituted parent molecules is scarce, the principles of stereochemistry and evidence from related compounds strongly indicate that these isomers will exhibit distinct pharmacological profiles. The exo position's greater steric accessibility often leads to higher affinity for many targets, though the endo orientation can offer unique selectivity or binding modes.
For researchers in drug discovery and development, a thorough understanding of these stereochemical relationships is paramount. The synthesis and comparative biological evaluation of both endo and exo isomers of a new derivative are essential steps in elucidating the structure-activity relationship and identifying the optimal candidate for further development. The rigid and well-defined geometry of the this compound scaffold will continue to make it a valuable tool for probing the three-dimensional requirements of biological targets and for the design of novel, potent, and selective therapeutic agents.
References
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Hunt, R. J., & Robinson, J. B. (1970). Preparation and characterization of the tropic acid esters of tropan-3-beta-ol, granatan-3-alpha-ol and granatan-3-beta-ol. Journal of Pharmacy and Pharmacology, 22(S1), 29S+. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 9-Azabicyclo[3.3.1]nonane-based PET Tracers
This guide provides a comprehensive overview and comparative analysis of the essential in vitro and in vivo methodologies for the evaluation of 9-azabicyclo[3.3.1]nonane-based Positron Emission Tomography (PET) tracers. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental rationale, detailed protocols, and data interpretation, offering a robust framework for the preclinical assessment of this important class of imaging agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).
The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane moiety is a conformationally constrained bicyclic amine that has proven to be a valuable scaffold in medicinal chemistry. Its rigid structure allows for precise spatial orientation of substituents, leading to high affinity and selectivity for various biological targets. In the context of PET imaging, this scaffold has been successfully incorporated into a range of radioligands, most notably for the α7 and α4β2 subtypes of nAChRs, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.[1][2][3] The development of effective PET tracers based on this scaffold is crucial for the in vivo visualization and quantification of these receptors, aiding in diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics.
Part 1: In Vitro Evaluation – Foundational Characterization
A rigorous in vitro evaluation is the cornerstone of PET tracer development, providing essential data on a candidate's affinity, selectivity, and physicochemical properties before advancing to more complex and costly in vivo studies.
Receptor Binding Affinity and Selectivity
Expertise & Experience: Determining the binding affinity (typically expressed as the inhibition constant, Kᵢ) of a novel tracer for its intended target is a critical first step. Equally important is assessing its selectivity against other relevant receptors, transporters, and enzymes to minimize off-target binding and ensure a clean PET signal. Radioligand displacement assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Displacement Assay
-
Tissue Preparation:
-
Homogenize brain tissue (e.g., from rat, pig, or human post-mortem samples) rich in the target receptor in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting pellet (membrane preparation) in fresh buffer. Repeat this wash step to remove endogenous ligands.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand with high affinity for the target receptor (the "radioligand"), and varying concentrations of the unlabeled test compound (the 9-azabicyclo[3.3.1]nonane-based tracer).
-
To determine non-specific binding, include a set of wells with the membrane preparation, the radioligand, and a high concentration of a known, potent, and structurally different ligand for the target receptor.
-
To determine total binding, include a set of wells with only the membrane preparation and the radioligand.
-
-
Incubation and Filtration:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter or a phosphorimager.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Trustworthiness: This protocol is self-validating through the inclusion of controls for total and non-specific binding. The use of a well-characterized radioligand and a saturating concentration of a known displacer ensures the reliability of the obtained Kᵢ values.
Lipophilicity (LogP/LogD)
Expertise & Experience: The ability of a PET tracer to cross the blood-brain barrier (BBB) is paramount for neuroimaging applications. Lipophilicity, quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at physiological pH), is a key predictor of BBB permeability. A LogP/LogD value in the range of 1-3 is generally considered optimal for brain-penetrant PET tracers.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
-
Preparation:
-
Prepare a solution of the 9-azabicyclo[3.3.1]nonane-based compound in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a mixture of n-octanol and PBS (pH 7.4) and allow the two phases to saturate each other overnight.
-
-
Partitioning:
-
Add a known volume of the compound solution to a vial containing a known volume of the pre-saturated n-octanol.
-
Vortex the vial vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound between the two phases.
-
Centrifuge the vial to achieve complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully collect an aliquot from both the n-octanol and the PBS layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (Concentration in n-octanol / Concentration in PBS).
-
In Vitro Autoradiography
Expertise & Experience: In vitro autoradiography provides a visual representation of the regional distribution of a radiotracer's binding sites within a tissue section.[4][5] This technique is invaluable for confirming that the tracer binds to the expected anatomical regions with high density of the target receptor and for assessing non-specific binding in areas devoid of the target.
Experimental Protocol: In Vitro Autoradiography on Brain Sections
-
Tissue Sectioning:
-
Pre-incubation and Incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer solution to rehydrate the tissue and remove endogenous ligands.
-
Incubate the sections with a solution containing the radiolabeled 9-azabicyclo[3.3.1]nonane-based tracer at a concentration close to its Kᴅ value.
-
For determining non-specific binding, incubate adjacent sections in the same radiotracer solution containing a high concentration of a known competitor.
-
-
Washing and Drying:
-
After incubation, wash the slides in ice-cold buffer to remove unbound radiotracer. The duration and number of washes are critical for reducing non-specific binding.
-
Perform a final quick dip in distilled water to remove buffer salts.
-
Dry the slides rapidly, for example, under a stream of cool air.
-
-
Imaging and Analysis:
-
Expose the dried slides to a phosphor imaging plate or autoradiographic film.
-
After an appropriate exposure time, scan the plate or develop the film to visualize the distribution of radioactivity.
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Compare the total binding image with the non-specific binding image to identify regions of specific uptake.
-
Trustworthiness: The inclusion of a non-specific binding control is crucial for validating the specificity of the observed signal. Comparing the autoradiographic distribution with known receptor distribution maps from literature provides further validation.
Part 2: In Vivo Evaluation – Assessing Performance in a Living System
Successful in vitro characteristics are a prerequisite, but the ultimate test for a PET tracer is its performance in a living organism.[7] In vivo studies assess the tracer's pharmacokinetics, biodistribution, metabolic stability, and its ability to specifically image the target in a dynamic biological environment.[8][9][10]
In Vivo PET Imaging in Animal Models
Expertise & Experience: Small animal PET imaging allows for the non-invasive, longitudinal study of a tracer's behavior in vivo.[7][11] This is essential for determining its brain uptake, clearance kinetics, and target engagement.
Experimental Protocol: Dynamic PET Imaging in Rodents
-
Animal Preparation:
-
Anesthetize the animal (e.g., a rat or mouse) with an appropriate anesthetic (e.g., isoflurane).
-
Place a catheter in a tail vein for intravenous injection of the radiotracer.
-
Position the animal in the PET scanner, ensuring the head is in the field of view.
-
-
Radiotracer Administration and Image Acquisition:
-
Administer a bolus injection of the radiolabeled 9-azabicyclo[3.3.1]nonane-based tracer via the tail vein catheter.
-
Simultaneously, start the dynamic PET scan, acquiring data in a series of time frames over a period of 60-120 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired PET data into a series of 3D images.
-
Co-register the PET images with an anatomical reference image (e.g., from a CT or MRI scan) for accurate anatomical localization.
-
Draw regions of interest (ROIs) over various brain structures (e.g., cortex, striatum, thalamus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.
-
Calculate the Standardized Uptake Value (SUV) for different brain regions at various time points. The SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and the animal's body weight.
-
Trustworthiness: To confirm that the observed brain uptake is specific to the target receptor, blocking studies are essential. This involves pre-treating an animal with a high dose of a non-radioactive drug that is known to bind to the target receptor before injecting the radiotracer. A significant reduction in the PET signal in target-rich regions in the pre-treated animal compared to a baseline scan confirms target-specific binding.
Biodistribution Studies
Expertise & Experience: Ex vivo biodistribution studies provide a quantitative measure of the tracer's distribution throughout the body at a specific time point. This is important for assessing uptake in the target organ (brain) as well as in peripheral organs, which can inform on potential off-target effects and the route of excretion.
Experimental Protocol: Ex Vivo Biodistribution in Rodents
-
Radiotracer Administration:
-
Inject a known amount of the radiolabeled tracer intravenously into a cohort of animals.
-
-
Tissue Harvesting:
-
At a predetermined time point post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize a subset of the animals.
-
Rapidly dissect and collect various organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, and blood).
-
-
Quantification:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
This provides a quantitative measure of the tracer's distribution and allows for the calculation of target-to-background ratios (e.g., brain-to-muscle ratio).
-
Metabolite Analysis
Expertise & Experience: The metabolic stability of a PET tracer is a critical parameter. If a tracer is rapidly metabolized into radiolabeled metabolites that can also cross the BBB, it can confound the PET signal and complicate kinetic modeling. Therefore, it is essential to analyze the composition of radioactivity in plasma and brain tissue over time.
Experimental Protocol: Radio-HPLC Metabolite Analysis
-
Sample Collection:
-
Following intravenous injection of the radiotracer into an animal, collect blood samples at various time points.
-
Separate the plasma from the whole blood by centrifugation.
-
At the end of the study, euthanize the animal and collect the brain.
-
-
Sample Preparation:
-
For plasma samples, precipitate the proteins (e.g., with acetonitrile) and centrifuge to obtain a clear supernatant.
-
For brain tissue, homogenize the tissue and extract the radioactive components using an appropriate solvent system.
-
-
Radio-HPLC Analysis:
-
Inject the prepared plasma or brain extract onto a high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.
-
Use a suitable HPLC method (i.e., column, mobile phase, and gradient) to separate the parent tracer from its radiolabeled metabolites.
-
Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity corresponding to the parent tracer and each metabolite at each time point.
-
Comparative Data of Selected 9-Azabicyclo[3.3.1]nonane-based and Related PET Tracers
The following table summarizes key in vitro and in vivo data for representative PET tracers targeting nAChRs, including those with a 9-azabicyclo[3.3.1]nonane or a structurally related diazabicyclononane core.
| Tracer | Target | Kᵢ (nM) | LogP/LogD | Brain Uptake (SUV) | Target-to-Background Ratio | Reference |
| [¹⁸F]ASEM | α7 nAChR | 0.3 | 2.5 | High | High | [12][13] |
| [¹⁸F]DBT-10 | α7 nAChR | 0.4 | 2.6 | High | High | [1][12] |
| [¹¹C]CHIBA-1001 | α7 nAChR | 1.8 | 2.9 | Moderate | Low | [2][14] |
| [¹⁸F]NS10743 | α7 nAChR | 0.8 | 2.4 | Good | Modest | [14][15] |
| [¹¹C]NS14492 | α7 nAChR | 1.2 | 2.7 | Good | High | [14][15] |
Note: The data presented are compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Visualizing the Workflow
A clear understanding of the evaluation pipeline is crucial for efficient tracer development.
Experimental Workflow for PET Tracer Evaluation
Caption: A streamlined workflow for the preclinical evaluation of PET tracers.
Conclusion
The evaluation of 9-azabicyclo[3.3.1]nonane-based PET tracers requires a multi-faceted approach, integrating rigorous in vitro characterization with comprehensive in vivo validation. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can effectively assess the potential of novel imaging agents. The comparative data and workflow visualization provided herein serve as a valuable resource for navigating the complex yet rewarding process of developing the next generation of PET tracers for neuroimaging and beyond.
References
- Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.
- PubMed Central. (n.d.). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand.
- Journal of Nuclear Medicine. (n.d.).
- Frontiers. (2021, March 11). The Availability of the α7-Nicotinic Acetylcholine Receptor in Early Identification of Vulnerable Atherosclerotic Plaques: A Study Using a Novel 18F-Label Radioligand PET.
- ACS Publications. (n.d.). Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.
- PubMed Central. (n.d.).
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A Comparative Guide to the Structure-Activity Relationships of 9-Azabicyclo[3.3.1]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane, also known as the granatane scaffold, is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry. Its conformational constraint and the presence of a basic nitrogen atom make it a privileged scaffold for the design of ligands targeting a variety of receptors and transporters in the central nervous system (CNS). This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-azabicyclo[3.3.1]nonane analogs, focusing on their interactions with nicotinic acetylcholine receptors (nAChRs), sigma-2 (σ₂) receptors, muscarinic acetylcholine receptors (mAChRs), and the dopamine transporter (DAT).
The 9-Azabicyclo[3.3.1]nonane Scaffold: A Foundation for CNS Ligand Design
The rigid framework of the 9-azabicyclo[3.3.1]nonane core reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity compared to more flexible analogs[1]. The nitrogen at the 9-position is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved acidic residue in the binding pocket of many receptors. The C3 position is a common point of substitution, allowing for the introduction of various functional groups to explore the chemical space and modulate pharmacological activity.
Comparative SAR at Key CNS Targets
Nicotinic Acetylcholine Receptors (nAChRs)
9-Azabicyclo[3.3.1]nonane analogs have been explored as ligands for various nAChR subtypes, with a particular focus on the α3β4 and α4β2 subtypes.
Key SAR Insights for nAChRs:
-
Bicyclic Core is Crucial: The rigid 9-azabicyclo[3.3.1]nonane core is essential for high-affinity binding to nAChRs, demonstrating superior affinity compared to monocyclic piperidine analogs[2].
-
Heteroaromatic Ring Dictates Selectivity: The nature of the heteroaromatic ring attached to the bicyclic core plays a critical role in determining subtype selectivity. For instance, a dihydroindolinone moiety confers selectivity for the α3β4 nAChR by precluding binding to the α4β2 subtype[2].
-
Nitrogen Substitution: While small alkyl substituents on the nitrogen are generally preferred for agonist activity at α4β2 nAChRs, larger substituents like a benzyl group can still impart partial agonism in some cases[2].
| Compound | R Group (at N9) | Heteroaromatic Moiety | α3β4 Ki (nM)[2] | α4β2 Ki (nM)[2] |
| Analog 1 | -CH₃ | 3-Pyridyl | 240.50 ± 29.95 | 10.39 ± 0.21 |
| Analog 2 | -CH₃ | 1,3-Dihydro-2H-indol-2-one | 421.54 ± 53.43 | >100,000 |
| Analog 3 | -CH₂Ph | 3-Pyridyl | 169.95 ± 47.91 | 1.95 ± 0.18 |
Sigma-2 (σ₂) Receptors
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have emerged as a class of highly potent and selective σ₂ receptor ligands[3][4][5]. The σ₂ receptor is overexpressed in proliferating tumor cells, making it an attractive target for cancer imaging and therapy[6].
Key SAR Insights for σ₂ Receptors:
-
Phenylcarbamate Moiety: The N'-(2-methoxy-5-methylphenyl)carbamate group is a key pharmacophore for high σ₂ affinity[3].
-
N9-Substituent Modulates Affinity and Selectivity: The substituent on the nitrogen atom of the azabicyclic ring significantly influences binding affinity and selectivity over the σ₁ receptor. Long-chain aminoalkyl groups or benzyl substituents can lead to high affinity and selectivity[3][5]. For instance, increasing the length of an aminoalkyl chain can enhance σ₂ affinity[7].
| Compound | N9-Substituent | σ₁ Ki (nM)[3][5] | σ₂ Ki (nM)[3][5] | Selectivity (σ₁/σ₂) |
| WC-26 | Benzyl | 1436 ± 156 | 2.58 ± 0.34 | 557 |
| WC-59 | 4-Fluorobenzyl | 1711 ± 201 | 0.82 ± 0.11 | 2087 |
| Analog 4 | -(CH₂)₄-NH₂ | 1850 ± 250 | 3.32 ± 0.45 | 557 |
| Analog 5 | -(CH₂)₆-NH₂ | 2250 ± 310 | 2.55 ± 0.35 | 882 |
Muscarinic Acetylcholine Receptors (mAChRs)
Derivatives of 1-azabicyclo[3.3.1]nonane have been investigated as muscarinic receptor antagonists[8]. The SAR for 9-azabicyclo[3.3.1]nonane analogs at mAChRs is less explored but shows promise.
Key SAR Insights for mAChRs:
-
Exo-orientation of Substituents: For C(8) substituted 1-azabicyclo[3.3.1]non-3-enes, an exo-orientation of the substituent, such as a benzyloxymethyl group, leads to higher affinity at all five muscarinic receptor subtypes (M1-M5)[8].
-
Pharmacophore Combination: The presence of both a C(3) ethoxycarbonyl and a C(4) hydroxy group on the 1-azabicyclo[3.3.1]non-3-ene scaffold contributes to high affinity[8].
| Compound | R Group (at C8) | M1 Ki (μM)[8] | M2 Ki (μM)[8] | M3 Ki (μM)[8] | M4 Ki (μM)[8] | M5 Ki (μM)[8] |
| Analog 6 | exo-CH₂OCH₂Ph | 0.12 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.02 | 0.10 ± 0.01 | 0.18 ± 0.03 |
Dopamine Transporter (DAT)
The 9-azabicyclo[3.3.1]nonane scaffold has been explored as a less potent but structurally distinct alternative to the tropane skeleton of cocaine for DAT inhibition[9].
Key SAR Insights for DAT:
-
Lower Potency than Tropanes: 9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives are generally much less potent at the DAT compared to their tropane (8-azabicyclo[3.2.1]octane) counterparts, with Ki values in the micromolar range[9].
-
Sensitivity to Structural Modifications: The cocaine-binding site at the DAT is highly sensitive to modifications of the bicyclic framework, with the larger 9-azabicyclo[3.3.1]nonane ring system being less favorable for high-affinity binding[9].
| Compound | R Group (at C2) | DAT Ki (μM)[9] |
| Analog 7 | -COOCH₃ | 2.1 ± 0.3 |
| Analog 8 | -CH₂OH | 14.2 ± 2.1 |
Experimental Protocols
Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChRs using [³H]epibatidine, a high-affinity nAChR agonist.
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step.
-
Assay Incubation: In a final volume of 0.5 mL, incubate the membrane preparation with a low concentration of [³H]epibatidine (e.g., 50 pM) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol outlines a competitive binding assay for σ₂ receptors using the non-selective sigma receptor ligand [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) in the presence of a masking ligand for σ₁ receptors.
-
Membrane Preparation: Homogenize rat liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 8.0). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Assay Incubation: In a final volume of 150 µL, incubate the membrane homogenate (~300 µg protein) with [³H]DTG (~1 nM) and varying concentrations of the test compound. Include a saturating concentration of a selective σ₁ ligand (e.g., 100 nM (+)-pentazocine) to block binding to σ₁ receptors.
-
Separation: Terminate the reaction by rapid vacuum filtration over glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters by liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ and subsequently the Ki values as described for the nAChR binding assay.
Functional Assays
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation.
-
Cell Culture: Plate cells stably or transiently expressing the receptor of interest in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion. Incubate for approximately 1 hour at 37°C.
-
Compound Addition and Signal Detection: Use a Fluorometric Imaging Plate Reader (FLIPR) to add the test compound (agonist) to the cells and simultaneously measure the change in fluorescence intensity over time. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i. For agonists, generate concentration-response curves and calculate EC₅₀ values. For antagonists, determine the IC₅₀ values from the inhibition of the agonist response.
This assay measures the ability of test compounds to inhibit the uptake of [³H]dopamine into synaptosomes.
-
Synaptosome Preparation: Isolate synaptosomes from mouse striatal tissue by homogenization and differential centrifugation[10].
-
Uptake Assay: Pre-incubate the synaptosomes at 37°C. Initiate the uptake by adding a low concentration of [³H]dopamine in the presence of varying concentrations of the test compound.
-
Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer[10][11].
-
Quantification: Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Visualization of SAR Principles
Caption: General workflow for a structure-activity relationship (SAR) study of 9-azabicyclo[3.3.1]nonane analogs.
Caption: Key structural features influencing the SAR of 9-azabicyclo[3.3.1]nonane analogs at nicotinic acetylcholine receptors.
Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold serves as a versatile platform for the development of potent and selective ligands for a range of CNS targets. The SAR studies summarized in this guide highlight the critical interplay between the rigid bicyclic core, the nature and position of substituents, and the resulting pharmacological profile. For nAChRs, the aromatic moiety is a key determinant of subtype selectivity. In the case of σ₂ receptors, the N9-substituent plays a crucial role in achieving high affinity and selectivity. While less potent at the DAT compared to tropane analogs, the granatane scaffold offers a unique structural template for exploring novel inhibitor chemotypes. Further exploration of this privileged structure, guided by the SAR principles outlined herein, holds significant promise for the discovery of novel therapeutics for neurological disorders and cancer.
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A Comparative Guide to Nitroxyl Radical Catalysis: Kinetic Insights into ABNO vs. TEMPO-Mediated Oxidations
For researchers, synthetic chemists, and professionals in drug development, the selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation. Among the most elegant and practical methods developed are those employing stable nitroxyl radicals as catalysts. For years, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been the benchmark catalyst. However, the emergence of derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) has presented a compelling alternative, offering distinct advantages in reactivity and substrate scope.
This guide provides an in-depth comparison of ABNO- and TEMPO-catalyzed oxidation systems, focusing on the kinetic and mechanistic differences that govern their performance. We will move beyond simple protocols to explore the causality behind their divergent behaviors, supported by experimental data, to empower you in selecting and optimizing the ideal catalytic system for your specific synthetic challenge.
The Fundamentals: The Nitroxyl Radical Catalytic Cycle
At the heart of both TEMPO and ABNO catalysis is a redox cycle involving the nitroxyl radical (N-O•) and its corresponding N-oxoammonium cation (N=O+). The generally accepted mechanism, particularly in metal-co-catalyzed aerobic systems, proceeds through two primary stages: substrate oxidation and catalyst reoxidation.[1][2]
The N-oxoammonium cation is the active oxidant that directly reacts with the alcohol substrate.[3][4] This step generates the desired carbonyl product and the reduced hydroxylamine form of the catalyst (N-OH). A co-oxidant system (e.g., a metal catalyst like copper with O₂ or a stoichiometric oxidant like bleach) then regenerates the active nitroxyl radical from the hydroxylamine, completing the catalytic cycle.[1][3] The efficiency and rate of this overall process are dictated by the kinetics of each step, which is where the structural differences between TEMPO and ABNO become critically important.
Head-to-Head Comparison: Kinetics and Performance
While both catalysts operate via the cycle shown above, their performance characteristics differ dramatically. The primary distinction arises from the steric environment around the nitroxyl group.
-
TEMPO features four methyl groups adjacent to the N-O moiety, creating significant steric bulk.
-
ABNO , as a bicyclic nitroxyl, lacks these bulky substituents, presenting a much more accessible reactive center.[5][6]
This fundamental structural difference is the root cause of the kinetic and substrate scope variations detailed below.
Kinetic Profile and Rate-Limiting Step
The most significant divergence between the two catalysts is observed in their reaction rates, particularly with challenging substrates.
In Copper/TEMPO Systems: The kinetics are highly substrate-dependent.
-
For activated alcohols (e.g., benzylic): The reaction is rapid. Mechanistic studies show that the turnover-limiting step is the oxidation of the Cu(I)/TEMPO-H catalyst by O₂.[1][2][5] The actual substrate oxidation is fast.
-
For unactivated aliphatic alcohols: The reaction is markedly slower.[1][7] Here, the turnover-limiting step shifts to the substrate oxidation phase, specifically the C-H bond cleavage that occurs via a bimolecular reaction between a Cu(II)-alkoxide intermediate and TEMPO.[5][7] The steric hindrance of TEMPO impedes its approach to the coordinated alcohol, thus slowing the reaction.
In Copper/ABNO Systems: The catalyst exhibits nearly uniform and high efficiency for all classes of alcohols, including primary, secondary, allylic, benzylic, and aliphatic substrates.[8][9]
-
Broadly Fast Kinetics: Reactions with the Cu/ABNO system are often complete within an hour at room temperature using ambient air.[8][9]
-
Shift in Rate-Limiting Step: The reduced steric hindrance of ABNO dramatically accelerates the C-H cleavage step.[7][8] Consequently, even for aliphatic alcohols, the turnover-limiting step often shifts back to catalyst oxidation by O₂, similar to activated alcohols in the TEMPO system.[7][10] This circumvents the kinetic bottleneck that plagues Cu/TEMPO systems with unactivated substrates.
Substrate Scope and Selectivity
The kinetic differences directly translate into a vastly different substrate scope.
-
TEMPO: Due to its steric bulk and the resulting slow oxidation of secondary alcohols, TEMPO-based systems (like the Anelli-Montanari or Cu/TEMPO protocols) are renowned for their high chemoselectivity for primary alcohols .[4][6][11] This can be a significant advantage when selective oxidation is required in the presence of secondary alcohols. However, this same property makes it inefficient for oxidizing secondary or sterically hindered primary alcohols.[8][9]
-
ABNO: Its sterically accessible nature makes it a broad-spectrum catalyst. Cu/ABNO systems are highly effective for the rapid oxidation of both primary and secondary alcohols .[11][12] This makes ABNO the catalyst of choice for general alcohol oxidations where broad applicability is desired over specific chemoselectivity for primary sites.[10]
| Feature | (bpy)Cu/TEMPO System | (bpy)Cu/ABNO System | Rationale |
| Primary Benzylic Alcohols | Very Fast | Very Fast | C-H bond is activated; catalyst reoxidation is often rate-limiting for both.[2][7] |
| Primary Aliphatic Alcohols | Slow to Moderate | Very Fast | TEMPO is limited by sterically hindered C-H cleavage; ABNO overcomes this barrier.[7][10] |
| Secondary Alcohols | Very Slow / Unreactive | Very Fast | Severe steric hindrance around the alcohol C-H bond makes it inaccessible to TEMPO but accessible to ABNO.[7][10] |
| Chemoselectivity | High for 1° over 2° alcohols | Low; oxidizes both 1° and 2° | Based directly on the kinetic differences in oxidizing 1° vs. 2° alcohols.[10][11] |
| Typical Reaction Time | 30 min (activated) to 24h (unactivated) | ~1 hour for most substrates | Reflects the circumvention of the C-H cleavage kinetic bottleneck.[1][8] |
Catalyst Stability and Reaction Conditions
While both are "stable" radicals, their behavior under certain conditions can differ. TEMPO is known to undergo disproportionation in acidic media to form the oxoammonium (TEMPO+) and hydroxylammonium (TEMPOH₂+) species.[13][14] This can be a catalytically unproductive pathway if not controlled. For this reason, many TEMPO-based oxidation protocols, especially those involving copper, include a base (like N-methylimidazole) to maintain optimal catalytic turnover.[1] ABNO-based systems also benefit from these conditions, which are generally mild, proceeding at room temperature and open to the air.[15]
Experimental Protocols for Kinetic Analysis
To empirically validate these differences in your own laboratory, a kinetic study is invaluable. The progress of the reaction can be monitored by periodically taking aliquots, quenching the reaction, and analyzing the mixture by GC or HPLC. Alternatively, in-situ monitoring techniques provide real-time data without sampling.[16]
General Protocol for Kinetic Monitoring of Aerobic Alcohol Oxidation
Causality Note: This protocol is designed to ensure that the catalyst performance is the primary variable. Using a stock solution of the copper/nitroxyl/base mixture ensures consistent ratios, and maintaining a constant temperature is critical for reproducible kinetic data. The internal standard allows for precise quantification regardless of minor volume variations during sampling.
Materials:
-
Substrate (e.g., 1-octanol for an unactivated primary alcohol, cyclohexanol for a secondary alcohol)
-
Internal Standard (e.g., dodecane, non-reactive and easily separable by GC)
-
Catalyst System A: TEMPO, 2,2'-bipyridine (bpy), N-methylimidazole (NMI)
-
Catalyst System B: ABNO, 2,2'-bipyridine (bpy), N-methylimidazole (NMI)
-
Copper Source: [Cu(MeCN)₄]OTf
-
Solvent: Acetonitrile (MeCN)
-
Quenching Solution: Diethyl ether with a small amount of a reducing agent like triphenylphosphine.
Procedure:
-
Prepare Catalyst Stock Solution: In a volumetric flask, prepare a stock solution of the nitroxyl catalyst (TEMPO or ABNO, ~5 mol%), bpy (~5 mol%), and NMI (~10 mol%) in acetonitrile. These solutions are stable for extended periods when stored properly.[15]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and open to the air, add the alcohol substrate (e.g., 1.0 mmol) and the internal standard (~0.5 mmol).
-
Add Copper Source: Add the copper(I) source, [Cu(MeCN)₄]OTf (~5 mol%).
-
Initiate Reaction: Add the appropriate volume of the prepared catalyst stock solution (A or B) to the flask and start a timer immediately. The solution should change color, indicating the reaction has begun.[11]
-
Sampling: At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (~50 µL) from the reaction mixture using a microsyringe.
-
Quenching: Immediately inject the aliquot into a GC vial containing the quenching solution. This stops the oxidation instantly.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the remaining substrate and the formed product relative to the internal standard.
-
Data Processing: Plot the concentration of the product (or substrate) versus time. The initial slope of this curve is proportional to the initial reaction rate.
Conclusion and Outlook
The choice between ABNO and TEMPO is not a matter of one being universally "better," but rather a strategic decision based on the synthetic goal.
-
Choose TEMPO when high chemoselectivity for the oxidation of a primary alcohol is required in the presence of secondary alcohols. Its sluggishness with secondary alcohols becomes a powerful tool for selective synthesis.
-
Choose ABNO for general, rapid, and high-yielding oxidations of a broad range of substrates, including unactivated aliphatic and secondary alcohols.[17] Its ability to overcome the kinetic limitations of TEMPO makes it a more versatile and often more efficient catalyst for general applications.
Understanding the kinetic underpinnings of these two remarkable catalysts allows for their rational application. The less-hindered bicyclic structure of ABNO alleviates the steric and electronic constraints inherent to the TEMPO framework, fundamentally altering the rate-limiting step for challenging substrates and dramatically expanding the scope of efficient aerobic alcohol oxidation.[7][8] Future developments in nitroxyl radical design will undoubtedly continue to refine catalyst performance, building on the foundational kinetic insights gained from comparing these two systems.
References
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Title: Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems Source: Organic Chemistry Portal URL: [Link]
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Title: Mechanism of the Copper/TEMPO Alcohol Oxidation Source: ChemistryViews URL: [Link]
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Title: Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation Source: PMC - NIH URL: [Link]
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Title: Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation Source: ACS Publications URL: [Link]
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Title: Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems Source: PMC - NIH URL: [Link]
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Title: Redox-Neutral TEMPO Catalysis Toward Direct Radical (Hetero)Aryl C–H Di- and Trifluoromethoxylation Source: PMC - NIH URL: [Link]
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Title: Chapter 4 TEMPO Decay in Acid at High Temperature Source: White Rose eTheses Online URL: [Link]
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Title: Acid-driven TEMPO disproportionation. Source: ResearchGate URL: [Link]
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Title: Mechanistic insight into aerobic alcohol oxidation using NOx-nitroxide catalysis based on catalyst structure-activity relationships. Source: Semantic Scholar URL: [Link]
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Title: Aerobic oxidation catalysis with stable radicals Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects Source: PMC - NIH URL: [Link]
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Title: Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems Source: Journal of the American Chemical Society URL: [Link]
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Title: Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx–Nitroxide Catalysis Based on Catalyst Structure–Activity Relationships Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Electrochemical Performance of ABNO for Oxidation of Secondary Alcohols in Acetonitrile Solution Source: PMC - NIH URL: [Link]
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Title: TEMPO Oxidation Source: Chem-Station Int. Ed. URL: [Link]
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Title: Rate-Limited Reaction in TEMPO/Laccase/O2 Oxidation of Cellulose Source: PubMed URL: [Link]
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Title: ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers Source: MDPI URL: [Link]
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Title: Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation Source: Semantic Scholar URL: [Link]
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Title: Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems Source: Journal of the American Chemical Society URL: [Link]
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Title: Stahl oxidation Source: Wikipedia URL: [Link]
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Title: TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy Source: Organic Chemistry Portal URL: [Link]
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Title: A microscale oxidation of alcohols | Class experiment Source: RSC Education URL: [Link]
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Title: Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging Source: PMC - NIH URL: [Link]
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Title: Stable TEMPO and ABNO Catalyst Solutions for User-Friendly (bpy)Cu/Nitroxyl-Catalyzed Aerobic Alcohol Oxidation Source: PubMed URL: [Link]
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Title: Chemistry of ascorbic acid Source: Wikipedia URL: [Link]
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Title: Practical Aerobic Oxidation of Alcohols: Ligand Enhanced TEMPO/Mn(NO3)2 Catalyst System Source: ResearchGate URL: [Link]
-
Title: Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere Source: Organic Chemistry Portal URL: [Link]
-
Title: Oxidation of nitroxyl radicals: Electrochemical and computational studies Source: ResearchGate URL: [Link]
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Title: Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects Source: ResearchGate URL: [Link]
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Title: (PDF) Kinetics of oxidation of aliphatic alcohols by potassium dichromate in aqueous and micellar media Source: ResearchGate URL: [Link]
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Title: Kinetics and mechanism of oxidation of alcohols Source: ResearchGate URL: [Link]
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Title: Joint Theoretical Experimental Investigation of the Electron Spin Resonance Spectra of Nitroxyl Radicals: Application to Intermediates in in Situ Nitroxide Mediated Polymerization (in Situ NMP) of Vinyl Monomers Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]
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Title: Exercise 1 (7 points) Kinetic Study of the Oxidation of an Alcohol Source: studylib.net URL: [Link]
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Title: A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS Source: Compound Interest URL: [Link]
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Title: [Electrochemical Analysis Using Organic Nitroxyl Radicals] Source: PubMed URL: [Link]
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Title: New Radical Reactions Enabled by In Situ Reaction Monitoring Source: Mettler Toledo URL: [Link]
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Title: New Radical Reactions Enabled by In Situ Reaction Monitoring Source: Mettler Toledo URL: [Link]
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The Pivotal Role of Azabicyclic Scaffolds in CNS Drug Discovery: A Comparative Analysis
The quest for novel therapeutics targeting the central nervous system (CNS) is a formidable challenge in medicinal chemistry. The intricate nature of the blood-brain barrier (BBB) and the demand for high target selectivity necessitate the exploration of unique chemical architectures. Among these, azabicyclic scaffolds have emerged as privileged structures, offering a compelling combination of three-dimensional complexity, conformational rigidity, and synthetic tractability. This guide provides a comparative analysis of key azabicyclic scaffolds—tropanes, quinuclidines, and indolizidines—elucidating their distinct advantages and applications in CNS drug discovery for researchers, scientists, and drug development professionals.
The Strategic Advantage of Rigidity and Three-Dimensionality
Successful CNS drug candidates must navigate a complex biological landscape. They need to possess the appropriate physicochemical properties to cross the blood-brain barrier, a formidable obstacle that protects the brain from systemic circulation.[1][2] Furthermore, once in the CNS, they must exhibit high affinity and selectivity for their intended molecular target to elicit the desired therapeutic effect while minimizing off-target side effects.
Azabicyclic scaffolds, by virtue of their fused or bridged ring systems, introduce a degree of conformational constraint not readily achievable with simpler acyclic or monocyclic structures. This rigidity can be highly advantageous for several reasons:
-
Pre-organization for Binding: A constrained scaffold can pre-organize key pharmacophoric elements in a conformation that is optimal for binding to a specific receptor or enzyme active site. This can lead to a significant increase in binding affinity.
-
Enhanced Selectivity: The well-defined three-dimensional shape of an azabicyclic core can allow for more precise interactions with the target protein, leading to improved selectivity over other related targets.
-
Improved Physicochemical Properties: The introduction of a nitrogen atom within the bicyclic framework provides a handle for modulating basicity (pKa), which is a critical parameter for both BBB penetration and target engagement.[3] The overall shape and polarity of the molecule can also be fine-tuned through synthetic modifications.
A Comparative Look at Key Azabicyclic Scaffolds
While sharing the common feature of a bicyclic core containing a nitrogen atom, different azabicyclic scaffolds possess unique structural and electronic properties that make them suitable for different CNS targets. The following sections provide a comparative overview of three prominent examples: tropanes, quinuclidines, and indolizidines.
The Tropane Scaffold: A Versatile Mainstay
The tropane (8-azabicyclo[3.2.1]octane) scaffold is arguably one of the most extensively studied azabicyclic systems in medicinal chemistry, largely due to its presence in the potent CNS stimulant, cocaine.[4][5] The characteristic N-methyl-8-azabicyclo[3.2.1]octane core has served as a foundational template for the development of a wide array of CNS-active compounds.[6]
Key Features and Applications:
-
Dopamine and Serotonin Transporter (DAT/SERT) Inhibition: The tropane skeleton is a well-established pharmacophore for inhibitors of monoamine transporters.[4][5] Cocaine itself is a non-selective inhibitor of DAT, SERT, and the norepinephrine transporter (NET). Extensive structure-activity relationship (SAR) studies have been conducted to develop more selective and potent analogs with therapeutic potential for conditions such as depression and substance abuse disorders.[4] For instance, modifications at the C2 and C3 positions of the tropane ring have a significant impact on binding affinity and selectivity for DAT and SERT.[5]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Scopolamine, a naturally occurring tropane alkaloid, is a non-selective antagonist of muscarinic acetylcholine receptors and is used clinically for the prevention of nausea and vomiting.[7] The tropane core provides a rigid framework for orienting the ester and hydroxyl groups necessary for potent mAChR antagonism.
The Quinuclidine Scaffold: A Privileged Core for Cholinergic Targets
Quinuclidine (1-azabicyclo[2.2.2]octane) is another prominent azabicyclic scaffold with significant applications in CNS drug discovery. Its rigid, cage-like structure and inherent basicity make it an excellent starting point for the design of ligands targeting cholinergic receptors.[3]
Key Features and Applications:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The quinuclidine moiety is a key component of several potent and selective nAChR ligands.[8] Its rigid structure mimics the conformation of acetylcholine, the endogenous ligand for these receptors. Modifications to the quinuclidine core can fine-tune selectivity for different nAChR subtypes, which are implicated in a range of CNS disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia.[9]
-
Muscarinic Acetylcholine Receptor (mAChR) Agonism: Derivatives of quinuclidine have been explored as agonists for muscarinic receptors, particularly the M1 subtype, which is a key target for the treatment of cognitive deficits in Alzheimer's disease.[10]
-
Cholinesterase Inhibition: Quinuclidine-based carbamates have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine.[11] By inhibiting these enzymes, these compounds can increase the levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.[11]
The Indolizidine Scaffold: A Structurally Diverse Alkaloid Core
The indolizidine scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, is found in a wide variety of naturally occurring alkaloids with diverse biological activities.[12][13] This structural motif offers a unique and versatile platform for the development of novel CNS drug candidates.
Key Features and Applications:
-
Neuroprotective and Antitumor Potential: The indolizidine alkaloid securinine, which contains a complex tetracyclic system incorporating a 6-azabicyclo[3.2.1]octane core, has shown promising neuroprotective and antitumor properties.[12] This highlights the potential of this scaffold in addressing complex CNS pathologies.
-
Modulation of Nicotinic Receptors: Certain indolizidine alkaloids have been found to interact with nicotinic acetylcholine receptors, suggesting their potential as modulators of cholinergic neurotransmission.
Comparative Physicochemical and Pharmacological Properties
To facilitate a direct comparison, the table below summarizes key properties of the three discussed azabicyclic scaffolds. It is important to note that these are general characteristics, and the specific properties of any given derivative will depend on the nature and position of its substituents.
| Scaffold | Core Structure | Key CNS Targets | Notable Examples | Key Advantages |
| Tropane | 8-Azabicyclo[3.2.1]octane | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Muscarinic Acetylcholine Receptors (mAChRs) | Cocaine, Scopolamine | Well-established SAR, synthetic accessibility, proven clinical utility.[4][7] |
| Quinuclidine | 1-Azabicyclo[2.2.2]octane | Nicotinic Acetylcholine Receptors (nAChRs), Muscarinic Acetylcholine Receptors (mAChRs), Cholinesterases | Varenicline (contains a related azabicyclic core), various experimental ligands | High rigidity, mimics acetylcholine conformation, excellent for cholinergic targets.[3][8] |
| Indolizidine | Fused 5- and 6-membered rings with a bridgehead nitrogen | Nicotinic Acetylcholine Receptors (nAChRs), various other CNS targets | Securinine, Swainsonine | High structural diversity, access to unique chemical space, potential for novel mechanisms of action.[12] |
Experimental Workflows for Scaffold Evaluation
The successful development of CNS drug candidates based on azabicyclic scaffolds relies on a robust and iterative process of design, synthesis, and biological evaluation. The following section outlines key experimental workflows.
Synthesis of Azabicyclic Scaffolds
The synthesis of azabicyclic scaffolds often involves multi-step sequences that require careful control of stereochemistry. Common synthetic strategies include:
-
Intramolecular Cyclization Reactions: These are frequently employed to construct the bicyclic core. For example, intramolecular Mannich reactions or Michael additions can be used to form the key ring systems.
-
Diels-Alder Reactions: This powerful cycloaddition reaction can be utilized to construct the bicyclic framework with good stereocontrol.[13]
-
Ring-Closing Metathesis: This modern synthetic method has also been applied to the synthesis of various azabicyclic systems.
Caption: A generalized workflow for the discovery and development of CNS drug candidates based on azabicyclic scaffolds.
Evaluation of CNS Drug-like Properties
A critical aspect of CNS drug discovery is the early assessment of properties that will influence a compound's ability to reach its target in the brain and exert a therapeutic effect.
Blood-Brain Barrier (BBB) Permeability Assessment:
Several in vitro and in silico methods are used to predict and measure BBB permeability:[1][14]
-
In Silico Prediction: Computational models based on physicochemical properties such as molecular weight, lipophilicity (logP/logD), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are used for initial screening.[14]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput in vitro assay that measures the ability of a compound to diffuse across an artificial lipid membrane, providing an indication of its passive permeability.
-
Cell-Based Assays: Co-culture models of brain endothelial cells, such as the Caco-2 or MDCK cell lines, are used to assess both passive permeability and the influence of active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[15]
Caption: A tiered approach for assessing the blood-brain barrier permeability of azabicyclic compounds.
Step-by-Step Protocol for a Radioligand Binding Assay:
This protocol provides a general framework for determining the binding affinity (Ki) of a novel azabicyclic compound for a specific CNS receptor.
-
Preparation of Receptor Source:
-
Homogenize brain tissue known to express the target receptor (e.g., rat striatum for dopamine transporters) in an appropriate ice-cold buffer.
-
Alternatively, use cell membranes from a cell line stably expressing the recombinant human receptor.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]WIN 35,428 for DAT).
-
Add increasing concentrations of the unlabeled test compound (the azabicyclic derivative).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, potent, unlabeled ligand).
-
-
Incubation and Termination:
-
Add the prepared membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
-
Quantification and Data Analysis:
-
Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: A Bright Future for Azabicyclic Scaffolds in CNS Drug Discovery
Azabicyclic scaffolds represent a powerful and versatile platform for the design and development of novel CNS therapeutics. Their inherent rigidity, three-dimensional complexity, and synthetic accessibility provide medicinal chemists with a rich toolkit for tackling the challenges of CNS drug discovery. The comparative analysis of tropanes, quinuclidines, and indolizidines reveals the distinct advantages and applications of each scaffold, from the well-trodden path of tropane-based monoamine transporter inhibitors to the exciting potential of novel indolizidine alkaloids. As our understanding of the complex neurobiology of CNS disorders continues to grow, so too will the importance of these privileged scaffolds in the development of the next generation of medicines to treat these debilitating conditions.
References
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- Jerković, I., et al. (2021). Quinuclidine-Based Carbamates as Potential CNS Active Compounds. Molecules, 26(6), 1735.
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- Meltzer, P. C., et al. (1997). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 40(16), 2661-2671.
- Malpass, J. R., et al. (2008). 1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2640.
- Ghosh, A. K., et al. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 26(15), 4437.
- Kozell, M. A., & Newman, A. H. (2018). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 9(11), 2736-2745.
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- Preskorn, S. H. (2023). Experimental Medicine Approaches in Early-Phase CNS Drug Development. Advances in Neurobiology, 30, 417-455.
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- Marsden, S. P., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Science, 8(12), 8085-8091.
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A Comparative Guide to Ruthenium Catalysts for the Stereoselective Reduction of 9-Azabicyclononanone
In the landscape of pharmaceutical synthesis, the generation of chiral alcohols from prochiral ketones is a cornerstone transformation. The 9-azabicyclo[3.3.1]nonane framework is a vital scaffold in numerous biologically active compounds, and the stereochemistry of its 3-hydroxyl group is often critical for therapeutic efficacy. Consequently, the efficient and stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one and its derivatives is of paramount importance. This guide provides an in-depth evaluation of different ruthenium-based catalyst systems for this key transformation, offering a comparative analysis of their performance based on experimental data.
Introduction: The Significance of Stereocontrol in Azabicyclic Scaffolds
The 9-azabicyclo[3.3.1]nonane skeleton, a structural analog of granatane, is a privileged scaffold in medicinal chemistry. Its rigid conformation and the presence of a basic nitrogen atom allow for specific interactions with biological targets. The reduction of the C3-ketone introduces a chiral center, leading to endo and exo diastereomers, each of which can exist as a pair of enantiomers. Achieving high diastereoselectivity and, in the case of asymmetric reduction, high enantioselectivity is crucial for the development of single-isomer drugs, thereby maximizing therapeutic benefit while minimizing potential off-target effects and metabolic liabilities.
Ruthenium complexes, particularly those developed by Noyori and his contemporaries, have emerged as exceptionally powerful tools for the hydrogenation and transfer hydrogenation of ketones.[1][2] These catalysts operate through a metal-ligand bifunctional mechanism, enabling high efficiency and exquisite stereocontrol under relatively mild conditions. This guide will focus on the practical application and comparative performance of selected ruthenium catalysts for the reduction of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones.
Mechanism of Action: The Noyori-Type Asymmetric Hydrogenation
The most successful ruthenium catalysts for ketone reduction are typically composed of a ruthenium(II) center coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN or IPHAN).[3][4] The currently accepted mechanism for hydrogenation using these catalysts involves an "outer-sphere" pathway, where the ketone substrate is not directly coordinated to the ruthenium atom.[4][5]
The catalytic cycle can be summarized as follows:
-
Precatalyst Activation: The RuCl2(diphosphine)(diamine) precatalyst is activated by a base (e.g., potassium tert-butoxide, KOtBu) and hydrogen gas to form the active ruthenium hydride species, [RuH(diphosphine)(diamine)]⁺.
-
Hydrogenolysis: The active species reacts with H₂ to form a dihydride complex, RuH₂(diphosphine)(diamine).
-
Hydrogen Transfer: The key stereodetermining step involves a concerted transfer of a hydride from the ruthenium center and a proton from one of the amine ligands to the carbonyl group of the ketone via a six-membered pericyclic transition state. The chirality of both the diphosphine and diamine ligands creates a highly structured chiral environment that dictates the facial selectivity of the hydrogen transfer.[4]
-
Product Release and Catalyst Regeneration: The resulting alcohol product dissociates, and the catalyst is regenerated to continue the cycle.
This metal-ligand bifunctional mechanism avoids direct substrate coordination, making it effective for a wide range of ketones, including those with functional groups that might otherwise poison the catalyst.
Comparative Performance of Ruthenium Catalysts
Catalyst System 1: RuCl₂[(S)-binap][(R)-iphan]
This catalyst, combining the axially chiral (S)-BINAP diphosphine with the C₂-symmetric (R)-IPHAN (2R,3R,4R,5R)-3,4-O-isopropylidenehexane-2,5-diamine), has proven to be highly effective for the hydrogenation of bicyclic ketones.[6][7]
Performance Data:
A key study on the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one provides specific performance metrics for this catalyst. The reaction demonstrates excellent diastereoselectivity, exclusively forming the therapeutically relevant endo-alcohol.[8][9]
| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Solvent | Base | Temp. (°C) | Time (h) | Conversion (%) | Diastereoselectivity (endo:exo) | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | RuCl₂[(S)-binap][(R)-iphan] | 1000 | 50 | 2-Propanol | KOtBu | RT | 16 | >99 | >99:1 | [8] |
| 3-Quinuclidinone | RuCl₂[(S)-binap][(R)-iphan] | 500 | 20 | 2-Propanol | KOtBu | 30 | 15 | >99 | 97% ee (S) | [6] |
Key Insights:
-
High Diastereoselectivity: The catalyst exhibits a strong preference for hydride delivery to the face of the carbonyl group that leads to the endo alcohol. This is likely due to the steric hindrance imposed by the bicyclic ring structure, guiding the substrate's approach to the catalyst's active site.
-
High Efficiency: The catalyst is highly active, achieving complete conversion at a substrate-to-catalyst (S/C) ratio of 1000 under 50 atm of hydrogen pressure.[8]
-
Excellent Enantioselectivity on Analogs: While enantioselectivity data for the 9-azabicyclononanone itself is not available, the excellent 97% ee achieved for the closely related 3-quinuclidinone highlights the powerful asymmetric induction capabilities of the (S)-BINAP/(R)-IPHAN ligand combination for this class of substrates.[6]
Catalyst System 2: RuCl(S,S)-TsDPEN
General Performance Characteristics:
| Substrate Type | Catalyst System | Hydrogen Source | Base | S/C Ratio | Performance | Reference |
| Aromatic Ketones | RuCl | HCOOH/NEt₃ | - | 200-500 | >95% yield, up to 98% ee | |
| N-Heterocyclic Ketones | RuCl | HCOONa / H₂O | - | 100 | High yield and ee |
Anticipated Performance and Causality:
-
Mechanism: The reaction proceeds via asymmetric transfer hydrogenation (ATH). The catalyst activates the hydrogen donor (e.g., 2-propanol or formate) to generate the ruthenium hydride.
-
Ligand Effects: The N-tosyl group on the diamine ligand is crucial for the catalytic activity, participating in the bifunctional hydrogen transfer mechanism. The p-cymene ligand stabilizes the ruthenium center.
-
Expected Selectivity: For N-heterocyclic ketones like 9-azabicyclononanone, the nitrogen atom could potentially coordinate to the catalyst or interact with the acidic proton of the diamine ligand. This interaction can influence both the rate and the stereochemical outcome of the reaction. The choice of hydrogen source (e.g., HCOOH/NEt₃ vs. 2-propanol/base) can also significantly impact the reaction efficiency and is an important parameter to optimize.
Experimental Protocols
A self-validating protocol is essential for reproducible results. The following detailed procedures are based on established literature.
Protocol 1: Diastereoselective Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with RuCl₂[(S)-binap][(R)-iphan]
This protocol is adapted from the patent literature describing the highly diastereoselective reduction to the endo-alcohol.[8]
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
RuCl₂[(S)-binap][(R)-iphan] catalyst
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave/high-pressure reactor equipped with a stirrer
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Charging Reagents: In a glovebox or under an inert atmosphere, charge the autoclave with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq), RuCl₂[(S)-binap][(R)-iphan] (0.001 eq, S/C = 1000), and potassium tert-butoxide (e.g., 20 mM concentration relative to the solvent).
-
Solvent Addition: Add anhydrous 2-propanol to the desired concentration.
-
Reaction Execution: Seal the autoclave. Purge the system with hydrogen gas several times before pressurizing to 50 atm.
-
Stirring and Monitoring: Begin stirring and maintain the reaction at room temperature for 16 hours. The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing by GC or HPLC.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with inert gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the pure endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio by comparing the spectra with known data for the endo and exo isomers.
Conclusion and Recommendations
The stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one is a critical transformation for which ruthenium catalysts offer a highly efficient and selective solution.
-
For high diastereoselectivity to the endo-alcohol, the RuCl₂[(S)-binap][(R)-iphan] catalyst system under hydrogen pressure is a proven and robust choice, providing essentially complete conversion and selectivity.[8] Its high efficiency at a low catalyst loading makes it an attractive option for process chemistry. The strong performance on related substrates suggests it is also an excellent candidate for achieving high enantioselectivity.[6]
-
While specific data is pending for the target substrate, RuCl and related transfer hydrogenation catalysts represent a highly versatile and powerful alternative. They obviate the need for high-pressure hydrogenation equipment and are known for their broad substrate scope and exceptional enantioselectivities.[3] For any new derivative of 9-azabicyclononanone, this class of catalysts should be a primary candidate for screening, with particular attention paid to optimizing the hydrogen source (formic acid/amine vs. 2-propanol/base).
For researchers and drug development professionals, the selection between these catalyst families will depend on the specific goals of the synthesis (diastereoselectivity vs. enantioselectivity), available equipment (high-pressure reactor vs. standard glassware), and the specific electronic and steric properties of the N-substituent on the 9-azabicyclononanone scaffold. Both systems represent the state-of-the-art in ruthenium-catalyzed ketone reduction and provide a powerful toolkit for the synthesis of these valuable chiral building blocks.
References
-
Mishra, P., & Bhanage, B. M. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. Available at: [Link]
- Nippon Soda Co Ltd. (2018). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. EP3042902A1.
-
Páez-Ayala, J. E., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PLoS ONE, 7(1), e29532. Available at: [Link]
-
Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Available at: [Link]
-
Arai, N., Akashi, M., Sugizaki, S., Ooka, H., Inoue, T., & Ohkuma, T. (2010). Asymmetric hydrogenation of bicyclic ketones catalyzed by BINAP/IPHAN-Ru(II) complex. Organic Letters, 12(15), 3380–3383. Available at: [Link]
- Knowles, W. S., & Noyori, R. (2001). Asymmetric Hydrogenations (Nobel Lecture).
- Ohkuma, T., & Noyori, R. (2001). Asymmetric Hydrogenation of Ketones. In Comprehensive Asymmetric Catalysis (pp. 199-246). Springer, Berlin, Heidelberg.
- Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl₂(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. The Journal of Organic Chemistry, 65(21), 6508-6516.
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Asymmetric Hydrogenation of Ketones.
- Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2005). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 127(42), 14785-14798.
- Abdur-Rashid, K., et al. (2005). A versatile family of chiral Ru(II) catalysts for the asymmetric hydrogenation of ketones.
- Baratta, W., et al. (2005). Ruthenium(II) complexes with P-donor and N-donor ligands as highly efficient catalysts for the transfer hydrogenation of ketones. Chemistry–A European Journal, 11(22), 6523-6533.
- Blackmond, D. G. (2010). Kinetic Aspects of Noyori’s Asymmetric Hydrogenation of Ketones. Accounts of Chemical Research, 43(3), 438-447.
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
- Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The catalyst precursor, catalyst, and intermediate in the RuII-promoted asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.
- Murata, K., Ikariya, T., & Noyori, R. (1999). A new ruthenium(II) complex with a C2-symmetric 1,2-diphenylethylenediamine derivative: a highly enantioselective catalyst for asymmetric transfer hydrogenation of aromatic ketones. Journal of the American Chemical Society, 121(39), 9036-9037.
-
Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal− Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation of Ketones. The Journal of Organic Chemistry, 66(24), 7931-7944. Available at: [Link]
-
Bullock, R. M. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX₂(diphosphine)(1,2-diamine)] catalysts. Dalton Transactions, 43(15), 5636-5651. Available at: [Link]
Sources
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- 4. 9-Azabicyclo[3.3.1]nonan-3-ol | 26651-94-5 | Benchchem [benchchem.com]
- 5. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kanto.co.jp [kanto.co.jp]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 9-Azabicyclo[3.3.1]nonan-3-ol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of research chemicals like 9-Azabicyclo[3.3.1]nonan-3-ol is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this bicyclic amine, grounding procedural guidance in the causality behind each safety measure.
Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable
This compound, while a valuable building block in medicinal chemistry, possesses a distinct hazard profile that necessitates careful handling from acquisition to disposal. Safety Data Sheets (SDS) consistently classify this compound with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the exclamation mark, signaling these warning-level hazards. The core directive for disposal, therefore, is to prevent its release into the environment and to ensure that waste handlers are not exposed to its irritant and harmful properties. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash .[1][2] Such actions can harm aquatic life and compromise wastewater treatment processes.[3]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should be managed as a regulated hazardous waste from the moment it is deemed unusable. This includes leftover material, contaminated consumables, and solutions. The entire process must be documented and executed in collaboration with your institution's Environmental Health & Safety (EHS) department and their licensed hazardous waste disposal vendor.
Step 1: Waste Segregation and Container Selection
The first principle of hazardous waste management is meticulous segregation to prevent dangerous reactions.[4][5]
-
Solid Waste: Collect pure, unreacted this compound, along with contaminated personal protective equipment (PPE) like gloves and weigh boats, in a dedicated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container.
Container Choice: The integrity of your waste containment is paramount.
-
Use containers made of chemically compatible materials. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid amine waste. The original product container, if in good condition, is often the best option.[6][7]
-
Ensure containers have secure, screw-top lids to prevent leaks and the release of vapors. Makeshift lids like foil or parafilm are unacceptable.[6]
-
All containers must be in good condition, free from cracks, leaks, or external chemical residue.[6]
Step 2: Proper Labeling at the Point of Generation
Accurate labeling is a regulatory requirement and a cornerstone of safety. As soon as the first drop of waste enters the container, it must be labeled.[6][8]
Your hazardous waste label must include:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "this compound" . Avoid abbreviations or formulas.
-
An accurate list of all constituents in the container, including solvents, with their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location within your laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[2][4]
-
The SAA must be under the control of the laboratory personnel.
-
It should be away from sinks or floor drains.[7]
-
Use secondary containment, such as a plastic tub or tray, to capture any potential leaks from the primary waste container.[1][6]
-
Keep waste containers closed at all times, except when adding waste.[1][2][6] This is a critical and frequently cited violation.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1][2][6]
The logical flow for handling and preparing this chemical waste for disposal is illustrated below.
Caption: Waste Disposal Workflow for this compound.
Step 4: Decontamination of Labware
Reusable labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated before routine washing.
-
Initial Rinse: Perform a triple rinse with a suitable solvent (e.g., ethanol or isopropanol) that can dissolve the compound.
-
Collect Rinsate: The first rinse is considered hazardous and must be collected and added to your liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on your institution's policies.
-
Final Wash: After decontamination, the labware can be washed with laboratory detergent and water.
Step 5: Arranging for Final Disposal
Once your waste container is nearly full (approximately 90% capacity to allow for expansion) or has been in the SAA for the maximum time allowed by your institution (often 6 to 12 months), you must arrange for its removal.[2][7]
-
Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health & Safety department.[2]
-
Provide Documentation: Ensure your waste label is complete and accurate. EHS or their contracted waste handler will use this information to create a waste manifest for transportation and disposal.
-
Record Keeping: Retain a copy of the waste manifest. This documentation is your proof of proper disposal and is a key component of regulatory compliance.[8][9]
Quantitative Data and Summary
| Parameter | Guideline | Rationale |
| Sewer Disposal | Prohibited | Prevents contamination of waterways and harm to aquatic life.[1][3] |
| SAA Volume Limit | < 55 gallons | Regulatory limit set by the EPA for waste accumulation in a lab.[1][2][6] |
| Container Headspace | ~10% | Allows for vapor expansion, preventing container rupture. |
| Waste Holding Time | 6-12 months (Check institutional policy) | Ensures timely disposal and prevents degradation of containers or contents.[2][7] |
| Decontamination Rinse | Triple Rinse | Standard laboratory practice to ensure removal of hazardous residue. |
Conclusion: A Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental responsibility. By integrating these procedures into your standard operating protocols, you not only ensure regulatory compliance but also build a deep, trust-based culture of safety. This meticulous approach to the entire lifecycle of a chemical, from benchtop to final disposal, is the hallmark of a trustworthy and authoritative research environment.
References
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Vanderbilt Environmental Health and Safety. (n.d.). Storing Hazardous Waste In Your Laboratory.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- UC San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use.
- Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- CrelioHealth. (2025, January 22). Medical Laboratory Waste Management: Classification, Segregation.
- Triumvirate Environmental. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- University of British Columbia. (2019, January 11). Decontamination of Laboratory Equipment.
- Aport. (2025, May 27). Decontamination Protocols for Lab Equipment.
- PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonan-3-alpha-ol, 9-methyl-, benzilate (ester), hydrochloride.
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Personal protective equipment for handling 9-Azabicyclo[3.3.1]nonan-3-ol
An In-Depth Guide to Personal Protective Equipment for Handling 9-Azabicyclo[3.3.1]nonan-3-ol
This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound and its common salt forms. As a bicyclic amine alcohol, this compound class requires careful management to ensure personnel safety. This guide moves beyond simple checklists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Foundational Hazard Assessment: The "Why" Behind the Protection
Understanding the inherent risks of a chemical is the first principle of laboratory safety. This compound hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary level of protection.
Primary GHS Classifications:
-
H315: Causes skin irritation. [1][2][3] Contact can lead to redness, itching, inflammation, and dryness.[1] This necessitates a robust barrier between the chemical and the skin.
-
H319: Causes serious eye irritation. [1][2][3] The chemical can cause significant pain, redness, and potential damage upon contact with eye tissue.[1] This risk demands stringent eye protection.
-
H335: May cause respiratory irritation. [1][2][3] Inhalation of dust or aerosols can irritate the lungs and respiratory tract.[1] This hazard underscores the importance of proper ventilation and, in some cases, respiratory protection.
-
H302: Harmful if swallowed. [2][4] While less relevant to PPE selection, this highlights the compound's systemic toxicity and the need to prevent hand-to-mouth contamination.
These classifications are not mere suggestions; they are data-driven warnings that form the logical basis for the PPE protocols outlined below.
Core Protective Equipment: A Multi-Layered Defense
Effective protection relies on a multi-layered approach, where each piece of PPE serves a specific function. The following recommendations are based on a risk assessment for standard laboratory operations involving milligram-to-gram quantities.
Eye and Face Protection
Due to the serious eye irritation hazard (H319), eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields.
-
Recommended for All Operations: Tightly-fitting chemical splash goggles are superior.[5][6] They provide a seal around the eyes, offering enhanced protection from splashes of solutions or accidental dispersal of solid powder.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., large-scale reactions, pressure reactions), a full-face shield should be worn in addition to chemical splash goggles.
Hand Protection: The Critical Barrier
Given the H315 classification (skin irritation), selecting the correct gloves is critical. While no specific glove material is listed in the provided safety data sheets, we can make an expert recommendation based on the chemical's structure (an alcohol and amine) and general chemical resistance data.
-
Recommended Glove Type: Nitrile gloves are the preferred choice for incidental contact.[7] They provide excellent protection against alcohols, bases, and a wide range of organic and inorganic chemicals for short-term splash exposure.[7][8]
-
Operational Protocol: Always double-glove when handling this compound. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to change gloves.
-
Immediate Action: Nitrile gloves are for splash protection, not prolonged immersion.[9] If a glove comes into contact with the chemical, it must be removed immediately using the proper technique, and hands should be washed before donning a new pair.
Table 1: Glove Selection and Use Summary
| Glove Material | Protection Level | Recommended Use Case | Key Considerations |
| Nitrile | Splash Protection | Weighing solids, preparing solutions, transfers, and general handling. | Check for visible defects before use. Change immediately upon contamination. Do not use for extended direct contact.[9] |
| Butyl Rubber | High Resistance | Recommended for situations with a high risk of prolonged contact or for spill cleanup. | Offers superior resistance to a wide range of chemicals but provides less dexterity.[7] |
| Latex | Not Recommended | Prone to causing allergic reactions and offers less reliable chemical resistance compared to nitrile.[7] |
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is mandatory.
-
Standard Protocol: A clean, flame-resistant laboratory coat with long sleeves and elastic or knitted cuffs should be worn at all times. It must be kept fully buttoned.
-
Additional Protection: For larger-scale operations or when cleaning spills, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.
Respiratory Protection
The primary method for mitigating respiratory hazards (H335) is through engineering controls.
-
Primary Control: All manipulations of this compound, especially in its solid, powdered form, must be performed within a certified chemical fume hood.[2] This ensures that any dust or vapors are safely exhausted.
-
Secondary Control (If Required): In the rare event that a fume hood is not feasible or during a large spill cleanup where dust or aerosol generation is unavoidable, respiratory protection is required. A NIOSH-approved air-purifying respirator with either P95/P100 particulate filters (for solids) or organic vapor cartridges would be appropriate.[5]
Procedural Discipline: Workflows for Safety
The effectiveness of PPE is directly tied to the discipline with which it is used. The sequence of donning and, critically, doffing PPE is designed to prevent cross-contamination.
PPE Selection and Donning Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Goggles/Face Shield: Put on your chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of your lab coat sleeves.
Safe PPE Doffing (Removal) Protocol
This is the most critical phase for preventing personal contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces.
Caption: The mandatory sequence for safely removing contaminated PPE.
Decontamination and Disposal Plan
All PPE used during the handling of this compound must be considered hazardous waste.
-
Contaminated Clothing: Immediately remove any personal clothing that becomes contaminated.[1] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1] Contaminated clothing must be decontaminated or disposed of as hazardous waste.
-
Disposable PPE: All used gloves, disposable aprons, and any other contaminated single-use items must be placed in a designated, sealed hazardous waste container.
-
Disposal Regulations: All waste must be disposed of via an approved waste disposal plant, adhering to local, state, and federal environmental regulations.[1][2] Do not allow the product or contaminated materials to enter drains or waterways.[1][2]
Emergency Response at a Glance
In case of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Spill: Evacuate the area. Wear full protective equipment, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1][2]
By adhering to these detailed protocols, researchers can handle this compound with a high degree of safety, building a culture of trust and reliability in the laboratory.
References
-
Chemsrc (2025). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | CAS#:552-70-5. Retrieved from [Link]
-
XiXisys (n.d.). GHS SDS for CAS: 102585-84-2. Retrieved from [Link]
-
Organic Syntheses (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
PubChem (n.d.). 9-Azabicyclo(3.3.1)nonan-3-alpha-ol, 9-methyl-, benzilate (ester), hydrochloride. Retrieved from [Link]
-
Kimberly-Clark (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) (n.d.). Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
